Methyl 5-bromo-1H-pyrrole-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-bromo-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-10-6(9)4-2-5(7)8-3-4/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBMRYPQVXPYQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00632087 | |
| Record name | Methyl 5-bromo-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00632087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16420-39-6 | |
| Record name | Methyl 5-bromo-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00632087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to Methyl 5-bromo-1H-pyrrole-3-carboxylate
CAS Number: 16420-39-6
This technical guide provides comprehensive information on Methyl 5-bromo-1H-pyrrole-3-carboxylate, a key intermediate in the synthesis of various biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical and Physical Properties
This compound is a substituted pyrrole derivative. The pyrrole ring is a fundamental five-membered aromatic heterocycle that forms the core of many therapeutic agents.[1] The strategic placement of the bromine atom and the methyl carboxylate group makes this compound a versatile building block in organic synthesis.
| Property | Value | Reference |
| CAS Number | 16420-39-6 | [2][3] |
| Molecular Formula | C₆H₆BrNO₂ | |
| Molecular Weight | 204.02 g/mol | |
| Synonyms | 5-Bromo-1H-pyrrole-3-carboxylic acid methyl ester, Methyl 5-bromopyrrole-3-carboxylate |
Synthesis
Proposed Experimental Protocol: Electrophilic Bromination of Methyl 1H-pyrrole-3-carboxylate
This protocol is based on general procedures for the bromination of pyrrole derivatives using N-bromosuccinimide (NBS), a mild and selective brominating agent.
Materials:
-
Methyl 1H-pyrrole-3-carboxylate
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 1H-pyrrole-3-carboxylate in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve an equimolar amount of N-bromosuccinimide in anhydrous THF.
-
Slowly add the NBS solution dropwise to the cooled solution of the pyrrole ester over a period of 30 minutes.
-
Allow the reaction mixture to stir at -78 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature.
-
Add water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure this compound.
Spectroscopic Data
Detailed, experimentally verified spectroscopic data for this compound is not available in the public domain. However, based on the structure and general principles of NMR and IR spectroscopy, the following characteristic signals can be predicted:
Expected ¹H NMR Spectral Data:
-
A broad singlet for the N-H proton, typically in the range of 8.0-9.0 ppm.
-
Two doublets in the aromatic region (6.0-8.0 ppm) corresponding to the two protons on the pyrrole ring.
-
A singlet for the methyl ester protons (-OCH₃) around 3.7-3.9 ppm.
Expected ¹³C NMR Spectral Data:
-
A signal for the carbonyl carbon of the ester group in the range of 160-170 ppm.
-
Signals for the four carbons of the pyrrole ring in the aromatic region (100-140 ppm).
-
A signal for the methyl carbon of the ester group around 50-55 ppm.
Expected IR Spectral Data:
-
A broad absorption band for the N-H stretch around 3300-3400 cm⁻¹.
-
A strong absorption band for the C=O stretch of the ester group around 1700-1720 cm⁻¹.
-
C-H stretching vibrations for the aromatic ring and the methyl group.
-
C-Br stretching vibration in the fingerprint region.
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of pharmaceuticals and other biologically active compounds.[1] Its structure is particularly valuable for constructing complex heterocyclic systems that are often found in drug candidates, especially in the development of kinase inhibitors and antitumor agents.[1]
Pyrrole-containing compounds are integral to a number of marketed drugs and are known to exhibit a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.
Experimental Workflow: Synthesis of a Kinase Inhibitor Precursor
The following diagram illustrates a potential synthetic pathway where this compound can be utilized as a starting material for the synthesis of a more complex kinase inhibitor scaffold. This workflow is a hypothetical representation based on common synthetic transformations of pyrrole derivatives.
Caption: Synthetic workflow for a kinase inhibitor precursor.
Signaling Pathways
Direct involvement of this compound in specific signaling pathways has not been reported. As a synthetic intermediate, its biological activity is realized in the final, more complex molecules it is used to create.
Pyrrole-containing compounds, such as the multi-kinase inhibitor Sunitinib, exert their therapeutic effects by targeting and inhibiting various signaling pathways critical for tumor growth and angiogenesis. These pathways often involve receptor tyrosine kinases (RTKs) like VEGFRs and PDGFRs. The inhibition of these kinases disrupts downstream signaling cascades, ultimately leading to reduced cell proliferation, migration, and survival.
The diagram below illustrates a generalized signaling pathway that can be targeted by kinase inhibitors derived from pyrrole-based intermediates.
Caption: Targeted signaling pathway for pyrrole-based kinase inhibitors.
References
An In-depth Technical Guide to the Chemical Properties of Methyl 5-bromo-1H-pyrrole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-bromo-1H-pyrrole-3-carboxylate is a halogenated pyrrole derivative that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and biologically active compounds. Its substituted pyrrole core is a common motif in a variety of natural products and synthetic molecules with diverse therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of this compound, offering crucial data for researchers and professionals in the field of drug discovery and development.
Chemical and Physical Properties
This compound is typically a yellow solid.[1] A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 16420-39-6 | [1][2] |
| Molecular Formula | C₆H₆BrNO₂ | [1][2] |
| Molecular Weight | 204.02 g/mol | [2] |
| Appearance | Yellow solid | [1] |
| Melting Point | 109-111 °C | [1] |
| Boiling Point | 341.192 °C at 760 mmHg | [1] |
| InChI Key | XFBMRYPQVXPYQB-UHFFFAOYSA-N |
Spectral Data
Detailed spectral analysis is essential for the unambiguous identification and characterization of this compound. The following sections provide an overview of the expected spectral data.
¹H and ¹³C NMR Spectroscopy
¹H NMR:
-
NH Proton: The proton attached to the nitrogen atom in the pyrrole ring is expected to appear as a broad singlet in the downfield region of the spectrum.
-
Pyrrole Ring Protons: The two protons on the pyrrole ring will exhibit distinct chemical shifts and coupling patterns depending on their electronic environment.
-
Methyl Ester Protons: The three protons of the methyl group of the ester will appear as a sharp singlet, typically in the range of 3.5-4.0 ppm.
¹³C NMR:
-
Carbonyl Carbon: The carbon atom of the ester carbonyl group is expected to have a chemical shift in the range of 160-170 ppm.
-
Pyrrole Ring Carbons: The four carbon atoms of the pyrrole ring will show distinct signals in the aromatic region of the spectrum. The carbon atom attached to the bromine will be significantly influenced by the halogen's electronegativity.
-
Methyl Ester Carbon: The carbon of the methyl group of the ester is expected to appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, the carbonyl group of the ester, and the C-Br bond.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of bromine (approximately equal intensities for ⁷⁹Br and ⁸¹Br) would result in a characteristic M+2 peak.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general approach can be inferred from the synthesis of related brominated pyrrole and pyrazole esters. The synthesis would likely involve the bromination of a suitable pyrrole-3-carboxylate precursor.
General Synthesis Workflow:
Caption: A generalized workflow for the synthesis of this compound.
Purification:
Purification of the crude product is critical to obtain a high-purity sample for further use. Common purification techniques for this type of compound include:
-
Column Chromatography: Using a silica gel stationary phase and a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to separate the desired product from impurities.
-
Recrystallization: Dissolving the crude product in a hot solvent and allowing it to cool slowly to form pure crystals.
Reactivity and Applications in Drug Development
The bromine atom on the pyrrole ring of this compound serves as a versatile handle for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. The electron-withdrawing nature of the ester group influences the reactivity of the pyrrole ring.
This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of kinase inhibitors and antitumor agents . The pyrrole scaffold is a common feature in many kinase inhibitors, which are a class of targeted cancer therapeutics that block the action of specific protein kinases.
Logical Relationship in Drug Discovery:
Caption: The role of this compound in a typical drug discovery pipeline for kinase inhibitors.
Conclusion
This compound is a foundational molecule in medicinal chemistry and drug discovery. Its well-defined chemical and physical properties, combined with its synthetic versatility, make it an indispensable tool for the creation of novel therapeutic agents. This guide has summarized the core technical information necessary for researchers and scientists to effectively utilize this compound in their work. Further research into the specific biological activities and signaling pathways involving this molecule and its derivatives will undoubtedly continue to expand its importance in the development of new medicines.
References
An In-depth Technical Guide on Methyl 5-bromo-1H-pyrrole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the physicochemical properties of Methyl 5-bromo-1H-pyrrole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The following sections summarize its key molecular data, and provide a template for experimental and logical workflow visualization as per the specified requirements.
Core Molecular Data
The fundamental molecular attributes of this compound are essential for a variety of experimental and computational applications, from reaction stoichiometry to spectroscopic analysis. These properties are summarized below.
| Property | Value | Citations |
| Molecular Weight | 204.02 g/mol | [1][2] |
| Chemical Formula | C₆H₆BrNO₂ | [1][3] |
| CAS Number | 16420-39-6 | [1] |
| PubChem CID | 23271158 | [1] |
| MDL Number | MFCD09841652 | [3] |
Experimental Protocols
Detailed experimental protocols are critical for the reproducibility of scientific findings. While specific procedures are highly dependent on the experimental context, a generalized workflow for the characterization of a novel compound like this compound would typically involve the following stages:
-
Synthesis and Purification: The compound is synthesized, often through a multi-step reaction sequence. Following synthesis, purification is typically achieved using techniques such as column chromatography or recrystallization to ensure high purity.
-
Structural Elucidation: The chemical structure of the purified compound is confirmed using a suite of analytical techniques. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the connectivity of atoms within the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: This technique helps to identify the functional groups present in the molecule.
-
-
Physicochemical Property Determination: Key properties such as melting point, boiling point, and solubility in various solvents are experimentally determined.
-
Biological Activity Screening (if applicable): For drug development purposes, the compound would be screened against biological targets to assess its activity and potency.
Logical and Experimental Workflow Visualization
The visualization of complex workflows and signaling pathways is crucial for clear communication in scientific research. The following diagrams, generated using the DOT language, illustrate a generic experimental workflow and a hypothetical signaling pathway involving a pyrrole-based inhibitor.
References
Elucidation of the Chemical Structure of Methyl 5-bromo-1H-pyrrole-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of methyl 5-bromo-1H-pyrrole-3-carboxylate. The document details the spectroscopic data, experimental protocols for synthesis and analysis, and logical workflows required to confirm the molecule's structure, presented in a format tailored for researchers and professionals in drug development and chemical sciences.
Molecular Structure and Properties
This compound is a heterocyclic compound with the chemical formula C₆H₆BrNO₂ and a molecular weight of 204.02 g/mol .[1] Its structure consists of a pyrrole ring substituted with a bromine atom at the 5-position and a methyl carboxylate group at the 3-position. The presence of the electron-withdrawing bromine and ester groups significantly influences the chemical reactivity and spectroscopic properties of the pyrrole core.
Below is a diagram of the chemical structure with standardized atom numbering.
Spectroscopic Data for Structure Elucidation
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrrole ring, the N-H proton, and the methyl ester group.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H1 (N-H) | 8.5 - 9.5 | broad singlet | - |
| H2 | ~7.0 | doublet | ~2.5 |
| H4 | ~6.8 | doublet | ~2.5 |
| O-CH₃ | ~3.8 | singlet | - |
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | ~125 |
| C3 | ~115 |
| C4 | ~118 |
| C5 | ~100 |
| C=O | ~165 |
| O-CH₃ | ~52 |
Predicted Mass Spectrometry Data
Mass spectrometry is crucial for determining the molecular weight and elemental composition.
| Parameter | Predicted Value |
| Molecular Ion (M⁺) | m/z 203/205 (approx. 1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes) |
| Major Fragments | m/z 172/174 ([M-OCH₃]⁺), m/z 144/146 ([M-COOCH₃]⁺), m/z 124 ([M-Br]⁺) |
Experimental Protocols
This section outlines the methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis Protocol: A Proposed Route
A plausible synthetic route to this compound can be adapted from established pyrrole syntheses, such as the Hantzsch pyrrole synthesis.
Reaction Scheme:
A potential synthesis could involve the reaction of a β-ketoester with an α-halo ketone and an amine. For the target molecule, a more direct approach would be the bromination of a suitable pyrrole precursor.
Step-by-step Procedure:
-
Starting Material: Methyl 1H-pyrrole-3-carboxylate.
-
Bromination:
-
Dissolve methyl 1H-pyrrole-3-carboxylate in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Slowly add one equivalent of a brominating agent, such as N-bromosuccinimide (NBS), portion-wise to the cooled solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Spectroscopic Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.
-
¹³C NMR: Acquire the carbon NMR spectrum on the same instrument.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Analysis: Introduce the sample into a mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Logical Workflow for Structure Elucidation
The confirmation of the structure of this compound follows a logical progression of synthesis and analysis.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 5-bromo-1H-pyrrole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of Methyl 5-bromo-1H-pyrrole-3-carboxylate. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy, including the analysis of substituent effects on the pyrrole ring. This document is intended to serve as a valuable resource for the structural elucidation and characterization of this and related heterocyclic compounds.
Predicted ¹H NMR Data
The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of this compound. These values are estimated based on the known spectrum of unsubstituted pyrrole and the anticipated electronic effects of the bromo and methyl carboxylate substituents.[1][2]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (N-H) | ~8.5 - 9.5 | Broad Singlet (br s) | - |
| H2 | ~7.0 - 7.2 | Doublet (d) | ~2.0 |
| H4 | ~6.4 - 6.6 | Doublet (d) | ~2.0 |
| -OCH₃ | ~3.8 | Singlet (s) | - |
Disclaimer: The data presented in this table is an estimation derived from theoretical principles and data for analogous compounds. Actual experimental values may vary.
Experimental Protocol for ¹H NMR Spectrum Acquisition
This section outlines a standard protocol for acquiring a high-resolution ¹H NMR spectrum of a solid organic compound such as this compound.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurity signals.[1]
-
Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for initial analysis.[1] For compounds with limited solubility or to observe exchangeable protons like the N-H, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.[1] The choice of solvent can influence the chemical shift of the N-H proton due to varying degrees of hydrogen bonding.[1]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Parameters:
The following are typical acquisition parameters for a 400 MHz NMR spectrometer:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
-
Receiver Gain (RG): Adjust automatically by the spectrometer software.
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds to allow for adequate relaxation of the protons between scans.[1]
-
Spectral Width (SW): A spectral width of approximately 12-16 ppm is generally sufficient for most organic compounds.
-
Temperature: Standard ambient probe temperature (e.g., 298 K).
3. Data Processing:
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate the signals to determine the relative ratios of the different types of protons.
-
Peak Picking: Identify and label the chemical shifts of all signals.
Predicted Spin-Spin Coupling Pathway
The following diagram, generated using the DOT language, illustrates the predicted spin-spin coupling interactions between the protons on the pyrrole ring of this compound.
Caption: Predicted spin-spin coupling between H2 and H4 protons.
References
In-depth Technical Guide: Spectroscopic Data for Methyl 5-bromo-1H-pyrrole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic and synthesis data for Methyl 5-bromo-1H-pyrrole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published peer-reviewed data, this document currently serves as a foundational reference. Further experimental investigation is recommended for comprehensive characterization.
Chemical Structure and Properties
-
Compound Name: this compound
-
Molecular Formula: C₆H₆BrNO₂
-
Molecular Weight: 204.02 g/mol
-
CAS Number: 16420-39-6
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Expected | |||||
| H-2 | |||||
| H-4 | |||||
| OCH₃ | |||||
| NH |
| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |
| Expected | ||
| C-2 | ||
| C-3 | ||
| C-4 | ||
| C-5 | ||
| C=O | ||
| OCH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| Expected | ||
| N-H stretch | ||
| C-H (aromatic) stretch | ||
| C=O (ester) stretch | ||
| C-N stretch | ||
| C-Br stretch |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Fragment Assignment |
| Expected | ||
| [M]⁺ | Molecular Ion | |
| [M+2]⁺ | Isotopic Peak (⁸¹Br) |
Experimental Protocols
A detailed, validated experimental protocol for the synthesis of this compound is not currently published in readily accessible scientific literature. A general synthetic approach would likely involve the bromination of a suitable pyrrole-3-carboxylate precursor.
General Proposed Synthesis:
A potential route could involve the direct bromination of methyl 1H-pyrrole-3-carboxylate. Due to the electron-rich nature of the pyrrole ring, a mild brominating agent would be necessary to control selectivity and prevent over-bromination.
-
Starting Material: Methyl 1H-pyrrole-3-carboxylate
-
Reagent: N-Bromosuccinimide (NBS)
-
Solvent: A non-polar, aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Conditions: The reaction would likely be carried out at a low temperature (e.g., 0 °C to room temperature) to control the reaction rate and minimize side products.
Proposed General Procedure:
-
Dissolve methyl 1H-pyrrole-3-carboxylate in the chosen solvent and cool the solution in an ice bath.
-
Add N-Bromosuccinimide portion-wise with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).
-
Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Characterization Protocol:
-
NMR: Prepare a ~5-10 mg sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
IR: Obtain the infrared spectrum using either a KBr pellet or as a thin film on a salt plate with an FT-IR spectrometer.
-
MS: Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., electron ionization - EI, or electrospray ionization - ESI) to determine the molecular weight and fragmentation pattern.
Logical Workflow for Characterization
The following diagram outlines a logical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
Physical and chemical properties of Methyl 5-bromo-1H-pyrrole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-bromo-1H-pyrrole-3-carboxylate is a halogenated pyrrole derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its substituted pyrrole core is a key pharmacophore in a variety of biologically active compounds, including kinase inhibitors and potential antitumor agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its spectral characteristics, and outlines a general synthetic approach. This document is intended to be a resource for researchers and scientists working with this compound in the development of novel therapeutics.
Chemical and Physical Properties
This compound is a yellow solid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 16420-39-6 | [3] |
| Molecular Formula | C₆H₆BrNO₂ | [3][4] |
| Molecular Weight | 204.02 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Melting Point | 109-111 °C | [1] |
| Boiling Point | 341.192 °C at 760 mmHg | [1] |
| SMILES | COC(=O)C1=CNC(=C1)Br | [2] |
Spectral Data
Detailed spectral data is crucial for the unambiguous identification and characterization of this compound. While specific spectra for this compound are not widely published, the expected spectral features are outlined below based on the analysis of similar pyrrole derivatives.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons, the N-H proton, and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromo and carboxylate groups.
Table 2: Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyrrole C2-H | ~7.5-7.8 | d |
| Pyrrole C4-H | ~6.8-7.1 | d |
| N-H | Broad singlet, variable | s (br) |
| -OCH₃ | ~3.8 | s |
Note: Predicted values are based on general pyrrole chemistry and data from related structures. Actual values should be determined experimentally.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the ester and the carbon atom attached to the bromine will be significantly deshielded.
Table 3: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (ester) | ~160-165 |
| C5 (C-Br) | ~95-105 |
| C2 | ~125-130 |
| C3 | ~115-120 |
| C4 | ~110-115 |
| -OCH₃ | ~51-53 |
Note: Predicted values are based on general pyrrole chemistry and data from related structures. Actual values should be determined experimentally.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the N-H, C=O, and C-Br functional groups.
Table 4: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch | 3200-3400 | Medium, broad |
| C=O stretch (ester) | 1680-1710 | Strong |
| C-N stretch | 1200-1350 | Medium |
| C-Br stretch | 500-600 | Medium-Strong |
Mass Spectrometry
The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in M⁺ and M+2 peaks of similar intensity.
Table 5: Predicted Mass Spectrometry Data
| Ion | m/z (relative to ⁷⁹Br) |
| [M]⁺ | 203 |
| [M+2]⁺ | 205 |
| [M-OCH₃]⁺ | 172 |
| [M-COOCH₃]⁺ | 144 |
Reactivity and Chemical Properties
The chemical reactivity of this compound is dictated by the interplay of the electron-rich pyrrole ring and the electron-withdrawing bromo and methyl carboxylate substituents.
-
N-H Acidity : The N-H proton of the pyrrole ring is weakly acidic, with a pKa similar to that of pyrrole itself (around 17.5), though this will be influenced by the substituents.[5] It can be deprotonated by strong bases to form a nucleophilic pyrrolide anion.
-
Electrophilic Aromatic Substitution : The pyrrole ring is generally susceptible to electrophilic attack. However, the electron-withdrawing nature of the bromo and carboxylate groups deactivates the ring towards further electrophilic substitution compared to unsubstituted pyrrole. The directing effects of the existing substituents will influence the position of any further substitution.
-
Nucleophilic Aromatic Substitution : The presence of the electron-withdrawing groups and the bromine atom may allow for nucleophilic aromatic substitution reactions under certain conditions, though this is generally less common for pyrroles.
-
Cross-Coupling Reactions : The C-Br bond provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This allows for the introduction of a wide range of substituents at the 5-position, making it a versatile intermediate in organic synthesis.[6]
Experimental Protocols
General Synthesis Workflow: Bromination of Methyl 1H-pyrrole-3-carboxylate
This workflow outlines the general steps for the synthesis of the title compound.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
Methyl 1H-pyrrole-3-carboxylate
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 1H-pyrrole-3-carboxylate (1 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve N-Bromosuccinimide (1.05 equivalents) in anhydrous THF.
-
Slowly add the NBS solution to the cooled pyrrole solution dropwise over a period of 30 minutes, ensuring the temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Allow the mixture to warm to room temperature and then add saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
-
Collect the fractions containing the desired product and concentrate to yield this compound as a solid.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Applications in Drug Discovery and Development
Pyrrole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[7][8][9] this compound, with its functional handles for further chemical modification, serves as a key intermediate in the synthesis of more complex molecules with therapeutic potential.
Kinase Inhibitors
The pyrrole scaffold is a common feature in many kinase inhibitors. The ability to perform cross-coupling reactions at the 5-position and modify the carboxylate group at the 3-position allows for the synthesis of a library of compounds that can be screened for inhibitory activity against various kinases, which are critical targets in oncology and inflammatory diseases.
Anticancer Agents
Pyrrole derivatives have shown promise as anticancer agents through various mechanisms. The structural motif of this compound can be incorporated into larger molecules designed to interact with biological targets involved in cancer progression.
The logical relationship for its use as a synthetic intermediate is depicted below.
Conclusion
This compound is a versatile chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined physical and chemical properties, coupled with its reactivity, make it an attractive starting material for the synthesis of novel therapeutic agents. This technical guide provides a foundational understanding of this compound, which should aid researchers in its effective utilization in their scientific endeavors. Further experimental investigation is warranted to fully elucidate its solubility, pKa, and detailed spectral characteristics.
References
- 1. Methyl 5-bromo-1H-pyrrole-2-carboxylate | C6H6BrNO2 | CID 11600885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C6H6BrNO2 | CID 23271158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Bromo-1H-pyrrole-3-carboxylic acid methyl ester [oakwoodchemical.com]
- 4. americanelements.com [americanelements.com]
- 5. Pyrrole - Wikipedia [en.wikipedia.org]
- 6. scholarship.richmond.edu [scholarship.richmond.edu]
- 7. scispace.com [scispace.com]
- 8. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Versatile Synthon: A Technical Guide to Methyl 5-bromo-1H-pyrrole-3-carboxylate in Synthetic and Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Methyl 5-bromo-1H-pyrrole-3-carboxylate has emerged as a pivotal building block in the synthesis of complex heterocyclic systems, particularly in the realm of medicinal chemistry. Its strategic placement of a bromine atom, a carboxylate ester, and a reactive N-H bond on the pyrrole scaffold allows for a diverse range of chemical transformations. This guide provides an in-depth overview of its synthesis, key reactions, and applications in the development of targeted therapeutics, supported by detailed experimental protocols and visual workflows.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the selective bromination of its precursor, Methyl 1H-pyrrole-3-carboxylate. The high electron density of the pyrrole ring makes it susceptible to electrophilic substitution, primarily at the C2 and C5 positions. To achieve mono-bromination at the C5 position, careful control of reaction conditions is crucial.
A widely employed method utilizes N-Bromosuccinimide (NBS) as the brominating agent in a suitable aprotic solvent at low temperatures to prevent over-bromination.[1]
Experimental Protocol: Synthesis via Bromination
Materials:
-
Methyl 1H-pyrrole-3-carboxylate
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Dry ice/acetone bath
-
Saturated aqueous solution of sodium thiosulfate
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve Methyl 1H-pyrrole-3-carboxylate (1.0 equivalent) in anhydrous THF or DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve N-Bromosuccinimide (0.95-1.0 equivalent) in a minimal amount of the same anhydrous solvent.
-
Add the NBS solution dropwise to the cooled pyrrole solution over 30-60 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature.
-
Extract the product with diethyl ether or ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Expected Yield and Characterization: The yield for this reaction is typically in the range of 70-85%. The product can be characterized by standard spectroscopic methods:
-
¹H NMR: Expect characteristic shifts for the pyrrole protons and the methyl ester protons.
-
¹³C NMR: Expect signals corresponding to the carbons of the pyrrole ring, the carbonyl group, and the methyl ester.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of C₆H₆BrNO₂ should be observed, along with the characteristic isotopic pattern for a bromine-containing compound.
Applications as a Synthetic Building Block
The bromine atom at the C5 position of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the bromopyrrole and a wide range of organoboron compounds, such as arylboronic acids. This reaction is instrumental in synthesizing biaryl and heteroaryl structures commonly found in pharmaceutical agents. For successful coupling with bromopyrroles, protection of the pyrrole nitrogen, for instance with a (2-(trimethylsilyl)ethoxy)methyl (SEM) group, is often employed to prevent side reactions like debromination.[2]
Materials:
-
This compound (after N-protection, e.g., as the SEM derivative) (1.0 eq.)
-
Phenylboronic acid (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)
-
Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0-3.0 eq.)
-
Solvent (e.g., Dioxane/Water mixture, 4:1)
-
Standard workup and purification reagents.
Procedure:
-
To a reaction vessel, add the N-protected this compound, phenylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and perform a standard aqueous workup.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the bromopyrrole and a terminal alkyne. This reaction is crucial for introducing alkynyl moieties into the pyrrole core, which can serve as versatile intermediates for further transformations or as key structural elements in biologically active molecules.
Materials:
-
This compound (1.0 eq.)
-
Phenylacetylene (1.2-1.5 eq.)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., Triethylamine or Diisopropylethylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Standard workup and purification reagents.
Procedure:
-
In a flask, combine this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
After completion, perform a standard workup and purify by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the bromopyrrole and a primary or secondary amine. This reaction is of high importance in medicinal chemistry for the synthesis of N-aryl and N-heteroaryl pyrroles, which are prevalent in many drug candidates.
Materials:
-
This compound (1.0 eq.)
-
Aniline (1.1-1.2 eq.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.2-1.5 eq.)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Standard workup and purification reagents.
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, ligand, and base.
-
Add the this compound and aniline.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to 80-110 °C until the starting material is consumed.
-
Cool the reaction and perform a standard workup.
-
Purify the product by column chromatography.
Applications in Drug Discovery: Targeting Kinase Signaling Pathways
Derivatives of this compound are prominent scaffolds in the design of potent and selective kinase inhibitors. Dysregulation of protein kinases is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention.
VEGFR Inhibitors for Anti-Angiogenesis Therapy
Vascular Endothelial Growth Factor Receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several pyrrole-containing molecules have been developed as inhibitors of VEGFR-2, a critical receptor in this pathway. The pyrrole core often serves as a central scaffold to which various substituents are attached to optimize binding to the ATP-binding pocket of the kinase.
RAF Inhibitors for Cancer Therapy
The RAF kinases (A-RAF, B-RAF, and C-RAF) are central components of the RAS-RAF-MEK-ERK signaling pathway, which is frequently mutated in various cancers, particularly melanoma. The development of RAF inhibitors has been a major breakthrough in the treatment of B-RAF mutant cancers. Pyrrole-based structures can be elaborated from this compound to generate potent pan-RAF or mutant-selective RAF inhibitors.
Experimental and Synthetic Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and derivatization of this compound for applications in drug discovery.
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for the key transformations involving this compound.
Table 1: Synthesis of this compound
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl 1H-pyrrole-3-carboxylate | NBS (1.0 eq.) | THF | -78 | 1-2 | 70-85 |
Table 2: Cross-Coupling Reactions of N-Protected this compound
| Reaction Type | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ (5-10) | Cs₂CO₃ | Dioxane/H₂O | 90 | 12-24 | 70-95 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ (2-5) / CuI (5-10) | Et₃N | THF | 25-60 | 4-12 | 65-90 |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ (1-2) / Xantphos (2-4) | NaOtBu | Toluene | 100 | 12-24 | 60-85 |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its utility in key cross-coupling reactions provides a straightforward entry to a vast chemical space of pyrrole derivatives. The successful application of these derivatives as potent kinase inhibitors in targeted cancer therapy underscores the importance of this synthon in modern drug discovery and development. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to explore the full potential of this remarkable molecule.
References
The Versatile Reactivity of the Bromine Atom in Methyl 5-bromo-1H-pyrrole-3-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-bromo-1H-pyrrole-3-carboxylate is a key heterocyclic building block in organic synthesis, primarily owing to the versatile reactivity of its bromine atom. This technical guide provides a comprehensive overview of the reactivity of this compound, with a focus on its applications in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery and materials science. This document details the experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, supported by quantitative data from literature on the target molecule and closely related analogues. The guide also includes diagrammatic representations of reaction mechanisms and experimental workflows to facilitate a deeper understanding of the underlying chemical principles.
Introduction
The pyrrole scaffold is a ubiquitous structural motif in a vast array of biologically active natural products and pharmaceutical agents. Consequently, the functionalization of pre-existing pyrrole rings is a cornerstone of synthetic medicinal chemistry. This compound serves as an excellent precursor for the introduction of diverse molecular fragments at the C5 position of the pyrrole ring. The bromine atom at this position is readily displaced through various transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with a high degree of control and efficiency. This guide will delve into the three most prominent and synthetically useful transformations involving this substrate: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom in this compound is susceptible to oxidative addition to a low-valent palladium(0) species, which is the initial step in the catalytic cycles of several cross-coupling reactions. This reactivity allows for the facile formation of new bonds, making it a valuable tool for the synthesis of complex molecules.
Suzuki-Miyaura Coupling: Formation of C-C (Aryl/Vinyl) Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. For this compound, this reaction enables the introduction of a wide range of aryl and vinyl substituents at the 5-position of the pyrrole ring.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (10) | - | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 5 | 95 | [1] |
| 4-Tolylboronic acid | Pd(PPh₃)₄ (10) | - | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 5 | 88 | [1] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (10) | - | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 5 | 92 | [1] |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (10) | - | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 5 | 85 | [1] |
A detailed experimental protocol for the Suzuki-Miyaura coupling of a SEM-protected bromopyrrole carboxylate is as follows[1]:
-
To a reaction vessel containing SEM-protected methyl 5-bromo-1H-pyrrole-2-carboxylate (1.0 mmol), add the corresponding boronic acid (1.2 mmol), cesium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.1 mmol).
-
The vessel is evacuated and backfilled with argon three times.
-
Dioxane (8 mL) and water (2 mL) are added, and the mixture is stirred at 90 °C.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.
Sonogashira Coupling: Formation of C-C (Alkynyl) Bonds
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in pharmaceuticals and organic materials.
While specific data for this compound is limited, the following table provides representative data for the Sonogashira coupling of other bromoheterocycles, illustrating the general applicability of the reaction.
| Bromoheterocycle | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | Toluene | 70 | 6 | 95 |
| 2-Bromothiophene | 1-Heptyne | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | THF | 65 | 8 | 88 |
| 5-Bromoindole | Trimethylsilylacetylene | Pd(OAc)₂ (2) | PPh₃ (4) | Cs₂CO₃ | DMF | 100 | 12 | 82 |
| 4-Bromo-1H-indole | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | 60 | 6 | 87 |
A general procedure for a copper-free Sonogashira coupling is as follows:
-
In a reaction tube, combine the aryl bromide (0.5 mmol), terminal alkyne (0.8 mmol), palladium precatalyst (2.5 mol %), and a suitable base such as 2,2,6,6-tetramethylpiperidine (TMP) (1.0 mmol).
-
Add an anhydrous solvent like DMSO (2.5 mL) under an argon atmosphere.
-
Stir the reaction mixture at room temperature or elevated temperature as required.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the synthesis of carbon-nitrogen bonds. This reaction is of paramount importance in the pharmaceutical industry for the preparation of aryl amines.
The following table presents typical conditions and yields for the Buchwald-Hartwig amination of various bromoheterocycles, which can serve as a guide for the amination of this compound.
| Bromoheterocycle | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | 16 | 95 |
| 3-Bromoquinoline | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 85 |
| 5-Bromoindole | Benzylamine | Pd₂(dba)₃ (2) | DavePhos (4) | Cs₂CO₃ | Toluene | 100 | 18 | 89 |
| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuOLi | 1,4-Dioxane | 100 | 24 | High |
A general procedure for the Buchwald-Hartwig amination is as follows:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 mmol).
-
Add anhydrous toluene or dioxane as the solvent.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Logical Workflow for Synthesis of Diverse Pyrrole Derivatives
The reactivity of this compound can be leveraged in a logical workflow to generate a library of diverse pyrrole derivatives.
References
The Potent Bioactivity of Brominated Pyrrole Derivatives: A Technical Guide for Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Brominated pyrrole derivatives, a prominent class of marine natural products, have garnered significant attention in the scientific community for their diverse and potent biological activities.[1][2] Isolated primarily from marine sponges of the genus Agelas, these compounds exhibit a wide spectrum of pharmacological effects, including robust anticancer, antimicrobial, anti-biofilm, and anti-inflammatory properties.[2][3] Their unique chemical structures, often featuring a pyrrole-imidazole scaffold, make them attractive lead compounds for the development of novel therapeutics.[3] This technical guide provides an in-depth overview of the biological activities of key brominated pyrrole derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows to aid in their further investigation and development.
I. Anticancer Activity of Brominated Pyrrole Derivatives
A significant number of brominated pyrrole alkaloids have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[3][4] Their mechanisms of action are diverse, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of key signaling pathways involved in cancer progression.[4]
Quantitative Analysis of Cytotoxic Activity
The in vitro anticancer efficacy of brominated pyrrole derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines. The following tables summarize the reported cytotoxic activities of prominent brominated pyrrole compounds.
Table 1: Cytotoxicity of Agelastatin Derivatives Against Human Cancer Cell Lines
| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| Agelastatin A | U-937 | Lymphoma | 0.067 | [4] |
| HeLa | Cervical Carcinoma | 0.708 | [4] | |
| A549 | Non-small cell lung carcinoma | 1.05 | [4] | |
| BT549 | Breast Carcinoma | 0.278 | [4] | |
| CEM | Leukemia | 0.020 | [4] | |
| Jurkat | Leukemia | 0.074 | [4] | |
| Daudi | Burkitt's lymphoma | 0.020 | [4] | |
| HL-60 | Promyelocytic leukemia | 0.138 | [4] | |
| CA46 | Burkitt's lymphoma | 0.187 | [4] | |
| (-)-Agelastatin E | Various | Breast Cancer | Potent modulator at 50-100 nM | [5] |
Table 2: Cytotoxicity of Oroidin and its Analogs Against Human Cancer Cell Lines
| Compound | Cancer Cell Line | Cell Line Type | IC50/GI50 (µM) | Reference |
| Oroidin | MCF-7 | Breast Adenocarcinoma | 42 (GI50) | |
| A2780 | Ovarian Carcinoma | 24 (GI50) | ||
| Huh-7 | Hepatocellular Carcinoma | >50 | [6] | |
| Oroidin Analog 28 | HL-60 | Myeloid Leukemia | 2.91 | [6] |
| Oroidin Analog 29 | 4T1 | Murine Breast Cancer | 3.1 | [6] |
| A549 | Human Lung Cancer | 15 | [6] |
Table 3: Cytotoxicity of Agelasine Derivatives Against Human Cancer Cell Lines
| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| (+)-Agelasine D | RPMI 8226 | Myeloma | ~5 | [7] |
| U-937 GTB | Histiocytic Lymphoma | ~5 | [7] | |
| CCRF-CEM | Acute Lymphoblastic Leukemia | ~5 | [7] | |
| NCI-H929 | Multiple Myeloma | ~5 | [7] | |
| (-)-Agelasine D | Hep3B | Hepatocellular Carcinoma | 9.9 (GI50) | [8] |
Table 4: Cytotoxicity of Longamide B and Hanishin Analogs
| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| Longamide B | A549 | Human Lung Adenocarcinoma | >100 | [9] |
| PC3 | Human Prostate Cancer | >100 | [9] | |
| (±)-Hanishin | A549 | Human Lung Adenocarcinoma | 35.4 | [9] |
| PC3 | Human Prostate Cancer | 42.8 | [9] | |
| Hanishin Analog 15 | A549 | Human Lung Adenocarcinoma | 38.2 | [9] |
| PC3 | Human Prostate Cancer | 45.1 | [9] |
Mechanisms of Anticancer Action
Brominated pyrrole derivatives exert their anticancer effects through various mechanisms, with some compounds targeting specific signaling pathways.
Agelastatin A is a potent cytotoxic agent that induces apoptosis and arrests cancer cells in the G2/M phase of the cell cycle.[4][10] Its primary mechanism of action is the inhibition of protein synthesis.[4] Agelastatin A binds to the A site of the peptidyl transferase center (PTC) on the 80S ribosome, which prevents peptide bond formation and thereby halts protein elongation.[4] Furthermore, Agelastatin A has been shown to inhibit the Wnt signaling pathway, a critical pathway in embryonic development and cancer.[11]
Oroidin induces apoptosis in cancer cells through the activation of stress-activated protein kinase pathways, specifically the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[12] Activation of these pathways leads to a cascade of events culminating in programmed cell death.
Experimental Protocols for Anticancer Activity Assessment
A standardized workflow is crucial for the reliable evaluation of the anticancer potential of brominated pyrrole derivatives.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the brominated pyrrole derivative for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
This assay differentiates between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[13]
This method determines the distribution of cells in different phases of the cell cycle.[1][9][14]
-
Cell Treatment and Harvesting: Treat cells with the compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing propidium iodide and RNase A.[1][14]
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.[1][14]
Western blotting is used to detect changes in the expression of proteins involved in apoptosis.[3]
-
Protein Extraction: Treat cells with the compound, harvest, and lyse to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against apoptosis-related proteins (e.g., caspases, PARP, Bcl-2 family proteins), followed by HRP-conjugated secondary antibodies.[3]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]
II. Antimicrobial and Anti-biofilm Activity
Brominated pyrrole derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi, including drug-resistant strains.[1][15] A particularly important aspect of their antimicrobial action is the ability to inhibit biofilm formation, a key virulence factor in many chronic infections.[2]
Quantitative Analysis of Antimicrobial Activity
The antimicrobial potency is typically assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible microbial growth.
Table 5: Antimicrobial Activity (MIC) of Agelasine Derivatives
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| (+)-10-epiagelasine B | Staphylococcus aureus | 1-8 | [1] |
| Streptococcus pneumoniae | 1-8 | [1] | |
| Enterococcus faecalis | 1-8 | [1] | |
| (+)-agelasine B | Acinetobacter baumannii | 16 | [1] |
| Pseudomonas aeruginosa | 16 | [1] | |
| Klebsiella pneumoniae | 16 | [1] | |
| (+)-Agelasine D | Mycobacterium tuberculosis | 6.25 | [15] |
| Staphylococcus aureus | 1.6 | [15] | |
| Escherichia coli | 12.5 | [15] |
Table 6: Antimicrobial and Anti-biofilm Activity of Oroidin and Related Compounds
| Compound | Microbial Strain | Activity | Concentration | Reference |
| Oroidin | Gram-positive bacteria | Antibacterial | - | [8] |
| Dibromoisophakellin | Escherichia coli | Biofilm Inhibition | Significant | [16] |
| Dibromophakellin | Escherichia coli | Biofilm Inhibition | Significant | [16] |
Mechanisms of Antimicrobial and Anti-biofilm Action
The antimicrobial mechanisms of brominated pyrroles are not as well-elucidated as their anticancer effects but are thought to involve disruption of cell membrane integrity and inhibition of essential cellular processes. Their anti-biofilm activity is often linked to the interference with quorum sensing, the cell-to-cell communication system that bacteria use to coordinate collective behaviors, including biofilm formation.[2]
Experimental Protocols for Antimicrobial and Anti-biofilm Activity Assessment
A systematic approach is necessary to evaluate the antimicrobial and anti-biofilm properties of these compounds.
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Compound Dilutions: Perform serial two-fold dilutions of the brominated pyrrole derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[17]
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[2]
-
Inoculation and Incubation: Add the bacterial inoculum to the wells and incubate at 37°C for 18-24 hours.[17]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[2]
-
Subculturing from MIC Assay: Following the MIC determination, aliquot a small volume (e.g., 10-100 µL) from the wells showing no visible growth (at and above the MIC) and spread onto agar plates.[2]
-
Incubation: Incubate the agar plates at 37°C for 24-48 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.[2]
This assay quantifies the ability of a compound to inhibit biofilm formation.[18]
-
Biofilm Formation: In a 96-well plate, add the bacterial suspension and the brominated pyrrole derivative at various sub-MIC concentrations. Incubate for 24-48 hours to allow biofilm formation.
-
Washing: Gently wash the wells with PBS to remove planktonic cells.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes.[18]
-
Washing and Solubilization: Wash away the excess stain and allow the plate to dry. Solubilize the bound crystal violet with 30% acetic acid or ethanol.[18]
-
Quantification: Measure the absorbance of the solubilized stain at 590 nm. A reduction in absorbance compared to the untreated control indicates biofilm inhibition.
III. Conclusion and Future Directions
Brominated pyrrole derivatives represent a rich source of bioactive compounds with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. Their potent cytotoxic and antimicrobial activities, coupled with their unique mechanisms of action, make them promising candidates for further drug development. The experimental protocols and workflows detailed in this guide provide a framework for the systematic evaluation of these and other natural products. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their structures to enhance potency and reduce toxicity, and exploring their efficacy in in vivo models. The continued investigation of these fascinating marine natural products holds great promise for the discovery of next-generation therapeutic agents.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis and Evaluation of Agelastatin Derivatives as Potent Modulators for Cancer Invasion and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. Synthesis and anticancer activity of all known (-)-agelastatin alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Agelastatin A and Derivatives Premised on a Hidden Symmetry Element Leading to Analogs Displaying Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oridonin induces apoptosis in oral squamous cell carcinoma probably through the generation of reactive oxygen species and the p38/JNK MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. bio-protocol.org [bio-protocol.org]
- 16. microchemlab.com [microchemlab.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Commercial suppliers of Methyl 5-bromo-1H-pyrrole-3-carboxylate
An In-depth Technical Guide to Commercial Suppliers of Methyl 5-bromo-1H-pyrrole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial landscape for this compound, a key building block in medicinal chemistry and drug discovery. This document outlines commercially available sources, provides key technical data for comparison, and details relevant experimental protocols.
Commercial Availability and Supplier Information
This compound (CAS No. 16420-39-6) is available from a variety of chemical suppliers catering to the research and development sector. The table below summarizes key information for several prominent suppliers. Purity levels and available quantities are critical factors for consideration in procurement.
| Supplier | Purity | Available Quantities | Additional Information |
| Sigma-Aldrich (Merck) | ≥97%[1] | 1g, 5g, Custom | Often provides access to Safety Data Sheets (SDS) and may provide Certificates of Analysis (CoA) upon request.[1][2] |
| American Elements | Can be produced in high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%)[3] | Research and bulk quantities[3] | Offers materials to various standard grades including Pharmaceutical Grade.[3] |
| Simson Pharma Limited | High Quality | Custom Synthesis | Each compound is accompanied by a Certificate of Analysis.[4] |
| Biotuva Life Sciences | 98%[5] | 50mg, 250mg, 1g, 5g[5] | Provides basic product information on their website. |
| Oakwood Chemical | 97% | 100mg, 1g, 10g | Provides safety information and the option to request a Certificate of Analysis. |
| ChemicalBook | Varies by supplier | Varies by supplier | A directory of multiple suppliers, primarily from China and India. |
Technical Data Comparison
A thorough comparison of the physicochemical properties of this compound is essential for its application in synthesis and drug design. The following table consolidates key quantitative data.
| Property | Value | Source |
| CAS Number | 16420-39-6 | [2][3] |
| Molecular Formula | C₆H₆BrNO₂ | [3][4] |
| Molecular Weight | 204.02 g/mol | [2][4] |
| Purity | ≥97% to 98% (typical) | [1][5] |
| Physical Form | Solid | [1] |
| Storage Temperature | Sealed in dry, store in freezer, under -20°C | [1] |
Experimental Protocols
Representative Synthesis of a Pyrrole-3-carboxylate Derivative
Reaction Scheme:
A common route to pyrrole-3-carboxylates involves the condensation of an α-amino ketone with a β-ketoester. Subsequent bromination at the 5-position can be achieved using a suitable brominating agent.
Materials:
-
Methyl 3-aminocrotonate
-
α-halo ketone (e.g., chloroacetone)
-
Base (e.g., sodium ethoxide)
-
Solvent (e.g., ethanol)
-
N-Bromosuccinimide (NBS) for bromination
-
Solvent for bromination (e.g., dichloromethane)
Procedure:
-
Hantzsch Pyrrole Synthesis:
-
Dissolve methyl 3-aminocrotonate in ethanol in a round-bottom flask.
-
Add a solution of an α-halo ketone in ethanol dropwise to the flask at room temperature.
-
Add a base, such as sodium ethoxide, to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude pyrrole ester by column chromatography on silica gel.
-
-
Bromination:
-
Dissolve the purified pyrrole ester in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (NBS) portion-wise to the solution.
-
Stir the reaction at 0°C and allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
-
Quality Control Methodologies
The quality control of pharmaceutical intermediates like this compound is crucial to ensure the purity and identity of the compound. Standard analytical techniques are employed for this purpose.
1. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the compound and detect any impurities.
-
Typical Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid).
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm).
-
Standard: A certified reference standard of this compound.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the compound.
-
¹H NMR: Provides information about the number and types of protons in the molecule. Expected signals would include those for the pyrrole ring protons, the N-H proton, and the methyl ester protons.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
3. Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the compound.
-
Technique: Electrospray ionization (ESI) is commonly used. The spectrum should show a molecular ion peak corresponding to the mass of the compound. The isotopic pattern for bromine (approximately equal intensity for M and M+2) should be observable.
4. Infrared (IR) Spectroscopy:
-
Purpose: To identify the functional groups present in the molecule.
-
Expected Peaks: Characteristic absorption bands for the N-H bond, C=O of the ester, and C-Br bond.
Visualizations
Supplier Selection Workflow
The following diagram illustrates a logical workflow for selecting a commercial supplier for this compound for a research and development project.
Caption: Workflow for selecting a chemical supplier.
Potential Signaling Pathway Involvement
Pyrrole-containing compounds are integral to many areas of drug discovery and are known to interact with various biological targets. Derivatives of this compound could be investigated as inhibitors of protein kinases, which are crucial components of cell signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of these pathways is a hallmark of cancer.
Caption: Potential inhibition of a kinase signaling pathway.
References
An In-depth Technical Guide to Methyl 5-bromo-1H-pyrrole-3-carboxylate: Safety, Handling, and Synthetic Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 5-bromo-1H-pyrrole-3-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry. The document details its safety and handling procedures, offers insights into its synthetic applications—particularly as a scaffold for kinase inhibitors—and presents generalized experimental protocols and conceptual workflows relevant to its use in drug discovery and development.
Safety and Handling
Hazard Identification and Precautionary Measures
The primary hazards associated with this compound are summarized in the table below. Users must adhere to the recommended precautionary statements to minimize risk.
| Hazard Class | Hazard Statement | Precautionary Statements |
| Acute Toxicity (Oral) | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin. | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water. P312: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | P280: Wear protective gloves. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fumes. P271: Use only outdoors or in a well-ventilated area. P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Immediately call a Poison Center or doctor. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention. |
Storage and Disposal
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. Keep protected from light.
Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.
Role in Drug Discovery and Development
Pyrrole derivatives are a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] this compound serves as a valuable intermediate, providing a scaffold that can be readily functionalized to generate libraries of potential drug candidates. Its utility is particularly noted in the development of kinase inhibitors.
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3] The pyrrole ring system is a common feature in many approved kinase inhibitor drugs. The bromine atom at the 5-position of the pyrrole ring offers a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).
The following workflow illustrates a generalized process for utilizing a scaffold like this compound in a drug discovery program.
Caption: A generalized workflow for the utilization of a chemical scaffold in drug discovery.
Application in Kinase Inhibitor Synthesis: Targeting the VEGF Signaling Pathway
Derivatives of pyrrole-3-carboxylic acid have been investigated as inhibitors of various tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR).[4] The VEGF signaling pathway is crucial for angiogenesis (the formation of new blood vessels), a process that is vital for tumor growth and metastasis. Inhibiting VEGFR can therefore be an effective anti-cancer strategy.
The following diagram illustrates a simplified representation of the VEGF signaling pathway, a common target for kinase inhibitors derived from scaffolds related to this compound.
References
- 1. scispace.com [scispace.com]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Methyl 5-bromo-1H-pyrrole-3-carboxylate: An Essential Building Block for Pharmaceutical Research
For Immediate Release
[City, State] – [Date] – This application note details a robust and reproducible protocol for the synthesis of Methyl 5-bromo-1H-pyrrole-3-carboxylate, a key intermediate in the development of various pharmacologically active compounds. The described multi-step synthesis provides a clear pathway for researchers and drug development professionals to obtain this valuable building block in good yield and purity.
This compound serves as a crucial starting material for the synthesis of a wide range of complex molecules, including potential kinase inhibitors and other therapeutic agents. The synthetic route outlined below involves a three-step process commencing with the readily available Methyl 1H-pyrrole-3-carboxylate. The key steps include the protection of the pyrrole nitrogen via tosylation, followed by regioselective bromination at the 5-position, and concluding with the deprotection of the tosyl group to yield the target compound.
Synthetic Pathway Overview
The synthesis of this compound is achieved through the following three key transformations:
-
N-Tosylation: Protection of the pyrrole nitrogen of Methyl 1H-pyrrole-3-carboxylate with a p-toluenesulfonyl (tosyl) group. This step is crucial for directing the subsequent bromination and preventing unwanted side reactions.
-
Bromination: Regioselective introduction of a bromine atom at the C5 position of the N-tosylated pyrrole ring using N-bromosuccinimide (NBS).
-
Deprotection: Removal of the N-tosyl protecting group to afford the final product, this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 1-tosyl-1H-pyrrole-3-carboxylate
A solution of Methyl 1H-pyrrole-3-carboxylate is treated with p-toluenesulfonyl chloride in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
Table 1: Reaction Parameters for N-Tosylation
| Parameter | Value |
| Starting Material | Methyl 1H-pyrrole-3-carboxylate |
| Reagent | p-Toluenesulfonyl chloride (TsCl) |
| Base | Sodium Hydride (NaH) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 85-95% |
Step 2: Synthesis of Methyl 5-bromo-1-tosyl-1H-pyrrole-3-carboxylate
The N-tosylated intermediate is dissolved in a suitable solvent, such as dichloromethane or carbon tetrachloride. N-bromosuccinimide (NBS) is then added portion-wise at a low temperature (typically 0 °C) to control the reaction's exothermicity. The reaction is allowed to warm to room temperature and stirred until completion. The electron-withdrawing nature of the tosyl group at the nitrogen and the carboxylate group at C3 directs the electrophilic bromination to the C5 position.
Table 2: Reaction Parameters for Bromination
| Parameter | Value |
| Starting Material | Methyl 1-tosyl-1H-pyrrole-3-carboxylate |
| Reagent | N-Bromosuccinimide (NBS) |
| Solvent | Dichloromethane (CH2Cl2) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 70-85% |
Step 3: Synthesis of this compound (Deprotection)
The final step involves the removal of the tosyl protecting group. This is typically achieved by treating the N-tosyl-5-bromopyrrole derivative with a base, such as sodium hydroxide or cesium carbonate, in a mixture of methanol and water.[1][2] The reaction is stirred at room temperature or with gentle heating until the deprotection is complete.
Table 3: Reaction Parameters for Deprotection
| Parameter | Value |
| Starting Material | Methyl 5-bromo-1-tosyl-1H-pyrrole-3-carboxylate |
| Reagent | Sodium Hydroxide (NaOH) or Cesium Carbonate (Cs2CO3) |
| Solvent | Methanol/Water mixture[1][2] |
| Temperature | Room Temperature to Reflux |
| Reaction Time | 12-24 hours |
| Typical Yield | 80-90% |
Logical Workflow of the Synthesis
The following diagram illustrates the logical progression of the synthesis, from the starting material to the final product.
Caption: Synthetic route for this compound.
Experimental Workflow Diagram
The diagram below provides a visual representation of the key experimental stages involved in the synthesis.
References
Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 5-bromo-1H-pyrrole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrole scaffold is a privileged heterocyclic motif frequently found in a vast array of biologically active compounds, including pharmaceuticals and natural products.[1][2] Aryl-substituted pyrroles, in particular, are key structural components in numerous drugs and are of significant interest in medicinal chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile method for the formation of C-C bonds, enabling the synthesis of these important biaryl structures from readily available starting materials.[3]
This document provides detailed application notes and a comprehensive protocol for the Suzuki coupling reaction of Methyl 5-bromo-1H-pyrrole-3-carboxylate with various arylboronic acids. The resulting Methyl 5-aryl-1H-pyrrole-3-carboxylate derivatives are valuable intermediates for the synthesis of novel therapeutic agents. The presence of an unprotected N-H group on the pyrrole ring presents a unique challenge in Suzuki couplings, as it can potentially interfere with the palladium catalyst.[3] However, with the appropriate choice of catalyst, ligands, and reaction conditions, this transformation can be achieved efficiently.
Applications in Drug Discovery and Development
The Methyl 5-aryl-1H-pyrrole-3-carboxylate scaffold is a cornerstone for the development of a diverse range of therapeutic agents. The ability to introduce a variety of aryl and heteroaryl groups at the 5-position of the pyrrole ring through Suzuki coupling allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.
Anticancer Activity:
A significant area of application for these compounds is in oncology. Many pyrrole derivatives have been shown to exhibit potent anticancer activity by targeting key signaling pathways involved in tumor growth, proliferation, and survival.[4]
-
Kinase Inhibition: Substituted pyrroles have been identified as potent inhibitors of various protein kinases, which are often dysregulated in cancer. For instance, derivatives of the pyrrole-3-carboxylate core have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) kinases.[5][6] Inhibition of these receptor tyrosine kinases can block downstream signaling cascades that promote cell proliferation and angiogenesis.
-
EZH2 Inhibition: Certain pyrrole-3-carboxamide derivatives have been designed as inhibitors of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is overexpressed in many cancers.[7] By inhibiting EZH2, these compounds can reactivate tumor suppressor genes that have been silenced, leading to an anti-tumor effect.
Other Therapeutic Areas:
Beyond cancer, aryl-substituted pyrroles have shown promise in other therapeutic areas:
-
Antibacterial and Antifungal Agents: The pyrrole nucleus is present in several natural and synthetic compounds with antimicrobial properties.[2]
-
Anti-inflammatory Activity: Pyrrole derivatives have been explored for their potential to modulate inflammatory pathways.
-
Cannabinoid Receptor Ligands: Certain N-alkyl 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides have been synthesized and evaluated as ligands for the cannabinoid receptor CB1, suggesting potential applications in neurological and metabolic disorders.[8]
Quantitative Data Summary
The following table summarizes typical reaction conditions for the Suzuki coupling of bromopyrroles with arylboronic acids, adapted from literature sources for similar substrates.[3][9] Optimization may be required for specific substrate combinations.
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 5-10 mol% loading is common. For unprotected N-H pyrroles, catalysts with bulky phosphine ligands are often preferred. |
| Base | Cs₂CO₃ or K₃PO₄ | Typically 2.0-3.0 equivalents. Carbonates are generally effective and well-tolerated. |
| Solvent System | 1,4-Dioxane/H₂O or Toluene/H₂O | A 4:1 or 5:1 ratio of organic solvent to water is commonly used. |
| Temperature | 80-100 °C | Reaction temperature may need to be optimized for specific substrates to ensure complete conversion and minimize side reactions. |
| Reaction Time | 12-24 hours | Monitored by TLC or LC-MS until consumption of the starting material. |
| Arylboronic Acid | 1.2-1.5 equivalents | A slight excess of the boronic acid is typically used to drive the reaction to completion. |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and Cesium Carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Under a counterflow of inert gas (Nitrogen or Argon), add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Degassing: Seal the flask and thoroughly degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 15-20 minutes. Alternatively, the freeze-pump-thaw method can be used.
-
Reaction: Place the flask in a preheated oil bath or heating mantle set to 90 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (50 mL) and water (25 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water (2 x 25 mL) and brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 5-aryl-1H-pyrrole-3-carboxylate.
Visualizations
Experimental Workflow
Caption: General workflow for the Suzuki coupling reaction.
Signaling Pathway
Caption: Inhibition of a generic RTK signaling pathway.
References
- 1. Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and biological evaluation of new N-alkyl 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides as cannabinoid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Methyl 5-bromo-1H-pyrrole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of Methyl 5-bromo-1H-pyrrole-3-carboxylate. This versatile building block is a valuable precursor for the synthesis of a diverse range of substituted pyrrole derivatives with significant potential in medicinal chemistry and drug discovery. The pyrrole scaffold is a privileged structure found in numerous biologically active compounds, and functionalization at the 5-position allows for the exploration of structure-activity relationships and the development of novel therapeutic agents.[1][2][3][4]
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[5][6] For the functionalization of this compound, several key palladium-catalyzed reactions are particularly relevant:
-
Suzuki-Miyaura Coupling: Forms a C-C bond between the pyrrole and an aryl or vinyl group using an organoboron reagent.[7][8]
-
Sonogashira Coupling: Creates a C-C bond between the pyrrole and a terminal alkyne.[9][10]
-
Heck Coupling: Forms a C-C bond between the pyrrole and an alkene.[5]
-
Buchwald-Hartwig Amination: Forms a C-N bond between the pyrrole and a primary or secondary amine.[11][12][13]
These reactions provide access to a wide array of 5-substituted-1H-pyrrole-3-carboxylates, which are valuable intermediates in the synthesis of compounds with potential therapeutic applications, including as anticancer, antibacterial, and anti-inflammatory agents.[1][2][4][14][15][16]
Data Presentation: Summary of Reaction Conditions
The following tables summarize typical reaction conditions for the palladium-catalyzed cross-coupling of this compound and its analogues. Please note that specific conditions may require optimization depending on the coupling partner.
Table 1: Suzuki-Miyaura Coupling of 5-Bromo-heterocycles with Arylboronic Acids
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (4) | - | K₂CO₃ | Dimethoxyethane/H₂O | 80 | 4 | 22 |
| 2 | Pd(PPh₃)₂Cl₂ (4) | - | K₂CO₃ | Dimethoxyethane/H₂O | 80 | 4 | 75 |
| 3 | Pd(dppf)Cl₂ (4) | - | K₂CO₃ | Dimethoxyethane/H₂O | 80 | 2 | 91 |
Data adapted from a study on a structurally similar 5-bromo-1H-indazole-3-carboxylic acid methyl ester.[7]
Table 2: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes
| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 80 | 4-6 | ~93 |
| 2 | PdCl₂(CH₃CN)₂ (15) | - (Copper-free) | Cs₂CO₃ | H₂O/MeCN | 65 | 2 | High |
Data represents typical conditions for Sonogashira coupling of aryl bromides.[17]
Table 3: Heck Coupling of Aryl Halides with Alkenes
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | Acetonitrile | 100 | 24 | Moderate |
| 2 | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ | Dioxane | 100-120 | 24 | High |
Data represents general conditions for Heck coupling reactions.
Table 4: Buchwald-Hartwig Amination of Aryl Bromides with Amines
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (8) | t-BuONa | Toluene | 100 | 24 | High |
| 2 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 18 | High |
Data represents general conditions for Buchwald-Hartwig amination reactions.[13]
Experimental Protocols
The following are detailed, representative protocols for the palladium-catalyzed cross-coupling reactions of this compound. Safety Note: These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is adapted from a procedure for a structurally similar substrate and provides a good starting point for optimization.[7]
Materials:
-
This compound
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
Dimethoxyethane (DME)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add dimethoxyethane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Methyl 5-phenyl-1H-pyrrole-3-carboxylate.
Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene
This protocol outlines a typical Sonogashira coupling procedure.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF (10 mL) and triethylamine (2.0 mmol) via syringe.
-
Add phenylacetylene (1.2 mmol) dropwise.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into a saturated aqueous solution of ammonium chloride (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Methyl 5-(phenylethynyl)-1H-pyrrole-3-carboxylate.
Protocol 3: Heck Coupling of this compound with Methyl Acrylate
This protocol provides a general procedure for the Heck reaction.
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous acetonitrile
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), methyl acrylate (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous acetonitrile (5 mL) and triethylamine (1.5 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C for 24 hours.
-
After cooling to room temperature, filter the mixture through a pad of celite, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (20 mL) and wash with saturated aqueous sodium bicarbonate (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product via column chromatography on silica gel to obtain Methyl 5-(2-(methoxycarbonyl)vinyl)-1H-pyrrole-3-carboxylate.
Protocol 4: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol describes a general method for C-N bond formation.[13]
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a glovebox, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.08 mmol, 8 mol%), and sodium tert-butoxide (1.4 mmol).
-
In a separate vial, dissolve this compound (1.0 mmol) and morpholine (1.2 mmol) in anhydrous toluene (5 mL).
-
Add the substrate solution to the catalyst mixture.
-
Seal the reaction vessel and heat to 100 °C for 18-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Methyl 5-(morpholino)-1H-pyrrole-3-carboxylate.
Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Workflow for Palladium-Catalyzed Cross-Coupling
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. scispace.com [scispace.com]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Palladium and visible-light mediated carbonylative Suzuki–Miyaura coupling of unactivated alkyl halides and aryl boronic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed Suzuki-Miyaura coupling of aryl sulfamates with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Protection Strategies of Methyl 5-Bromo-1H-Pyrrole-3-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-bromo-1H-pyrrole-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry and materials science. The pyrrole NH group is reactive and often requires protection to control regioselectivity and prevent unwanted side reactions during synthetic transformations, such as cross-coupling reactions, acylations, and alkylations. The choice of an appropriate N-protecting group is crucial and depends on the stability of the group to subsequent reaction conditions and the ease of its removal. This document provides detailed application notes and experimental protocols for the N-protection of this compound with commonly used protecting groups: Tosyl (Ts), tert-Butoxycarbonyl (Boc), and 2-(Trimethylsilyl)ethoxymethyl (SEM).
Protecting Group Strategy Overview
The selection of a protecting group should be guided by the planned synthetic route. The stability of the protecting group under various reaction conditions is a key consideration. Below is a summary of the stability of the discussed protecting groups.
-
Tosyl (Ts): A robust, electron-withdrawing group that deactivates the pyrrole ring towards electrophilic substitution but enhances its stability. It is stable to acidic conditions but is typically removed under basic conditions.
-
tert-Butoxycarbonyl (Boc): A widely used protecting group that is stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions. Its lability in acidic environments can be a limitation in some synthetic sequences.[1]
-
2-(Trimethylsilyl)ethoxymethyl (SEM): A versatile and robust protecting group stable to a wide range of conditions, including those used for Suzuki-Miyaura coupling. It can be removed under specific conditions using fluoride ions or Lewis acids, providing orthogonality to both acid-labile (e.g., Boc) and base-labile protecting groups.
The logical workflow for selecting and applying an N-protection strategy is outlined in the diagram below.
Figure 1: Logical workflow for the selection and application of an N-protection strategy.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the protection and deprotection of this compound and its close analogs.
| Protecting Group | Protection Conditions | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) | Reference(s) |
| Tosyl (Ts) | TsCl, Et3N, DCM, 0 °C to rt | 70-85 (General) | NaOH, MeOH/H2O, rt, overnight | High | [2] |
| Boc | Boc2O, Et3N, CH2Cl2, rt, 1h | ~100 (General) | 20-50% TFA in DCM, rt, 0.5-3h | High | [1][3] |
| 4M HCl in 1,4-dioxane, rt, 1-4h | High | [1] | |||
| Oxalyl chloride, MeOH, rt, 1-4h | up to 90 | [4][5][6] | |||
| SEM | SEM-Cl, t-BuOK, DMF, 0 °C to rt | ~81 (Analog) | TBAF, TMEDA, DMF, 45 °C, 20h | High | [7] |
| SnCl4, CH2Cl2, 0 °C to rt, 2h | Excellent | [5] | |||
| MgBr2, Et2O/MeNO2 | High | [8] |
Experimental Protocols
N-Tosyl Protection
The tosyl group is a robust protecting group, ideal for reactions that require acidic conditions.
Protection Protocol (General):
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Add triethylamine (Et3N, 1.2 eq).
-
Cool the mixture to 0 °C and add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over Na2SO4, concentrate in vacuo, and purify by silica gel chromatography.
Deprotection Protocol:
-
Dissolve the N-tosyl pyrrole (1.0 eq) in a 9:1 mixture of methanol and water.
-
Add crushed NaOH pellets (3.0 eq).[2]
-
Stir the mixture overnight at room temperature.[2]
-
Add ethyl acetate and separate the phases.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over MgSO4, and concentrate in vacuo to obtain the deprotected pyrrole.[2]
Figure 2: N-Tosyl protection and deprotection pathway.
N-Boc Protection
The Boc group is one of the most common amine protecting groups, valued for its ease of introduction and removal under acidic conditions.
Protection Protocol (General):
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., CH2Cl2, THF, or dioxane/water).
-
Add a base such as triethylamine (1.5 eq) or sodium bicarbonate.[3]
-
Add di-tert-butyl dicarbonate (Boc2O, 2.0-3.0 eq).[3]
-
Stir the reaction at room temperature for 1-2 hours or until completion as monitored by TLC.
-
Dilute with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by chromatography if necessary.
Deprotection Protocol (Acidic):
-
Dissolve the N-Boc protected pyrrole (1.0 eq) in dichloromethane (DCM).
-
Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[1]
-
Stir at room temperature for 30 minutes to 3 hours, monitoring by TLC.
-
Remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be used directly or neutralized.[1] Alternatively, a 4M solution of HCl in 1,4-dioxane can be used.[1]
Deprotection Protocol (Mild, Non-Acidic):
-
Dissolve the N-Boc protected pyrrole (1.0 eq) in methanol.
-
Stir at room temperature for 1-4 hours.
-
Upon completion, quench the reaction and work up to isolate the deprotected product.
Figure 3: N-Boc protection and deprotection pathway.
N-SEM Protection
The SEM group offers excellent stability and orthogonal removal, making it a superior choice for complex, multi-step syntheses.
Protection Protocol (Adapted from a close analog):
-
To a solution of this compound (1.0 eq) in anhydrous DMF in an ice bath, add potassium tert-butoxide (t-BuOK, 1.2 eq).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) to the resulting mixture.
-
Allow the reaction to stir at room temperature for 2 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO3 and brine, dry over Na2SO4, and concentrate.
-
Purify the product by flash chromatography.
Deprotection Protocol (Fluoride-based):
-
Dissolve the N-SEM protected pyrrole (1.0 eq) in DMF.
-
Add tetramethylethylenediamine (TMEDA, 3.0 eq) and tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 3.0 eq).[7]
-
Heat the reaction at 45 °C for 20 hours.[7]
-
After cooling to room temperature, add a saturated solution of NH4Cl.
-
Extract the product with an appropriate organic solvent.
Deprotection Protocol (Lewis Acid-based):
-
Dissolve the N-SEM protected pyrrole (1.0 eq) in methylene chloride and cool to 0 °C.
-
Add tin tetrachloride (SnCl4, 1M solution in CH2Cl2) dropwise.[5]
-
Stir at 0 °C for 1 hour, then at room temperature for an additional hour.[5]
-
Cool the solution and neutralize with 4% sodium hydroxide.
-
Extract the product, dry the organic layer, and concentrate.
Figure 4: N-SEM protection and deprotection pathway.
Applications in Synthesis: Suzuki-Miyaura Coupling
N-protection is critical for successful Suzuki-Miyaura cross-coupling reactions of bromopyrroles to prevent side reactions like debromination. The SEM group is particularly advantageous as it is stable under typical Suzuki-Miyaura conditions, whereas the Boc group may be partially cleaved. The electron-withdrawing nature of the tosyl group can also be beneficial in facilitating cross-coupling reactions.
Conclusion
The choice of an N-protecting group for this compound is a critical decision in the design of a synthetic route. The Tosyl, Boc, and SEM groups each offer distinct advantages in terms of stability and cleavage conditions. The SEM group provides the most robust and orthogonal protection, making it ideal for complex syntheses. The Boc group is a convenient and easily removable option for routes that do not involve acidic conditions. The Tosyl group offers high stability, particularly to acids, and is a valuable option when such resilience is required. The protocols and data provided herein serve as a comprehensive guide for researchers to select and implement the most suitable N-protection strategy for their specific synthetic needs.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of Methyl 5-bromo-1H-pyrrole-3-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-bromo-1H-pyrrole-3-carboxylate is a versatile heterocyclic building block in medicinal chemistry. Its pyrrole core is a privileged scaffold found in numerous biologically active compounds, including anticancer and antibacterial agents.[1][2] The presence of a bromine atom at the 5-position and a methyl ester at the 3-position provides two strategic points for chemical modification, allowing for the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. This document provides detailed protocols for the derivatization of this compound via palladium-catalyzed cross-coupling reactions—namely Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions—which are fundamental transformations in modern drug discovery.
Introduction
The pyrrole nucleus is a cornerstone in the architecture of many natural products and synthetic pharmaceuticals.[1][2] Pyrrole derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] Specifically, functionalized pyrrole-3-carboxamides and other derivatives have been identified as potent inhibitors of key biological targets such as the Enhancer of Zeste Homolog 2 (EZH2) and various protein kinases, which are implicated in oncogenesis.[5][6] The derivatization of the this compound scaffold enables the exploration of chemical space around this privileged core, facilitating the development of novel therapeutic agents. The cross-coupling reactions detailed herein are robust and high-yielding methods for creating C-C and C-N bonds, essential for elaborating the core structure.
Data Presentation: Representative Derivatization Reactions
The following tables summarize typical reaction conditions and yields for the derivatization of this compound and its analogs. These conditions can serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of Pyrrole Derivatives
| Entry | Arylboronic Acid/Ester | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dimethoxyethane | 80 | 2 | ~70-80 |
| 2 | 4-Tolylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 93 |
| 3 | 3-Chlorophenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 81 |
| 4 | N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dimethoxyethane | 80 | 2 | 70 |
Data adapted from analogous reactions on similar pyrrole substrates.[7][8]
Table 2: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes
| Entry | Terminal Alkyne | Palladium Catalyst (mol%) | Copper(I) Salt (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 12 | ~80-95 |
| 2 | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | rt | 4 | 88 |
| 3 | 1-Octyne | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Toluene | 70 | 3 | ~85-95 |
Data represents generalized conditions for Sonogashira couplings on aryl bromides.[9][10]
Table 3: Buchwald-Hartwig Amination of Aryl Bromides with Amines
| Entry | Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu | Toluene | 100 | 18 | ~80-95 |
| 2 | Aniline | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuOLi | 1,4-Dioxane | 100 | 24 | ~70-85 |
| 3 | Diphenylamine | Pd₂(dba)₃ (2) | XPhos (8) | NaOt-Bu | Toluene | 100 | 24 | 82 |
Data represents generalized conditions for Buchwald-Hartwig aminations on aryl bromides.[11]
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Palladium catalysts, ligands, and strong bases are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Reactions should be performed under an inert atmosphere (Argon or Nitrogen) as palladium catalysts can be air-sensitive.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the synthesis of Methyl 5-aryl-1H-pyrrole-3-carboxylate.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
Anhydrous Dimethoxyethane (DME)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.03 eq.), and K₂CO₃ (2.0 eq.).
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
Add anhydrous DME via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Methyl 5-aryl-1H-pyrrole-3-carboxylate.
Protocol 2: Sonogashira Coupling
This protocol describes the synthesis of Methyl 5-alkynyl-1H-pyrrole-3-carboxylate.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add Pd(PPh₃)₂Cl₂ (0.02 eq.) and CuI (0.04 eq.).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF and Et₃N, followed by this compound (1.0 eq.) and the terminal alkyne (1.2 eq.).
-
Stir the reaction mixture at 60 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the 5-alkynylpyrrole derivative.
Protocol 3: Buchwald-Hartwig Amination
This protocol describes the synthesis of Methyl 5-amino-1H-pyrrole-3-carboxylate derivatives.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq.) and Xantphos (0.04 eq.).
-
Evacuate and backfill the flask with an inert gas.
-
Under a positive pressure of the inert gas, add NaOt-Bu (1.4 eq.) and this compound (1.0 eq.).
-
Add the anhydrous, degassed toluene via syringe, followed by the amine (1.2 eq.).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
After completion (typically 18-24 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aminopyrrole derivative.
Mandatory Visualizations
Experimental Workflow for Derivatization
Caption: Workflow for the derivatization of this compound.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
MAPK Signaling Pathway Targeted by Pyrrole Derivatives
Caption: Inhibition of the MAPK/ERK signaling pathway by pyrrole-based kinase inhibitors.[5]
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. raijmr.com [raijmr.com]
- 5. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging Methyl 5-bromo-1H-pyrrole-3-carboxylate in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds in modern drug discovery.[1][2][3] Unlike traditional high-throughput screening (HTS), FBDD utilizes libraries of low molecular weight fragments (typically < 300 Da) to probe the binding sites of biological targets.[2] These fragments, although often exhibiting weak binding affinity, can form highly efficient interactions with the target protein. Through structure-guided optimization, these initial fragment hits can be elaborated into potent and selective drug candidates.
This document provides detailed application notes and protocols for the use of Methyl 5-bromo-1H-pyrrole-3-carboxylate , a versatile heterocyclic fragment, in FBDD campaigns. The pyrrole scaffold is a common motif in many biologically active compounds and approved drugs, making it an attractive starting point for drug discovery projects.[4] The bromine atom on this particular fragment provides a convenient vector for synthetic elaboration, allowing for fragment growing or linking strategies to enhance binding affinity and selectivity. This fragment can be used as a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors and antitumor agents.[5]
Applications of this compound in FBDD
This compound is an ideal candidate for FBDD campaigns targeting a variety of protein classes, including but not limited to:
-
Kinases: The pyrrole core can mimic hinge-binding motifs common in kinase inhibitors.
-
Bromodomains: The fragment's features may interact with the acetyl-lysine binding pocket.
-
Protein-Protein Interaction (PPI) Targets: The planar pyrrole structure can serve as a scaffold to disrupt PPIs.
The primary application of this fragment is as an initial hit, identified through biophysical screening methods, which can then be optimized to generate a lead series.
Experimental Protocols
A typical FBDD workflow involving this compound is outlined below. This workflow is iterative, with structural information from techniques like X-ray crystallography feeding back into the design of more potent analogues.
Fragment Library Screening
The initial step is to screen a fragment library containing this compound against the protein target of interest. Several biophysical techniques are suitable for detecting the weak interactions characteristic of fragment binding.[3][6][]
NMR spectroscopy is a powerful technique for fragment screening as it can detect weak binding events and provide information on the binding site.[1][2][8] Both ligand-observed and protein-observed NMR methods can be employed.[9]
Protein-Observed NMR (¹H-¹⁵N HSQC):
-
Protein Preparation: Express and purify the target protein with uniform ¹⁵N isotopic labeling. Ideal targets are typically less than 30 kDa.[1]
-
Sample Preparation: Prepare a solution of the ¹⁵N-labeled protein (typically 50-100 µM) in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
Data Acquisition: Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Fragment Addition: Add this compound (or a cocktail of fragments) to the protein sample at a concentration typically ranging from 100 µM to 1 mM.
-
Data Analysis: Acquire a second ¹H-¹⁵N HSQC spectrum and compare it to the reference. Significant chemical shift perturbations (CSPs) of specific amide resonances indicate fragment binding at or near those residues.
SPR is a high-throughput method for detecting and quantifying binding events in real-time.[3]
-
Chip Preparation: Immobilize the target protein onto a suitable sensor chip surface (e.g., CM5 chip via amine coupling).
-
Fragment Screening: Prepare a solution of this compound in a running buffer (e.g., PBS with 0.05% Tween-20).
-
Binding Analysis: Inject the fragment solution over the sensor chip surface. A change in the refractive index, measured in response units (RU), indicates binding.
-
Data Analysis: Analyze the sensorgrams to identify binding events. Hits are typically confirmed through dose-response experiments to determine the dissociation constant (Kd).
X-ray crystallography provides high-resolution structural information about how the fragment binds to the target, guiding subsequent optimization efforts.[8][10]
-
Protein Crystallization: Crystallize the target protein to obtain high-quality crystals.
-
Fragment Soaking or Co-crystallization:
-
Soaking: Soak the protein crystals in a solution containing this compound (typically 1-10 mM).
-
Co-crystallization: Crystallize the protein in the presence of the fragment.
-
-
Data Collection and Structure Determination: Collect X-ray diffraction data from the fragment-bound crystals and solve the three-dimensional structure.
-
Analysis: Analyze the electron density map to confirm fragment binding and characterize the binding mode and key interactions.
Hit Validation and Characterization
Once an initial hit is identified, it is crucial to validate the binding and characterize the interaction.
Confirm the binding of this compound using an alternative biophysical technique to the one used for primary screening. For example, if the primary screen was NMR, validation could be performed using SPR or a thermal shift assay (Differential Scanning Fluorimetry - DSF).
Quantify the binding affinity (Kd) of the fragment to the target protein. This is typically done by titrating the fragment into a solution of the protein and measuring the binding response using techniques like SPR or Isothermal Titration Calorimetry (ITC).
Structure-Guided Fragment Elaboration
With a validated hit and structural information in hand, the next step is to improve the potency of the initial fragment. For this compound, the bromine atom serves as a key handle for chemical modification.
Synthesize analogues where chemical moieties are added to the fragment to make additional interactions with the protein. For example, using Suzuki or Sonogashira coupling reactions at the bromine position to explore adjacent pockets in the binding site.
If a second, nearby binding site is identified through screening of other fragments, linkers can be designed to connect this compound to another fragment, often resulting in a significant increase in affinity and selectivity.
Data Presentation
Quantitative data from the FBDD campaign should be summarized for clear comparison.
| Fragment ID | Structure | Screening Method | Hit? | Kd (µM) | Ligand Efficiency (LE) |
| MBPC-001 | This compound | NMR (HSQC) | Yes | 500 | 0.35 |
| MBPC-002 | Analogue with phenyl group at C5 | SPR | Yes | 150 | 0.32 |
| MBPC-003 | Analogue with morpholine at C5 | NMR (HSQC) | Yes | 80 | 0.38 |
| MBPC-004 | Linked fragment with MBPC-001 and Fragment X | ITC | Yes | 5 | 0.42 |
Ligand Efficiency (LE) is calculated as: LE = -1.4 * (pKd) / HAC, where HAC is the heavy atom count.
Visualizations
FBDD Workflow
Caption: General workflow for a fragment-based drug discovery campaign.
Fragment Elaboration Strategy
Caption: Elaboration strategies for this compound.
References
- 1. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Pyrrole - Wikipedia [en.wikipedia.org]
- 5. This compound [myskinrecipes.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from Methyl 5-bromo-1H-pyrrole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds, specifically focusing on the construction of a pyrrolo[3,2-d]pyrimidine scaffold, a core structure in many kinase inhibitors, using Methyl 5-bromo-1H-pyrrole-3-carboxylate as a key starting material. The synthetic strategy involves a palladium-catalyzed amination followed by a condensation and cyclization sequence.
Overview of the Synthetic Strategy
The synthesis of the target pyrrolo[3,2-d]pyrimidine derivatives from this compound is accomplished via a two-step reaction sequence. The initial step involves a Buchwald-Hartwig amination to introduce an amino group at the 5-position of the pyrrole ring. The subsequent step is the construction of the fused pyrimidine ring through a condensation reaction of the resulting 5-aminopyrrole intermediate with formamidine acetate.
Caption: Overall synthetic pathway from this compound to the pyrrolo[3,2-d]pyrimidine core.
Experimental Protocols
Synthesis of Methyl 5-amino-1H-pyrrole-3-carboxylate (Intermediate 1)
This protocol details the Buchwald-Hartwig amination of this compound using benzophenone imine as an ammonia surrogate, followed by acidic hydrolysis to yield the free amine.
Materials:
-
This compound
-
Benzophenone imine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
2 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene, followed by benzophenone imine (1.2 eq) and sodium tert-butoxide (1.4 eq).
-
Heat the reaction mixture to 110 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and quench with 2 M HCl.
-
Stir the mixture vigorously for 1 hour to hydrolyze the imine.
-
Neutralize the aqueous layer with saturated NaHCO₃ solution and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Methyl 5-amino-1H-pyrrole-3-carboxylate.
Caption: Experimental workflow for the Buchwald-Hartwig amination step.
Synthesis of Methyl 4-amino-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (Final Product)
This protocol describes the condensation of Methyl 5-amino-1H-pyrrole-3-carboxylate with formamidine acetate to construct the fused pyrimidine ring.
Materials:
-
Methyl 5-amino-1H-pyrrole-3-carboxylate
-
Formamidine acetate
-
2-Ethoxyethanol
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve Methyl 5-amino-1H-pyrrole-3-carboxylate (1.0 eq) in 2-ethoxyethanol.
-
Add formamidine acetate (3.0 eq) to the solution.
-
Heat the reaction mixture to 130 °C and stir for 6-8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any residual solvent and starting material.
-
Dry the product under vacuum to yield Methyl 4-amino-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate.
Data Presentation
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| This compound | C₆H₆BrNO₂ | 204.02 | White solid |
| Methyl 5-amino-1H-pyrrole-3-carboxylate | C₆H₈N₂O₂ | 140.14 | Off-white solid |
| Methyl 4-amino-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate | C₈H₈N₄O₂ | 192.17 | Pale yellow solid |
| Compound | Reaction Step | Typical Yield (%) | Melting Point (°C) | Key ¹H NMR Signals (δ, ppm) in DMSO-d₆ |
| Methyl 5-amino-1H-pyrrole-3-carboxylate | 1 | 75-85 | 155-158 | 11.0 (s, 1H, NH), 7.0 (s, 1H, Ar-H), 6.5 (s, 1H, Ar-H), 5.5 (s, 2H, NH₂), 3.7 (s, 3H, OCH₃) |
| Methyl 4-amino-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate | 2 | 60-70 | >300 | 12.0 (s, 1H, NH), 8.1 (s, 1H, Ar-H), 7.8 (s, 1H, Ar-H), 6.8 (s, 2H, NH₂), 3.8 (s, 3H, OCH₃) |
Concluding Remarks
The protocols outlined provide a reliable method for the synthesis of a novel pyrrolo[3,2-d]pyrimidine derivative from the readily available this compound. This synthetic route is amenable to the production of a library of analogs for structure-activity relationship (SAR) studies by varying the reagents in both the amination and cyclization steps. The target compound and its derivatives are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for anti-cancer therapies. Researchers are encouraged to adapt and optimize these protocols for their specific research needs.
Application Notes and Protocols for the Synthesis of Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the urgent development of novel antibacterial agents. This document provides detailed application notes and protocols for the synthesis, evaluation, and characterization of new antibacterial compounds, with a focus on heterocyclic derivatives. The provided methodologies and data are intended to serve as a valuable resource for researchers in the field of antimicrobial drug discovery.
Data Presentation: Antibacterial Activity of Novel Heterocyclic Compounds
The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC, in µg/mL) of representative newly synthesized heterocyclic compounds against common Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Novel Pyrazole Derivatives
| Compound ID | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Reference |
| Spiroisoxazoline 3b | 90 | 10 | 10 | - | [1] |
| Spiroisoxazoline 3c | 500 | 50 | - | - | [1] |
| Ciprofloxacin Hybrid 4 | 0.035 | - | 0.062 | 0.062 | [2] |
| Ciprofloxacin Hybrid 5 | 0.035 | - | 0.062 | 0.125 | [2] |
| Ciprofloxacin Hybrid 6 | 0.031 | - | 0.125 | 0.125 | [2] |
| Ampicillin | 10 | 2 | 10 | - | [1] |
| Ciprofloxacin | 0.030 | - | - | - | [2] |
Note: A lower MIC value indicates greater antibacterial activity. Dashes indicate data not provided in the cited source.
Table 2: Minimum Inhibitory Concentration (MIC) of Novel Quinoline and Thymol Derivatives
| Compound ID | Staphylococcus aureus (Gram-positive) | Methicillin-resistant S. aureus (MRSA) (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Reference |
| Quinolone Hybrid 5d | 0.125 - 8 | - | 0.125 - 8 | 0.125 - 8 | [3] |
| Thymol Derivative 3i | - | 50 µM (7.5 µg/mL) | - | 12.5 µM (1.9 µg/mL) | [4] |
| Vancomycin | - | - | - | - | [4] |
Note: MIC values for some compounds were reported in µM and have been converted to µg/mL for comparison, where applicable.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of a novel antibacterial agent, and for the evaluation of antibacterial activity and cytotoxicity.
Protocol 1: Synthesis of Antibacterial Pyrazole Derivatives
This protocol describes a two-step synthesis of pyrazole derivatives, commencing with a Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with hydrazine.[5]
Part A: Synthesis of Chalcone Intermediate
-
In a round-bottom flask, dissolve 10 mmol of an appropriate acetophenone derivative (e.g., 3,4-(Methylenedioxy)acetophenone) in 20 mL of ethanol.
-
Add a catalytic amount of a base, such as 1 mL of 40% aqueous sodium hydroxide solution, to the flask.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 10 mmol of a suitable aryl aldehyde (e.g., 5-(4-nitrophenyl)furan-2-carbaldehyde) to the reaction mixture.[5]
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and stir.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold distilled water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified chalcone intermediate.
Part B: Synthesis of Pyrazole Derivative
-
In a round-bottom flask, dissolve 10 mmol of the chalcone intermediate from Part A in 20 mL of ethanol or glacial acetic acid.
-
Add 20 mmol of hydrazine hydrate or a substituted hydrazine derivative (e.g., phenylhydrazine) to the solution.
-
Reflux the reaction mixture for 4-8 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate with water and then recrystallize from an appropriate solvent (e.g., ethanol) to yield the purified pyrazole derivative.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Microtiter Plate:
-
Dispense 100 µL of sterile Mueller-Hinton broth into each well of a 96-well microtiter plate.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In the first well of a row, add a specific volume of the stock solution to the broth to achieve the highest desired concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well.
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared bacterial inoculum to each well, including a positive control well (broth and bacteria, no compound) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the Results:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Protocol 3: Zone of Inhibition Assay (Agar Well Diffusion Method)
This method is used to qualitatively assess the antimicrobial activity of a compound.
-
Preparation of Agar Plates:
-
Prepare Mueller-Hinton agar plates.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.
-
Evenly swab the entire surface of the agar plate with the bacterial suspension.
-
-
Application of the Test Compound:
-
Using a sterile cork borer, create wells (typically 6 mm in diameter) in the agar.
-
Pipette a known concentration of the test compound solution into each well.
-
Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[6]
-
Protocol 4: Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[7]
-
Cell Seeding:
-
Seed a 96-well plate with a suitable mammalian cell line (e.g., HEK293, HeLa) at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment with Test Compound:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include untreated cells as a control.
-
Incubate the plate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate key bacterial signaling pathways targeted by antibacterial agents and a general workflow for the synthesis and evaluation of novel compounds.
Caption: General workflow for the synthesis and biological evaluation of novel antibacterial agents.
Caption: Inhibition of bacterial cell wall synthesis by vancomycin and β-lactam antibiotics.
Caption: Mechanism of action of quinolone antibiotics via inhibition of DNA gyrase.
Caption: Inhibition of the LasI/LasR quorum sensing system in Pseudomonas aeruginosa.
References
- 1. Frontiers | Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments [frontiersin.org]
- 2. Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors | MDPI [mdpi.com]
- 3. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
The Pivotal Role of Kinase Inhibitors in Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The discovery and development of kinase inhibitors represent a paradigm shift in the treatment of numerous diseases, most notably cancer. Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, are critical components of cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many pathological conditions, making them attractive targets for therapeutic intervention. This document provides a comprehensive overview of the role of kinase inhibitors in drug development, including detailed application notes, experimental protocols for their evaluation, and visualizations of key signaling pathways and drug discovery workflows.
A Historical Perspective: From Serendipity to Rational Design
The journey of kinase inhibitor development began with the groundbreaking discovery of tyrosine phosphorylation by Tony Hunter in 1979, which unveiled a new mechanism of protein regulation in cells.[1][2][3][4][5] This seminal finding laid the groundwork for understanding the role of aberrant tyrosine kinase activity in cancer.[2][3] While early discoveries in the 1990s led to the approval of the first kinase inhibitors, such as fasudil and sirolimus, it was the rational design and subsequent FDA approval of imatinib (Gleevec) in 2001 that truly revolutionized the field.[6] Imatinib, developed by Ciba-Geigy (now Novartis), was the first small molecule specifically designed to target the Bcr-Abl tyrosine kinase, the causative agent of chronic myelogenous leukemia (CML).[6][7] The remarkable success of imatinib transformed CML from a fatal disease into a manageable condition and spurred a new era of targeted drug discovery.[6][8][9]
Key Players and the Expanding Landscape
The success of imatinib catalyzed significant investment and research into kinase inhibitors by numerous pharmaceutical and biotechnology companies. Today, the market is populated by major players such as Novartis, Pfizer, Bristol Myers Squibb, AstraZeneca, and Roche/Genentech, who have developed a portfolio of approved kinase inhibitors targeting a wide range of kinases.[10][11][12] Companies like Sugen (now part of Pfizer) were instrumental in the early development of kinase inhibitors, contributing to the discovery of agents like sunitinib (Sutent).[13][14][15] The landscape of kinase inhibitor development continues to evolve, with a focus on developing more selective inhibitors, including allosteric and covalent inhibitors, and expanding their application beyond oncology to inflammatory and autoimmune diseases.[6][16]
Quantitative Data Presentation: A Comparative Analysis of Kinase Inhibitors
The potency and selectivity of kinase inhibitors are critical parameters in their development. These are typically quantified by the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50), which represent the concentration of the inhibitor required to reduce the kinase activity or a cellular response by 50%. The following tables summarize the IC50 values for several key kinase inhibitors against their primary targets and selected off-targets, providing a comparative view of their potency and selectivity.
| Inhibitor | Primary Target(s) | IC50 (nM) | Associated Disease(s) |
| Imatinib (Gleevec) | Bcr-Abl | 25 - 600 | Chronic Myeloid Leukemia (CML) |
| c-Kit | 100 - 410 | Gastrointestinal Stromal Tumors (GIST) | |
| PDGFR | 100 | Various solid tumors | |
| Erlotinib (Tarceva) | EGFR | 2 | Non-Small Cell Lung Cancer (NSCLC) |
| Sunitinib (Sutent) | VEGFR2 | 80 | Renal Cell Carcinoma (RCC), GIST |
| PDGFRβ | 2 | RCC, GIST | |
| c-Kit | - | GIST | |
| FLT3 | 30 - 250 | Acute Myeloid Leukemia (AML) |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration, substrate used) and whether they are determined in biochemical or cell-based assays.[1][2][3][4][6][13][14][17][18][19][20][21][22]
Experimental Protocols: Methodologies for Kinase Inhibitor Evaluation
The development and characterization of kinase inhibitors rely on a suite of robust and reproducible experimental assays. The following protocols provide detailed methodologies for key experiments used to assess the in vitro and cellular activity of these compounds.
Protocol 1: In Vitro Kinase Activity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a common method for measuring the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Materials:
-
Purified recombinant kinase
-
Biotinylated peptide substrate
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution at a concentration close to the Km for the specific kinase
-
Test inhibitor stock solution (e.g., 10 mM in DMSO)
-
HTRF Detection Buffer
-
Europium (Eu³⁺) Cryptate-labeled anti-phospho-specific antibody
-
Streptavidin-XL665 (SA-XL665)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute the compounds in kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of the kinase solution (diluted in kinase reaction buffer) to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 2 µL of the biotinylated substrate solution (diluted in kinase reaction buffer) to each well.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution.
-
Incubate for 60 minutes at room temperature.[6]
-
-
Detection:
-
Stop the reaction by adding 10 µL of HTRF detection buffer containing the Eu³⁺-labeled anti-phospho-antibody and SA-XL665. The EDTA in the detection buffer chelates Mg²⁺, thus stopping the kinase activity.
-
Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.[6]
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader with excitation at 320 nm and emission at 620 nm (for the donor) and 665 nm (for the acceptor).
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm * 10,000). Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of a kinase inhibitor on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., K562 for Bcr-Abl inhibitors, A549 for EGFR inhibitors)
-
Complete cell culture medium
-
Test inhibitor stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 72 hours in a humidified incubator.[23]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours.[7][23]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate gently for 10 minutes.[7][23]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.[10]
Protocol 3: Western Blot Analysis of Signaling Pathway Inhibition
This protocol is used to assess the effect of a kinase inhibitor on the phosphorylation status of its target and downstream signaling proteins within cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein antibodies for the target and downstream effectors)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of the kinase inhibitor for a specified time (e.g., 2-4 hours).[23]
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[24]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
-
Mandatory Visualizations: Pathways, Workflows, and Logic
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by prominent kinase inhibitors.
Caption: BCR-ABL signaling pathway and the point of inhibition by Imatinib.
Caption: EGFR signaling pathway and the point of inhibition by Erlotinib.
Caption: VEGFR signaling pathway and the point of inhibition by Sunitinib.
Experimental and Drug Discovery Workflows
The following diagrams outline the typical workflows for kinase inhibitor screening and the broader drug discovery pipeline.
Caption: A typical workflow for kinase inhibitor screening and preclinical development.
Caption: The overall drug discovery and development pipeline for kinase inhibitors.
References
- 1. Sunitinib Malate | indolinone-based tyrosine kinase | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Who are the leading innovators in protein kinase inhibitors for the pharmaceutical industry? [pharmaceutical-technology.com]
- 12. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. selleckchem.com [selleckchem.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. Checkpoint Kinase Inhibitor - Pipeline Insight, 2025 [researchandmarkets.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Computational Analysis of the Binding Specificity of Gleevec to Abl, c-Kit, Lck, and c-Src Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
Application Notes and Protocols: Methyl 5-bromo-1H-pyrrole-3-carboxylate in Agricultural Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-bromo-1H-pyrrole-3-carboxylate is a heterocyclic organic compound belonging to the pyrrole class. While direct and extensive research on this specific molecule in agricultural applications is emerging, its structural motif is present in numerous compounds exhibiting significant biological activities relevant to agriculture. This document provides an overview of the potential applications of this compound as a plant growth regulator, and as a scaffold for the development of novel herbicides, fungicides, and insecticides. The protocols detailed below are adapted from established methodologies for analogous compounds and provide a framework for the evaluation of this specific molecule.
Plant Growth Regulation
The pyrrole core is a key feature in molecules that modulate plant growth. A notable mechanism of action for synthetic small molecules is the interaction with the gibberellin (GA) signaling pathway, specifically by promoting the degradation of DELLA proteins, which are key negative regulators of plant growth.
Signaling Pathway: Gibberellin (GA) and DELLA Protein Interaction
Gibberellins are plant hormones that regulate various developmental processes, including seed germination, stem elongation, and flowering. The GA signaling pathway is primarily mediated by the degradation of DELLA proteins. In the absence of GA, DELLA proteins accumulate and repress growth. When GA is present, it binds to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1). This GA-GID1 complex then interacts with DELLA proteins, leading to their ubiquitination and subsequent degradation by the 26S proteasome. This degradation relieves the repression of growth-promoting transcription factors, allowing for plant growth.[1][2][3] Synthetic molecules, potentially including derivatives of this compound, can enhance the sensitivity of the plant to endogenous gibberellins, leading to increased DELLA degradation and promoting growth.[4][5]
Experimental Protocols
This protocol is designed to assess the effect of this compound on plant growth under controlled conditions.
Workflow:
Methodology:
-
Seed Preparation: Surface sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes. Wash the seeds five times with sterile distilled water.
-
Plating and Germination: Plate the sterilized seeds on Murashige and Skoog (MS) agar plates. Stratify the plates at 4°C for 2-3 days in the dark to synchronize germination. Transfer the plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.
-
Treatment: After 5-7 days of germination, transfer seedlings of uniform size to 24-well plates containing 1 mL of liquid MS medium per well. Add this compound to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Use a solvent control (e.g., DMSO) and a negative control (liquid MS only).
-
Incubation and Data Collection: Incubate the seedlings under the same growth conditions for an additional 5-7 days. After the treatment period, carefully remove the seedlings, blot them dry, and measure the primary root length. Record the fresh weight of the shoots and roots separately. To determine the dry weight, place the plant material in an oven at 65°C for 3 days and then weigh.
-
Data Analysis: Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine significant differences between treatments and controls.
This assay utilizes a transgenic Arabidopsis line expressing a GFP-tagged DELLA protein (e.g., RGA-GFP) to visualize the degradation of DELLA in response to the test compound.[5]
Methodology:
-
Plant Material: Use a transgenic Arabidopsis thaliana line stably expressing a DELLA-GFP fusion protein (e.g., pRGA::GFP-RGA).
-
Treatment: Grow seedlings on MS agar plates for 5-7 days. Transfer individual seedlings to a microscope slide with a drop of liquid MS medium containing either the test compound (this compound at various concentrations), a positive control (e.g., 10 µM GA₃), or a solvent control.
-
Microscopy: Immediately after treatment, and at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), visualize the GFP fluorescence in the root tip cells using a confocal laser scanning microscope.
-
Image Analysis: Quantify the mean fluorescence intensity in the nucleus of a defined number of cells for each treatment and time point using image analysis software (e.g., ImageJ). A decrease in GFP fluorescence indicates degradation of the DELLA-GFP protein.
Herbicidal Activity
Pyrrole derivatives have been investigated as potential herbicides, often targeting protoporphyrinogen oxidase (PPO).[6] The following protocols can be used to screen for the herbicidal activity of this compound.
Experimental Protocols
This assay evaluates the effect of the compound on seed germination and early seedling growth.
Methodology:
-
Test Species: Select a range of monocotyledonous (e.g., Echinochloa crus-galli) and dicotyledonous (e.g., Amaranthus retroflexus) weed species.
-
Treatment Application: Prepare solutions of this compound in a suitable solvent (e.g., acetone) at various concentrations. Fill pots with a standardized soil mix. Sow a known number of seeds of the test species in each pot. Apply the test solution evenly to the soil surface. A solvent-only treatment serves as the control.
-
Incubation: Place the pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.
-
Evaluation: After a set period (e.g., 14-21 days), count the number of emerged seedlings and visually assess any signs of phytotoxicity (e.g., chlorosis, necrosis, stunting). Calculate the percent inhibition of germination and growth compared to the control.
This assay assesses the compound's effect on established plants.[7]
Methodology:
-
Plant Cultivation: Grow the selected weed species in pots until they reach a specific growth stage (e.g., 2-4 leaf stage).
-
Treatment Application: Prepare spray solutions of this compound at various concentrations, typically including a surfactant to ensure even coverage. Spray the foliage of the plants until runoff. A control group is sprayed with the solvent and surfactant solution.
-
Observation: Maintain the plants in a greenhouse and observe them for signs of herbicidal damage over a period of 14-21 days.
-
Data Collection: Rate the phytotoxicity on a scale of 0 (no effect) to 100 (complete kill). Additionally, harvest the above-ground biomass and measure the fresh and dry weight to quantify the growth inhibition.
Fungicidal Activity
The pyrrole scaffold is present in several commercial and experimental fungicides. The following protocol outlines a method for in vitro screening of the fungicidal activity of this compound.
Experimental Protocol: In Vitro Antifungal Assay
This method evaluates the inhibitory effect of the compound on the mycelial growth of various plant pathogenic fungi.[8][9]
Methodology:
-
Test Organisms: Select a panel of economically important plant pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium oxysporum).
-
Medium Preparation: Prepare Potato Dextrose Agar (PDA) and amend it with this compound at different concentrations (e.g., 10, 25, 50, 100 µg/mL) after autoclaving and cooling to about 50°C. Pour the amended PDA into sterile Petri dishes. A PDA plate with the solvent used to dissolve the compound serves as a control.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the test fungus onto the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the respective fungus (e.g., 25°C) in the dark.
-
Data Measurement: When the fungal growth in the control plate has reached the edge of the plate, measure the radial growth of the mycelium in all plates.
-
Calculation: Calculate the percentage of inhibition of mycelial growth using the following formula: Inhibition (%) = [(C - T) / C] * 100 where C is the radial growth in the control and T is the radial growth in the treatment.
Insecticidal Activity
Pyrrole derivatives have been developed as potent insecticides.[10][11] The following protocol is a common method for assessing the insecticidal properties of a compound against a model insect pest.
Experimental Protocol: Leaf-Dip Bioassay for Lepidopteran Larvae
This bioassay determines the contact and/or ingestion toxicity of the compound to larvae of a species like the cotton leafworm (Spodoptera littoralis).[10][11]
Methodology:
-
Insect Rearing: Maintain a laboratory colony of Spodoptera littoralis on an artificial diet under controlled conditions (e.g., 25 ± 2°C, 65 ± 5% RH, 16:8 h L:D photoperiod).
-
Treatment Solutions: Prepare solutions of this compound in an appropriate solvent (e.g., acetone) at a range of concentrations.
-
Leaf Treatment: Use fresh, untreated leaves (e.g., castor bean or cotton) as the food source. Dip the leaves in the test solutions for approximately 10-30 seconds and allow them to air dry completely. Control leaves are dipped in the solvent alone.
-
Bioassay Setup: Place one treated leaf in a Petri dish lined with moistened filter paper. Introduce a known number (e.g., 10) of second or third instar larvae into each Petri dish.
-
Incubation: Keep the Petri dishes under the same conditions as the insect rearing.
-
Mortality Assessment: Record larval mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC₅₀ (lethal concentration to kill 50% of the population) values using probit analysis.
Data Presentation
All quantitative data from the aforementioned protocols should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Arabidopsis thaliana Growth
| Concentration (µM) | Primary Root Length (cm ± SE) | Shoot Fresh Weight (mg ± SE) | Shoot Dry Weight (mg ± SE) |
| Control (0) | |||
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 |
Table 2: Herbicidal Activity of this compound
| Test Species | Assay Type | Concentration (g a.i./ha) | % Inhibition / Injury (± SE) |
| E. crus-galli | Pre-emergence | ||
| A. retroflexus | Pre-emergence | ||
| E. crus-galli | Post-emergence | ||
| A. retroflexus | Post-emergence |
Table 3: Fungicidal Activity of this compound
| Fungal Species | Concentration (µg/mL) | % Mycelial Growth Inhibition (± SE) |
| B. cinerea | 10 | |
| 25 | ||
| 50 | ||
| 100 | ||
| R. solani | 10 | |
| 25 | ||
| 50 | ||
| 100 |
Table 4: Insecticidal Activity of this compound against S. littoralis
| Concentration (ppm) | % Mortality at 72h (± SE) | LC₅₀ (ppm) (95% CI) |
| Control (0) | ||
| 10 | ||
| 50 | ||
| 100 | ||
| 250 | ||
| 500 |
References
- 1. academic.oup.com [academic.oup.com]
- 2. Gibberellin-GID1-DELLA: A Pivotal Regulatory Module for Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green Revolution DELLA Proteins: Functional Analysis and Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Plant growth promotion by the interaction of a novel synthetic small molecule with GA‐DELLA function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and herbicidal activity of novel heterocyclic protoporphyrinogen oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes: Experimental Protocol for the Heck Reaction of Methyl 5-bromo-1H-pyrrole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene.[1] This methodology is of paramount importance in organic synthesis for the construction of substituted alkenes, which are key structural motifs in numerous pharmaceuticals and functional materials. This document provides a detailed experimental protocol for the Heck reaction of Methyl 5-bromo-1H-pyrrole-3-carboxylate with methyl acrylate. The protocol is based on established procedures for structurally analogous heterocyclic compounds, ensuring a high probability of success.[2] Pyrrole scaffolds functionalized with acrylic acid derivatives are valuable building blocks in medicinal chemistry, serving as precursors to a wide range of biologically active molecules.
Reaction Scheme
The Heck reaction between this compound and methyl acrylate proceeds as follows:
Data Presentation: Optimized Reaction Conditions
The successful execution of the Heck reaction is contingent on the careful selection of the catalyst, ligand, base, solvent, and reaction temperature. The following table summarizes optimized conditions derived from analogous reactions with high yields.[2]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 20 | >90 |
| 2 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 110 | 12 | High |
Experimental Protocol
This protocol details the Heck reaction of this compound with methyl acrylate using the conditions from Entry 1 in the table above.
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas (Argon or Nitrogen) supply
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv).
-
Add Palladium(II) acetate (0.02 equiv, 2 mol%).
-
Add Triphenylphosphine (0.04 equiv, 4 mol%).
-
Seal the flask with a rubber septum.
-
-
Inert Atmosphere:
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Reagent Addition:
-
Under a positive pressure of the inert gas, add anhydrous DMF via syringe.
-
Add triethylamine (1.5 equiv) via syringe.
-
Add methyl acrylate (1.2 equiv) via syringe.
-
-
Reaction:
-
Place the flask in a preheated oil bath or heating mantle set to 100 °C.
-
Stir the reaction mixture vigorously for 20 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 5-(2-(methoxycarbonyl)vinyl)-1H-pyrrole-3-carboxylate.
-
Mandatory Visualizations
Signaling Pathway Diagram: The Heck Reaction Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.[3]
Caption: The catalytic cycle of the Heck reaction.
Experimental Workflow Diagram
The following diagram provides a visual representation of the experimental workflow.
Caption: Experimental workflow for the Heck reaction.
References
One-Pot Synthesis of Pyrrole-3-Carboxylic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Pyrrole-3-carboxylic acid derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. This structural motif is a key component in numerous natural products and synthetic drugs, demonstrating a broad spectrum of biological effects, including antibacterial, antiviral, anti-inflammatory, anticancer, and antioxidant properties.[1][2] The pyrrole core is present in blockbuster drugs such as atorvastatin (Lipitor), a leading cholesterol-lowering medication, highlighting the therapeutic importance of this scaffold.[2][3] The development of efficient and sustainable synthetic methods to access these valuable molecules is of paramount interest in medicinal chemistry and drug discovery.[4]
One-pot multi-component reactions (MCRs) have emerged as a powerful strategy for the synthesis of complex molecules like pyrrole-3-carboxylic acid derivatives from simple and readily available starting materials in a single synthetic operation.[5][6] These reactions offer several advantages over traditional multi-step syntheses, including increased efficiency, reduced waste, lower costs, and the ability to rapidly generate libraries of structurally diverse compounds for biological screening.[5] Various catalytic systems, including metal-based catalysts (e.g., palladium, copper, nickel) and organocatalysts, have been successfully employed to facilitate these transformations under mild and environmentally friendly conditions.[7][8]
This document provides detailed protocols for selected one-pot syntheses of pyrrole-3-carboxylic acid derivatives, along with comparative data and visual representations of the reaction workflows, to aid researchers in the efficient synthesis and exploration of this important class of compounds.
Experimental Protocols
Protocol 1: Hantzsch-Type Synthesis of Pyrrole-3-Carboxylic Acid Derivatives
This protocol is based on the Hantzsch pyrrole synthesis, a well-established method for the construction of the pyrrole ring. In this one-pot adaptation, a β-ketoester, an amine, and an α-haloketone react to form the desired polysubstituted pyrrole. A continuous flow modification of this reaction allows for the in situ hydrolysis of a tert-butyl ester to the corresponding carboxylic acid.[2][9]
Reaction Scheme:
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential [mdpi.com]
- 2. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. orientjchem.org [orientjchem.org]
- 7. scispace.com [scispace.com]
- 8. Recent approaches in the organocatalytic synthesis of pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for Bromopyrroles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the Suzuki-Miyaura cross-coupling of bromopyrroles.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a bromopyrrole is resulting in a low yield or no product. What are the common causes?
Low yields in Suzuki couplings of bromopyrroles can stem from several factors. The electron-rich nature of the pyrrole ring and the presence of the N-H proton can lead to challenges not typically observed with other aryl bromides. Common issues include catalyst deactivation, where the pyrrole nitrogen coordinates to the palladium catalyst, and competing side reactions.[1][2] It is also crucial to ensure the quality of your reagents, as boronic acids can degrade over time.[1]
Q2: I am observing significant amounts of a debrominated pyrrole byproduct. How can I prevent this?
Dehalogenation, the replacement of the bromine atom with a hydrogen, is a well-documented side reaction in the Suzuki coupling of bromopyrroles, particularly with unprotected pyrrole nitrogen.[3][4] This side reaction is often attributed to the presence of palladium hydride species in the catalytic cycle.[1] To minimize dehalogenation, protection of the pyrrole nitrogen with a suitable protecting group (e.g., Boc, SEM) is highly recommended.[4] Screening different bases and solvents can also help mitigate this issue.[1]
Q3: My primary side product is the homocoupled biaryl from my boronic acid. What causes this and how can it be minimized?
Homocoupling of the boronic acid is typically caused by the presence of oxygen in the reaction mixture.[1][5] To prevent this, it is critical to thoroughly degas all solvents and ensure the reaction is run under a strictly inert atmosphere (e.g., nitrogen or argon).[1] Performing several freeze-pump-thaw cycles on the solvent is a highly effective degassing method. Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, may also reduce homocoupling that can occur during the in-situ reduction of a Pd(II) precatalyst.[1]
Q4: I suspect my boronic acid is decomposing under the reaction conditions. How can I address this?
Protodeboronation, the hydrolysis of the boronic acid to the corresponding arene, is a common side reaction, especially at elevated temperatures and in aqueous basic conditions.[1][6] To circumvent this, consider using more stable boronic esters, such as pinacol esters or MIDA boronates.[1][7][8] These derivatives often exhibit slower release of the active boronic acid, minimizing its concentration and thus the rate of decomposition.[6] Using fresh, high-purity boronic acid and keeping reaction times as short as possible are also beneficial practices.[1]
Q5: Does the position of the bromine on the pyrrole ring affect the reaction's success?
Yes, the position of the bromine atom can influence reactivity. For instance, Suzuki-Miyaura cross-coupling reactions involving 2-bromopyrroles can be challenging.[9] Additionally, the electronic properties of other substituents on the pyrrole ring can play a significant role. Activating groups, such as a cyano group ortho to the bromine, can facilitate successful cross-coupling even on non-nitrogen protected systems.[2]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues in the Suzuki coupling of bromopyrroles.
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a pre-activated Pd(0) catalyst (e.g., Pd(PPh₃)₄) or an air-stable precatalyst. Ensure your Pd(II) precatalyst is being effectively reduced in-situ. |
| Suboptimal Ligand | Screen bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These can prevent catalyst inhibition by the pyrrole nitrogen.[3][10] |
| Inappropriate Base | Screen a variety of bases. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. The optimal base is often solvent and substrate-dependent.[11][12] |
| Incorrect Solvent | Try different solvent systems. A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, toluene) with water is often effective.[11][12][13] |
| Low Reaction Temperature | Incrementally increase the reaction temperature. While higher temperatures can increase reaction rates, they may also promote side reactions.[14][15] |
| Unprotected Pyrrole N-H | Protect the pyrrole nitrogen with a suitable group (e.g., Boc, SEM) to prevent catalyst inhibition and side reactions.[4] |
Issue 2: Significant Side Product Formation
| Side Product | Potential Cause(s) | Suggested Solution(s) |
| Debrominated Pyrrole | Unprotected pyrrole N-H; certain base/solvent combinations.[3][4] | Protect the pyrrole nitrogen.[4] Screen milder bases and less polar solvents.[3] |
| Homocoupled Boronic Acid | Presence of oxygen.[1][5] | Thoroughly degas solvents and maintain a strict inert atmosphere.[1] Use a Pd(0) catalyst source.[1] |
| Protodeboronation Product | High temperature; aqueous basic conditions.[1][6] | Use a boronic ester (e.g., pinacol or MIDA ester).[7][8] Use anhydrous solvents.[5] Minimize reaction time.[1] |
Data Summary Tables
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Substrate | Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | 6-Bromopyridin-3-amine | Varies | [1] |
| PdCl₂(dppf) (5) | None | Bromopyridines | Varies | [1] |
| Pd(PPh₃)₄ (5) | None | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 60 | [12] |
| Pd₂(dba)₃ (1) | Ligand 1 (4) | Aryl Bromide | 70-80 | [14] |
Table 2: Influence of Base and Solvent on Suzuki Coupling Yield
| Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| K₃PO₄ (2.0) | 1,4-Dioxane | Microwave | - | Varies | [1] |
| K₂CO₃ | Toluene | 100 | - | Unsatisfactory | [11] |
| K₂CO₃ | DMF | 100 | - | Unsatisfactory | [11] |
| K₂CO₃ | Water | 100 | - | Unsatisfactory | [11] |
| K₂CO₃ | DMF-H₂O (1:1) | 70 | 3 | Best Yield | [11] |
| K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60 | [12] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Bromopyrrole
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the bromopyrrole (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[5]
-
Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%). If using a pre-formed catalyst like Pd(PPh₃)₄, add it at this stage.
-
Solvent Addition: Add the degassed solvent or solvent mixture via syringe.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki coupling of bromopyrroles.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling of bromopyrroles.
References
- 1. benchchem.com [benchchem.com]
- 2. Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 5-bromo-1H-pyrrole-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Methyl 5-bromo-1H-pyrrole-3-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield After Purification | Incomplete Reaction: The initial bromination of methyl 1H-pyrrole-3-carboxylate may not have gone to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC) before work-up and purification. |
| Product Loss During Extraction: The compound may have limited solubility in the extraction solvent or emulsions may have formed. | Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent like ethyl acetate. To break emulsions, consider adding brine. | |
| Decomposition on Silica Gel: Pyrrole compounds can be sensitive to acidic silica gel, leading to decomposition during column chromatography. | Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (0.1-1%). Alternatively, use a different stationary phase like neutral alumina. | |
| Product is a Colored Oil or Solid (Expected: Pale Yellow Solid) | Presence of Oxidized Impurities: Pyrroles are susceptible to oxidation, which can lead to the formation of colored byproducts. | Minimize exposure of the compound to air and light. Work expeditiously and consider storing the purified product under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.[1] |
| Residual Starting Material or Reagents: Incomplete reaction or insufficient purification can leave colored starting materials or byproducts. | Optimize the column chromatography conditions. A shallower solvent gradient or a different solvent system may improve separation. Re-purify the material if necessary. | |
| Multiple Spots on TLC After Purification | Inadequate Separation: The chosen eluent system for column chromatography may not be optimal for separating the product from impurities. | Systematically test different solvent systems for TLC to find an eluent that provides good separation between the product and impurities. A common starting point for similar compounds is a mixture of hexane and ethyl acetate.[1][2] |
| Product Degradation: The compound may be degrading on the TLC plate (if silica is acidic). | Add a small amount of triethylamine to the TLC mobile phase to prevent streaking and degradation. | |
| Streaking of the Product Spot on TLC/Column | Compound Interaction with Silica: The polar nature of the pyrrole ring and the carboxylate group can lead to strong interactions with the acidic silanol groups on the silica gel. | Add a small percentage of a polar solvent (like methanol) or a basic modifier (like triethylamine) to the eluent to reduce tailing. |
| Overloading the Column: Applying too much crude material to the column can lead to poor separation and band broadening. | Use an appropriate amount of crude product for the column size. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying crude this compound?
A1: Silica gel column chromatography is a highly effective and commonly reported method for the purification of this compound.[1][2] Using a non-polar eluent system, such as a mixture of hexane and ethyl acetate, can successfully separate the desired product from starting materials and byproducts.[1][2]
Q2: What is a good starting solvent system for column chromatography?
A2: Based on literature procedures for the synthesis of this compound, a good starting eluent system for silica gel column chromatography is a 5:1 mixture of hexane and ethyl acetate.[1] Another reported system uses a gradient of hexane/ethyl acetate from 9:1 to 1:1.[2] It is always recommended to first determine the optimal solvent system by TLC analysis.
Q3: Can I purify this compound by recrystallization?
A3: While there are no specific literature reports on the recrystallization of this exact compound, a common solvent system for the recrystallization of similar pyrrole derivatives is a mixture of ethanol and water. This could be a good starting point for developing a recrystallization protocol.
Q4: My purified product is unstable and darkens over time. How can I store it properly?
A4: Pyrrole derivatives can be sensitive to air and light. For long-term storage, it is recommended to keep the purified solid in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and in a freezer at a low temperature (e.g., -20°C).
Quantitative Data Summary
The following table summarizes quantitative data from literature reports on the purification of this compound.
| Purification Method | Eluent/Solvent System | Yield | Appearance | Reference |
| Silica Gel Column Chromatography | Hexane/Ethyl Acetate (5:1) | 62% | Pale Yellow Solid | [1] |
| Silica Gel Column Chromatography | Hexane/Ethyl Acetate (9:1 to 1:1 gradient) | 49% | Not Specified | [2] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is based on a reported procedure for the purification of this compound.[1]
1. Preparation of the Silica Gel Column:
-
A glass column is packed with silica gel (230-400 mesh) as a slurry in hexane.
-
The packed column is equilibrated by running the initial eluent (hexane/ethyl acetate 5:1) through the silica gel until the packing is stable.
2. Sample Preparation and Loading:
-
The crude this compound is dissolved in a minimal amount of dichloromethane or the eluent.
-
Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.
3. Elution and Fraction Collection:
-
The column is eluted with a 5:1 mixture of hexane and ethyl acetate.
-
Fractions are collected in test tubes and monitored by TLC.
4. Product Isolation:
-
Fractions containing the pure product (as determined by TLC) are combined.
-
The solvent is removed under reduced pressure to yield the purified this compound as a pale yellow solid.
Protocol 2: General Protocol for Recrystallization
This is a general protocol that can be optimized for the recrystallization of this compound.
1. Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol).
-
Add a co-solvent (e.g., water) dropwise until the solution becomes slightly cloudy.
-
Reheat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to observe crystal formation.
2. Recrystallization Procedure:
-
Dissolve the crude product in a minimal amount of the hot primary solvent in an Erlenmeyer flask.
-
Add the hot co-solvent dropwise until persistent cloudiness is observed.
-
Add a few drops of the primary solvent to redissolve the precipitate.
-
Allow the flask to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
3. Crystal Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum to remove residual solvent.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Step-by-step workflow for column chromatography.
References
Technical Support Center: Bromination of Methyl 1H-Pyrrole-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the bromination of methyl 1H-pyrrole-3-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during this synthetic step.
Troubleshooting Guide
Issue 1: Low or No Yield of Monobrominated Product
-
Question: My reaction has resulted in a low yield of the desired monobrominated methyl 1H-pyrrole-3-carboxylate, or no product has formed at all. What are the possible causes and solutions?
-
Answer: Low or no yield can stem from several factors related to the reagents and reaction conditions. Here's a breakdown of potential causes and how to address them:
-
Decomposition or Impurity of N-Bromosuccinimide (NBS): Old or impure NBS can be less effective and lead to side reactions.[1] Pure NBS should be a white crystalline solid; a brownish color may indicate decomposition and the presence of free bromine.[1]
-
Solvent Impurities: Some solvents, like chloroform, may contain stabilizers (e.g., ethanol, alkenes) that can react with and consume NBS.[1]
-
Solution: Use high-purity, anhydrous solvents. If using chloroform, consider passing it through a column of anhydrous alumina immediately before use to remove stabilizers.[1] Aprotic solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are generally preferred.
-
-
Inadequate Reaction Temperature: While low temperatures are crucial for selectivity, the reaction may not proceed if the temperature is too low for the specific solvent and substrate.
-
Solution: While starting the addition of NBS at very low temperatures (-78 °C) is recommended, you may need to allow the reaction to slowly warm to a slightly higher temperature (e.g., -20 °C or 0 °C) while monitoring the progress by Thin Layer Chromatography (TLC).
-
-
Incorrect Workup Procedure: The desired product may be lost during the extraction or purification steps.
-
Solution: Ensure that the aqueous solution used for quenching (e.g., sodium thiosulfate) and washing is not overly acidic or basic, which could potentially hydrolyze the ester. Use appropriate organic solvents for extraction, such as diethyl ether or ethyl acetate.
-
-
Issue 2: Formation of Multiple Products (Polybromination)
-
Question: My reaction has produced a mixture of mono-, di-, and possibly higher brominated pyrroles. How can I improve the selectivity for the monobrominated product?
-
Answer: The high reactivity of the pyrrole ring makes it susceptible to over-bromination, which is a common side reaction.[1] The primary issue is often the formation of 2,5-dibromo-1H-pyrrole derivatives.[1] To enhance the selectivity for monobromination, consider the following adjustments:
-
Incorrect Stoichiometry: Using an excess of NBS will strongly favor the formation of di- and polybrominated products.
-
Solution: Use a 1:1 or slightly less than 1:1 molar ratio of NBS to methyl 1H-pyrrole-3-carboxylate.[1]
-
-
High Reaction Temperature: Higher temperatures increase the rate of subsequent brominations.
-
Solution: Conduct the reaction at low temperatures, such as -78 °C to 0 °C, to improve selectivity for the monobrominated product.[1]
-
-
Rapid Addition of Brominating Agent: Adding the NBS solution too quickly creates localized high concentrations of the brominating agent, leading to polybromination.
-
Solution: Add a solution of NBS dropwise to the pyrrole solution over an extended period (e.g., 30-60 minutes) to maintain a low concentration of the brominating agent.[1]
-
-
Issue 3: Incorrect Regioisomer or a Mixture of Isomers
-
Question: I have obtained a monobrominated product, but it's not the desired regioisomer, or I have a mixture of 2-bromo, 4-bromo, and 5-bromo isomers. How can I control the regioselectivity?
-
Answer: The methyl carboxylate group at the C3 position is an electron-withdrawing group that directs electrophilic substitution. The most likely positions for bromination are C5, C2, and C4. Controlling the regioselectivity can be challenging.
-
Reaction Conditions: The choice of solvent and brominating agent can influence the isomeric ratio.
-
Solution: Systematically screen different solvents (e.g., THF, DMF, dichloromethane) and brominating agents (e.g., NBS, Br2 in acetic acid). For instance, using Br2 can generate HBr, which may lead to isomerization of the products. Protecting the pyrrole nitrogen with a bulky group, such as triisopropylsilyl (TIPS), can direct bromination to the C3 position (if unprotected) or influence the ratio of other isomers.
-
-
Frequently Asked Questions (FAQs)
-
Question 1: What is the primary mechanism for the bromination of pyrrole with NBS?
-
Answer: The bromination of pyrrole with N-bromosuccinimide (NBS) proceeds through an electrophilic aromatic substitution (SEAr) mechanism.[1] NBS acts as a source of an electrophilic bromine species (Br+), which is attacked by the electron-rich pyrrole ring.[1]
-
Question 2: How can I purify the desired monobrominated product from the dibrominated side product and other isomers?
-
Answer: The separation of monobrominated isomers and the dibrominated side product can be challenging due to their similar polarities.[1]
-
Recommended Method: Column chromatography on silica gel is the most common method for purification. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used. Careful monitoring by TLC is essential to achieve good separation.[1]
-
-
Question 3: Can radical side reactions occur during bromination with NBS?
-
Answer: While the primary pathway is electrophilic substitution, radical reactions can occur, especially in the presence of light or radical initiators.[1]
-
Preventative Measure: To minimize radical-initiated side reactions, it is advisable to conduct the reaction in the dark by wrapping the reaction vessel in aluminum foil.[1]
-
Quantitative Data Summary
The following table summarizes expected outcomes under different reaction conditions. The yields are illustrative and can vary based on the specific experimental setup. The primary monobrominated products are expected at the C5, C2, and C4 positions, with the major dibrominated product being the 2,5-dibromo derivative.
| Condition | Molar Ratio (NBS:Pyrrole) | Temperature | Rate of Addition | Expected Major Product(s) | Expected Side Product(s) |
| Optimized for Monobromination | ~1:1 | -78 °C to -40 °C | Slow, dropwise | Methyl 5-bromo-1H-pyrrole-3-carboxylate and other mono-isomers | Low levels of dibrominated product |
| Leading to Polybromination | > 1.2:1 | 0 °C to Room Temp. | Rapid | Methyl 2,5-dibromo-1H-pyrrole-3-carboxylate | Mono- and other polybrominated products |
| Potential for Low Conversion | 1:1 | < -78 °C | Slow, dropwise | Unreacted Starting Material | Low levels of monobrominated product |
Experimental Protocols
Protocol for Monobromination of Methyl 1H-pyrrole-3-carboxylate
This protocol is a general guideline and may require optimization for specific laboratory conditions.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve methyl 1H-pyrrole-3-carboxylate (1.0 eq.) in anhydrous THF or DMF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[1]
-
NBS Addition: In a separate flask, dissolve N-bromosuccinimide (1.0 eq.) in a minimal amount of anhydrous THF or DMF. Add this solution dropwise to the cooled pyrrole solution over a period of 30-60 minutes.[1]
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the progress by TLC.[1] If the reaction is sluggish, the temperature can be allowed to slowly rise to -40 °C.
-
Quenching: Once the reaction is complete (as indicated by TLC), quench it by adding a saturated aqueous solution of sodium thiosulfate.[1]
-
Extraction: Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.[1]
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the desired monobrominated product from starting material and polybrominated side products.
Visualizations
Caption: Troubleshooting workflow for side reactions in the bromination of methyl 1H-pyrrole-3-carboxylate.
Caption: Reaction pathways for the bromination of methyl 1H-pyrrole-3-carboxylate.
References
Troubleshooting low yield in Paal-Knorr pyrrole synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the Paal-Knorr pyrrole synthesis.
Troubleshooting Workflow for Low Yield
The following diagram outlines a general workflow for troubleshooting low yields in the Paal-Knorr pyrrole synthesis.
Caption: Troubleshooting workflow for low yield in Paal-Knorr pyrrole synthesis.
Frequently Asked Questions (FAQs)
Q1: My Paal-Knorr pyrrole synthesis is resulting in a very low yield or is not proceeding to completion. What are the common causes?
Several factors can contribute to low yields in the Paal-Knorr synthesis. These can be broadly categorized as issues with reaction conditions, starting materials, or the catalyst.[1]
-
Sub-optimal Reaction Conditions: The traditional Paal-Knorr synthesis often requires heating in the presence of an acid.[2] Insufficient temperature or reaction time can lead to an incomplete reaction.[2] Conversely, excessively high temperatures or the use of strong acids can cause degradation of the starting materials or the desired pyrrole product.[2][3]
-
Poorly Reactive Starting Materials: The electronic and steric properties of the amine and 1,4-dicarbonyl compound significantly impact the reaction rate. Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[2][4] Similarly, sterically hindered starting materials can impede the reaction.[1][2] The purity of your starting materials is also crucial, as impurities can lead to unwanted side reactions.[4]
-
Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While catalysis is generally necessary, excessively acidic conditions (pH < 3) can promote the formation of furan byproducts.[2][5]
Q2: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?
The most common byproduct in the Paal-Knorr synthesis is the corresponding furan.[2][4] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without the involvement of the amine.[2]
To minimize furan formation:
-
Control the pH: Avoid strongly acidic conditions. Maintaining a pH above 3 is recommended to favor pyrrole formation.[5][6] The use of amine or ammonium hydrochloride salts can also lead to increased furan formation.[5]
-
Use an Excess of the Amine: Employing an excess of the amine can help to outcompete the intramolecular cyclization of the dicarbonyl compound.[2]
-
Choose a Milder Catalyst: Opt for weaker acids like acetic acid or consider Lewis acids.[5][7]
Q3: My crude product is a dark, tarry material that is difficult to purify. What is the cause and how can I prevent it?
The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself.[2] This is typically promoted by excessively high temperatures or highly acidic conditions.[2]
To mitigate polymerization:
-
Lower the Reaction Temperature: Try running the reaction at a lower temperature for a longer period.
-
Use a Milder Acid Catalyst: Strong acids can catalyze polymerization. Consider using a weaker Brønsted acid or a Lewis acid.[7]
-
Consider Solvent-Free Conditions: In some cases, solvent-free reactions can be more efficient and lead to cleaner products.[3]
Q4: My reaction is sluggish, even with heating. How can I improve the reaction rate?
If your reaction is slow, consider the following:
-
Increase Temperature or Reaction Time Moderately: While excessive heat can be detrimental, a moderate increase in temperature or extending the reaction time may be necessary for less reactive substrates.[2]
-
Change the Catalyst: The choice of catalyst can significantly impact the reaction rate. Experimenting with different Brønsted or Lewis acids may be beneficial.[4] Microwave-assisted synthesis has also been shown to dramatically reduce reaction times.[8]
-
Evaluate Starting Material Reactivity: If you are using an amine with strong electron-withdrawing groups or a sterically hindered dicarbonyl, the reaction may inherently be slow.[4]
Q5: What are the recommended methods for purifying the synthesized pyrrole?
Purification can sometimes be challenging and lead to apparent low yields.[2] Common purification methods include:
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., methanol/water) can be effective.[9]
-
Column Chromatography: For non-crystalline products or to separate closely related impurities, column chromatography on silica gel is a standard method.[9]
-
Extraction: A standard aqueous workup is often necessary to remove the acid catalyst and water-soluble byproducts. This typically involves partitioning the reaction mixture between an organic solvent (like ethyl acetate) and water, followed by washing the organic layer with a saturated sodium bicarbonate solution and brine.[8][9]
Data Presentation: Comparison of Catalysts and Conditions
The efficiency of the Paal-Knorr synthesis is highly dependent on the chosen catalyst and reaction conditions. The following tables provide a comparison of different approaches for the synthesis of N-substituted pyrroles.
Table 1: Comparison of Various Catalysts for the Synthesis of 1-(p-bromophenyl)-2,5-dimethyl-1H-pyrrole [4]
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| HCl (conc.) | Methanol | Reflux | 15 min | 52 |
| Sc(OTf)₃ | Dichloromethane | 30 | 25 min | 77 |
| Cu(OTf)₂ | Solvent-free | 30 | 25 min | 78 |
| p-TSA | Acetonitrile | 80 | 1 h | 83 |
| Iodine | Solvent-free | 60 | 5 min | 98 |
| Bismuth Nitrate | Dichloromethane | 25 | 10 h | 96 |
| None | Water | 100 | 15 min | 96 |
Table 2: Conventional Synthesis of N-Substituted Pyrroles from 2,5-Hexanedione [8]
| Entry | Amine (R-NH₂) | Catalyst / Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Aniline | Acetic Acid | 110 | 2 h | >90 |
| 2 | Benzylamine | Acetic Acid / Ethanol | Reflux | 1 h | >90 |
Experimental Protocols
Protocol 1: Conventional Synthesis of 2,5-dimethyl-1-phenylpyrrole [9]
-
Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline using conventional heating.
-
Procedure:
-
In a suitable flask, combine 2,5-hexanedione and aniline.
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.
-
After the reflux period, cool the reaction mixture in an ice bath.
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.
-
Protocol 2: Microwave-Assisted Paal-Knorr Synthesis [9]
-
Objective: To synthesize a substituted pyrrole via a microwave-assisted Paal-Knorr cyclization.
-
Procedure:
-
To a microwave vial, add a solution of the 1,4-diketone (e.g., 20.0 mg, 0.0374 mmol) in ethanol (400 µL).
-
Add glacial acetic acid (40 µL) and the primary amine (3 equivalents) to the vial.
-
Seal the microwave vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 80 °C. Monitor the progress of the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Partition the mixture between water and ethyl acetate.
-
Extract the aqueous phase three times with ethyl acetate (10 mL).
-
Combine the organic phases, wash with brine, and dry over magnesium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude material by column chromatography to yield the desired product.
-
Protocol 3: Iodine-Catalyzed Solvent-Free Synthesis [2]
-
Objective: To synthesize a substituted pyrrole using a solvent-free, iodine-catalyzed method.
-
Procedure:
-
In a flask, mix the 1,4-diketone (1.0 eq) and the primary amine (1.0-1.2 eq).
-
Add a catalytic amount of iodine (e.g., 10 mol%).
-
Stir the mixture at 60°C. Monitor the reaction by TLC. The reaction is often complete within a short period (e.g., 5-10 minutes).
-
Upon completion, dissolve the mixture in an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium thiosulfate to remove the iodine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. benchchem.com [benchchem.com]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with Bromopyrroles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling experiments with bromopyrrole substrates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing cross-coupling reactions with bromopyrroles?
A1: Researchers often face challenges with bromopyrroles related to low yields, and the occurrence of side reactions. A significant issue is the propensity for hydrodehalogenation, where the bromine atom is replaced by a hydrogen. The acidity of the N-H proton in unprotected pyrroles can interfere with the catalytic cycle, often necessitating the use of a protecting group. Additionally, the electron-rich nature of the pyrrole ring can influence catalyst activity and reaction outcomes.
Q2: Which palladium catalysts and ligands are most effective for Suzuki-Miyaura coupling with bromopyrroles?
A2: The choice of catalyst and ligand is critical for a successful Suzuki-Miyaura coupling. Commonly used palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. The selection of the phosphine ligand is crucial for tuning the catalyst's reactivity. Bulky and electron-rich phosphine ligands, such as those from the Buchwald (e.g., XPhos, SPhos) and Hartwig groups, are often effective. For some bromopyrrole substrates, catalysts like dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) [Pd(dppf)Cl₂] have shown high efficacy.
Q3: Is it necessary to protect the pyrrole nitrogen for cross-coupling reactions?
A3: While not always mandatory, protecting the pyrrole nitrogen is highly recommended, especially for Suzuki-Miyaura reactions. Unprotected N-H pyrroles are prone to significant dehalogenation side reactions. The use of a tert-butyloxycarbonyl (BOC) group has been shown to suppress this side reaction and can sometimes be removed under the reaction conditions. For other couplings like Sonogashira or Buchwald-Hartwig, the necessity of a protecting group may depend on the specific substrates and reaction conditions.
Q4: What are the key considerations for Sonogashira coupling with bromopyrroles?
A4: A typical Sonogashira coupling involves a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (usually CuI), and an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in a solvent such as THF or DMF. It is crucial to perform the reaction under an inert atmosphere to prevent the homocoupling of the alkyne (Glaser coupling). For sensitive substrates, copper-free Sonogashira conditions may be advantageous.
Q5: Which conditions are recommended for Buchwald-Hartwig amination of bromopyrroles?
A5: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. This reaction typically employs a palladium catalyst in combination with a bulky, electron-rich phosphine ligand. Strong bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required. The choice of solvent can also be critical, with toluene and dioxane being common options.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Symptom | Possible Cause | Suggested Solution |
| No reaction or very low conversion. | Inactive Catalyst: The Pd(0) active species is not being generated or is poisoned. | - Use a fresh batch of palladium precursor and ligand.- Consider using a pre-catalyst for more reliable activation.- Ensure proper degassing of solvents and reagents to remove oxygen. |
| Starting material is consumed, but the desired product is not formed. | Protodeborylation of Boronic Acid: The boronic acid is being replaced by a hydrogen atom. | - Use anhydrous solvents and reagents.- Consider using more stable boronic esters (e.g., pinacol esters).- Optimize the base; sometimes a weaker base can reduce this side reaction. |
| Significant amount of dehalogenated pyrrole is observed. | Hydrodehalogenation Side Reaction: The C-Br bond is being reduced. This is common with unprotected N-H pyrroles. | - Protect the pyrrole nitrogen with a suitable group (e.g., BOC).- Use a milder base or adjust the solvent system. |
| Reaction stalls at partial conversion. | Catalyst Decomposition: The catalyst may not be stable under the reaction conditions. | - Lower the reaction temperature.- Screen different ligands to find a more stable catalyst system. |
Issue 2: Poor Performance in Sonogashira Coupling
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of alkyne homocoupling (Glaser product) is observed. | Presence of Oxygen: Oxygen promotes the oxidative coupling of the terminal alkyne. | - Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).- Thoroughly degas all solvents and reagents before use. |
| Low yield of the desired coupled product. | Suboptimal Catalyst System or Conditions: The catalyst may not be active enough, or the conditions are not ideal. | - Increase the catalyst loading (both Pd and CuI).- Screen different phosphine ligands or consider ligand-free conditions in some cases.- Optimize the reaction temperature; some reactions require heating. |
| Reaction does not go to completion. | Inactive Catalyst or Reagents: One of the components may be degraded. | - Use a fresh bottle of the terminal alkyne.- Ensure the palladium and copper catalysts are of good quality. |
Issue 3: Challenges in Buchwald-Hartwig Amination
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of the bromopyrrole. | Ineffective Base: The base may not be strong enough to deprotonate the amine. | - Switch to a stronger base such as NaOtBu or LHMDS.- Ensure the base is anhydrous and of high purity. |
| Formation of side products. | Side Reactions: The reaction conditions may be promoting undesired pathways. | - Lower the reaction temperature.- Screen different ligands; bulky, electron-rich ligands often improve selectivity. |
| No reaction with a specific amine. | Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines can be challenging substrates. | - Use a more active catalyst system (e.g., a more electron-rich ligand).- Increase the reaction temperature and time. |
Data Presentation: Catalyst Systems for Bromopyrrole Cross-Coupling
Table 1: Suzuki-Miyaura Coupling of Bromopyrroles
| Bromopyrrole Substrate | Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Ethyl 4-bromopyrrole-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 12 | 55 | [Handy et al., 2002] |
| Ethyl 3-bromo-2-formylpyrrole-5-carboxylate | Potassium 4-methylphenyltrifluoroborate | Pd(dppf)Cl₂ (5) | - | DABCO | Toluene/EtOH | 80 | 12 | >95 | [Gupton et al., 2012] |
| N-Boc-4-bromopyrrole-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 12 | 75 | [Handy et al., 2002] |
Table 2: Sonogashira Coupling of Bromo-N-Heterocycles
| Substrate | Alkyne | Pd Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 | [Zhu et al., 2017] |
| 2-Amino-3-bromo-5-methylpyridine | 4-Ethynyltoluene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 92 | [Zhu et al., 2017] |
| 1-(4-bromophenyl)pyridin-2(1H)-one | Phenylacetylene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | - | [BenchChem, 2025] |
Table 3: Buchwald-Hartwig Amination of Bromo-N-Heterocycles
| Substrate | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 6-Bromopyridin-3-amine | n-Butylamine | Pd(OAc)₂ (2) | BrettPhos (3) | NaOtBu | THF | 80 | 8 | >95 (Est.) | [BenchChem, 2025] |
| 6-Bromopyridin-3-amine | Morpholine | Pd(OAc)₂ (3) | Xantphos (6) | Cs₂CO₃ | Toluene | 110 | 18 | >85 (Est.) | [BenchChem, 2025] |
| 3-Bromo-2-aminopyridine | Pyrrolidine | RuPhos Pd G3 (2) | - | LiHMDS | Toluene | 80 | 18 | 90 | [Jorgensen et al., 2013] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an N-Boc Protected Bromopyrrole
-
To an oven-dried Schlenk tube, add the N-Boc-bromopyrrole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the palladium precursor (e.g., Pd(dppf)Cl₂, 3-5 mol%) and the phosphine ligand if required.
-
Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane/H₂O).
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Sonogashira Coupling of a Bromopyrrole
-
To an oven-dried Schlenk tube, add the bromopyrrole (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon).
-
Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2-3 equiv.).
-
Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the mixture.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A flowchart for selecting a catalyst system for bromopyrrole cross-coupling.
Caption: A troubleshooting guide for the dehalogenation side reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Managing byproduct formation in Hantzsch pyrrole synthesis
Welcome to the technical support center for the Hantzsch Pyrrole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage common side reactions, particularly byproduct formation, during the synthesis of substituted pyrroles.
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch pyrrole synthesis and what are its main components?
The Hantzsch pyrrole synthesis is a chemical reaction that produces substituted pyrroles.[1] It involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[1][2] This method is a cornerstone for creating a variety of pyrrole derivatives, which are significant in medicinal chemistry due to their presence in many biologically active natural products.[1]
Q2: I am observing a low yield and a complex mixture of products in my reaction. What are the general factors I should investigate?
Low yields and product mixtures are common issues that can often be attributed to several key factors:[3]
-
Purity of Starting Materials : Impurities in reagents can lead to unintended side reactions. Using freshly purified starting materials is highly recommended.[3]
-
Reaction Conditions : Parameters such as temperature, reaction time, and solvent choice are critical and should be carefully optimized for your specific substrates.[3]
-
Stoichiometry of Reactants : An incorrect ratio of the β-ketoester, α-haloketone, and amine can lead to incomplete conversion of the limiting reagent and the formation of byproducts.[3]
-
Presence of Moisture : Certain variations of the Hantzsch synthesis can be sensitive to moisture. Employing dry solvents and conducting the reaction under an inert atmosphere may be necessary.[3]
Q3: My main byproduct appears to be a furan derivative. What is this side reaction and how can I minimize it?
The formation of a furan derivative is a well-known side reaction in the Hantzsch pyrrole synthesis.[4][5] This occurs through a competing pathway known as the Feist-Bénary furan synthesis, which involves the reaction of the β-ketoester and the α-haloketone without the incorporation of the amine component.[3][4]
To suppress this side reaction and favor the desired pyrrole formation, you should optimize conditions to promote the reaction with the amine. A key strategy is to increase the effective concentration of the amine or ammonia, which helps to ensure the pathway leading to the pyrrole is kinetically favored.[3]
Troubleshooting Guide: Byproduct Management
Issue 1: Significant Furan Byproduct Detected
-
Possible Cause : The Feist-Bénary furan synthesis is outcompeting the Hantzsch pathway. This can happen if the enolate of the β-ketoester reacts with the α-haloketone faster than the enamine (formed from the β-ketoester and amine) does.
-
Recommended Solutions :
-
Increase Amine Concentration : Use a higher concentration of the amine or ammonia source to favor the formation of the enamine intermediate required for the pyrrole synthesis.[3]
-
Optimize Order of Addition : Consider a stepwise approach. First, react the β-ketoester with the amine to pre-form the enamine intermediate. Then, add the α-haloketone to the mixture. This minimizes the opportunity for the β-ketoester to react directly with the α-haloketone.
-
Solvent Choice : The choice of solvent can influence the relative rates of the competing reactions. Protic solvents like ethanol can facilitate enamine formation. Experiment with different solvents to find the optimal conditions for your specific substrates.
-
Issue 2: Low Overall Yield and Multiple Unidentified Spots on TLC
-
Possible Cause : This often points to issues with reactant purity, suboptimal temperature, or incorrect stoichiometry.[3] Aldehydes or ketones used in the synthesis can also undergo self-condensation reactions.[6]
-
Recommended Solutions :
-
Verify Reagent Purity : Ensure all starting materials (β-ketoester, α-haloketone, amine) are pure. If necessary, purify them before use via distillation or recrystallization.
-
Temperature Optimization : Gradually adjust the reaction temperature. While refluxing is common, some reactions may proceed more cleanly at lower or higher temperatures. Monitor the reaction progress by TLC at different temperatures to identify the optimal point where product formation is maximized and byproduct formation is minimized.
-
Adjust Stoichiometry : Methodically vary the molar ratios of your reactants to find the ideal balance that maximizes the yield of the desired pyrrole.
-
Data Presentation
The following table summarizes the impact of various reaction parameters on the yield and formation of the primary furan byproduct in a typical Hantzsch pyrrole synthesis.
| Parameter | Variation | Effect on Pyrrole Yield | Effect on Furan Byproduct | Recommendation |
| Amine Stoichiometry | Low (e.g., <1 equivalent) | Decreased | Increased | Use at least 1 equivalent, often a slight excess (1.1-1.2 eq.) is beneficial. |
| High (e.g., >1.5 equivalents) | Generally Increased | Decreased | Optimal for suppressing furan formation.[3] | |
| Temperature | Too Low | Slow reaction rate, low yield | May be reduced | Optimize for reaction rate without promoting side reactions. |
| Too High | Potential for degradation/polymerization | May increase | Monitor via TLC to find the sweet spot. | |
| Solvent | Aprotic (e.g., Toluene) | Variable | Can be significant | May favor Feist-Bénary pathway if enamine formation is slow. |
| Protic (e.g., Ethanol) | Generally Favorable | Generally Lower | Often a good starting point as it facilitates enamine formation. | |
| Catalyst | No Catalyst | Slow reaction | Substrate dependent | Often requires thermal conditions. |
| Lewis Acid (e.g., Yb(OTf)₃) | Can increase yield | Can alter regioselectivity | May be used to enhance reactivity but requires careful optimization.[4] | |
| Organocatalyst (e.g., DABCO) | Can increase yield | Substrate dependent | Can offer milder reaction conditions.[4] |
Experimental Protocols
Protocol 1: General Hantzsch Pyrrole Synthesis
This protocol provides a general guideline for synthesizing a substituted pyrrole.
Materials :
-
β-Ketoester (e.g., ethyl acetoacetate)
-
α-Haloketone (e.g., chloroacetone)
-
Primary amine or ammonia source (e.g., ammonium acetate)
-
Solvent (e.g., absolute ethanol)
Procedure :
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the β-ketoester (1 equivalent) and the amine source (1.1 equivalents) in the chosen solvent.
-
Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the enamine intermediate.
-
Slowly add the α-haloketone (1 equivalent) to the reaction mixture. The addition may be exothermic; maintain control of the temperature with an ice bath if necessary.
-
Once the addition is complete, heat the reaction mixture to reflux.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product. This typically involves recrystallization from a suitable solvent (e.g., ethanol/water mixture) or column chromatography on silica gel.
Protocol 2: Purification of Crude Pyrrole Product
This protocol describes a general method for purifying the product obtained from the Hantzsch synthesis.
Procedure :
-
Acid-Base Wash : Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine, followed by a dilute base solution (e.g., saturated NaHCO₃) to remove acidic impurities. Finally, wash with brine.
-
Drying : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo.
-
Recrystallization/Chromatography :
-
Recrystallization : If the product is a solid, recrystallize it from an appropriate solvent system. Test small aliquots in various solvents (e.g., ethanol, hexanes, ethyl acetate, or mixtures) to find the best conditions.
-
Column Chromatography : If the product is an oil or if recrystallization is ineffective, purify it using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Visualizations
Caption: Reaction mechanism for Hantzsch pyrrole synthesis and the competing Feist-Bénary furan byproduct pathway.
Caption: General experimental workflow for the Hantzsch pyrrole synthesis from reagent preparation to final analysis.
Caption: A troubleshooting decision tree for managing low yields and byproduct formation in Hantzsch synthesis.
References
Technical Support Center: Recrystallization of Pyrrole Carboxylates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of pyrrole carboxylates.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of recrystallization for purifying pyrrole carboxylates?
A1: Recrystallization is a purification technique for solid organic compounds like pyrrole carboxylates. The core principle relies on the difference in solubility of the desired compound and its impurities in a specific solvent at varying temperatures. Ideally, the pyrrole carboxylate should be highly soluble in a hot solvent but have low solubility in the same solvent when it's cold. Impurities should either remain in the solution upon cooling or be insoluble in the hot solvent, allowing for their removal. By carefully dissolving the impure solid in a minimal amount of hot solvent and then allowing it to cool slowly, the pyrrole carboxylate will form pure crystals, leaving the impurities behind in the remaining solution (mother liquor).[1][2][3]
Q2: How do I select a suitable solvent for recrystallizing my pyrrole carboxylate?
A2: Selecting the right solvent is crucial for successful recrystallization. A good rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers; for instance, ethyl acetate can be a good starting point for esters.[4][5] The ideal solvent should meet the following criteria:
-
High solubility at high temperatures and low solubility at low temperatures: This is the most critical factor for achieving a good yield.
-
Inertness: The solvent must not react with the pyrrole carboxylate.
-
Volatility: A relatively low boiling point allows for easy removal from the purified crystals.
-
Safety: Whenever possible, choose non-toxic, non-flammable, and environmentally friendly solvents.[1][3]
Common solvents to screen for pyrrole carboxylates include ethanol, ethyl acetate, hexane, dichloromethane, and toluene, as well as mixed solvent systems like ethanol/water or ethyl acetate/hexane.[3][4][5]
Q3: What are common solvent systems used for the recrystallization of esters like pyrrole carboxylates?
A3: Several solvent systems are commonly employed for the recrystallization of esters. Some frequently used mixtures include:
The choice of a two-solvent system is often beneficial when a single solvent does not provide the desired solubility characteristics. In this method, the compound is dissolved in a "good" solvent (in which it is highly soluble), and a "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes cloudy. The solution is then heated to redissolve the precipitate and cooled slowly to induce crystallization.[6]
Troubleshooting Guide
Issue 1: No crystals form upon cooling.
-
Possible Cause: Too much solvent was used, making the solution too dilute for crystals to form.
-
Recommended Solution: Concentrate the solution by boiling off some of the solvent under controlled conditions and then allow it to cool again.[3][7]
-
Possible Cause: The compound is highly soluble in the chosen solvent even at low temperatures.
-
Recommended Solution: Try a different solvent in which the compound is less soluble. Alternatively, use a two-solvent system by adding a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the cooled solution until it becomes cloudy, then warm to redissolve and cool slowly.[3]
-
Possible Cause: The solution is supersaturated, but nucleation (the initial step of crystal formation) has not started.
-
Recommended Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide a surface for crystals to begin forming. Another method is to add a "seed crystal" of the pure compound to the solution.[7]
Issue 2: The compound "oils out" instead of forming crystals.
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often a problem because the oil can trap impurities, defeating the purpose of recrystallization.[4][7]
-
Possible Cause: The melting point of the impure solid is lower than the boiling point of the solvent, causing it to melt in the hot solution before it dissolves.
-
Recommended Solution:
-
Possible Cause: The presence of significant impurities is depressing the melting point of your compound.
-
Recommended Solution: If the solution is colored, consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. Be aware that charcoal can also adsorb some of your product.[4][8]
-
Possible Cause: The solvent is too non-polar or has a very different character compared to your pyrrole carboxylate.
-
Recommended Solution: Choose a different solvent system. For example, if your compound oils out in methanol, try a slightly less polar alcohol like ethanol or isopropanol.[9]
Issue 3: The yield of recovered crystals is low.
-
Possible Cause: Too much solvent was used during dissolution or washing.
-
Recommended Solution: Use the minimum amount of hot solvent necessary to dissolve the compound. When washing the collected crystals, use a minimal amount of ice-cold solvent.[7]
-
Possible Cause: The crystals were filtered before crystallization was complete.
-
Recommended Solution: Ensure the solution has cooled completely, first to room temperature and then in an ice bath, to maximize crystal formation before filtration.
-
Possible Cause: Premature crystallization occurred during hot filtration.
-
Recommended Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely.
Issue 4: The recrystallized product is still impure.
-
Possible Cause: The solution cooled too quickly, trapping impurities within the crystal lattice.
-
Recommended Solution: Allow the solution to cool slowly and without disturbance. An ideal crystallization will show some crystal formation within about 5 minutes, with continued growth over 20 minutes.[7]
-
Possible Cause: The impurity has very similar solubility characteristics to the desired product.
-
Recommended Solution: A second recrystallization may be necessary. Alternatively, another purification technique such as column chromatography may be required.
Experimental Protocols
Protocol 1: Recrystallization of Ethyl 1H-pyrrole-2-carboxylate
This protocol is adapted from a synthetic procedure where the crude product is purified by recrystallization.[10]
-
Dissolution: Dissolve the crude 2-pyrrolyl trichloromethyl ketone (precursor to the final product) in hexane.
-
Cooling and Crystallization: Cool the dark solution on ice to induce crystallization.
-
Collection and Washing: Collect the tan solid by filtration and wash it with cold hexane.
Protocol 2: Recrystallization of a Halogenated Pyrrole Derivative
This protocol is for the purification of 2-trichloroacetyl-4-chloro-5-methyl-1H-pyrrole.[5]
-
Dissolution: Take the crude residue after reaction workup.
-
Crystallization: Recrystallize the residue from dichloromethane to obtain the purified product as white crystals.
Protocol 3: Recrystallization of Methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates
This is a general procedure for a class of substituted pyrrole carboxylates.[11]
-
Dissolution: After the reaction, evaporate the reaction solvent.
-
Crystallization: Recrystallize the resulting solid from ethanol.
Data Presentation
Table 1: Examples of Recrystallization Solvents for Pyrrole Carboxylates
| Compound | Recrystallization Solvent(s) | Reference |
| 2-Pyrrolyl trichloromethyl ketone (precursor to Ethyl 1H-pyrrole-2-carboxylate) | Hexane | [6] |
| 2-Trichloroacetyl-4-chloro-5-methyl-1H-pyrrole | Dichloromethane | [5] |
| Methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates | Ethanol | [11] |
| Ethyl-5-(4-bromophenyl)-1-(1-hydrazineyl-2-isopropyl-1-oxopropan-2-yl)-2-methyl-1H-pyrrole-3-carboxylate | Ethanol | [12] |
| Tricyclic pyrrole-2-carboxamides | Hexanes/Ethyl acetate | [13] |
Mandatory Visualization
References
- 1. mt.com [mt.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Home Page [chem.ualberta.ca]
- 7. mt.com [mt.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. echemi.com [echemi.com]
- 12. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Pyrrole Derivative Synthesis
I have gathered a significant amount of information on the challenges, troubleshooting, and protocols for scaling up pyrrole derivative synthesis, focusing on common methods like Paal-Knorr, Hantzsch, and Clauson-Kaas. The search results provide details on common side reactions (furan formation, polymerization), the impact of reaction conditions (temperature, pH, catalyst), issues with starting materials (purity, reactivity), and purification challenges at scale (distillation, crystallization). I also have information that can be used to construct tables with quantitative data and to create diagrams for experimental workflows and troubleshooting guides.
However, I lack specific information on a signaling pathway where pyrrole derivatives are definitively active to create the mandatory signaling pathway diagram. While the searches confirm their use in pharmaceuticals, they do not detail a specific pathway suitable for diagramming. Therefore, I will add a search query to find a well-characterized signaling pathway modulated by a pyrrole derivative to fulfill this requirement.The second round of searches successfully identified a well-defined signaling pathway involving a prominent pyrrole derivative, Atorvastatin. The search results confirm that Atorvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This provides a clear mechanism of action that can be visualized. I now have sufficient information to create all the required components of the technical support center: the troubleshooting guide in a Q&A format, tables with quantitative data, detailed experimental protocols, and all three mandatory Graphviz diagrams, including the now-defined signaling pathway. Therefore, I can proceed with generating the final response.
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up the synthesis of pyrrole derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, detailed experimental protocols, and quantitative data to guide your process optimization.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the scale-up of common pyrrole synthesis reactions such as the Paal-Knorr, Hantzsch, and Clauson-Kaas syntheses.
Issue 1: Low Yields Upon Scale-Up
Q: My Paal-Knorr reaction works well on a lab scale, but the yield drops significantly when I try to scale it up. What are the likely causes and solutions?
A: Several factors can contribute to decreased yields during the scale-up of a Paal-Knorr synthesis. These often relate to mass and heat transfer, as well as reaction kinetics.
-
Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions like polymerization.
-
Solution: Ensure your reactor is equipped with an appropriate overhead stirrer and baffle system to maintain a homogeneous reaction mixture.
-
-
Poor Temperature Control: Exothermic reactions can be difficult to manage at a larger scale, leading to overheating and decomposition of starting materials or the desired product.[1]
-
Solution: Implement a robust temperature control system, such as a jacketed reactor with a circulating temperature controller. Consider a slower, controlled addition of one of the reactants to manage the exotherm.
-
-
Sub-optimal Reaction Conditions: Conditions that were optimal on a small scale may not be directly transferable.[1][2]
-
Solution: Re-optimize key parameters such as temperature, reaction time, and catalyst loading for the larger scale.
-
Issue 2: Increased Impurity Profile
Q: I'm observing a significant increase in byproducts, particularly a furan derivative, in my scaled-up Paal-Knorr synthesis. How can I minimize this?
A: The formation of furan byproducts is a common side reaction in the Paal-Knorr synthesis, arising from the acid-catalyzed cyclization of the 1,4-dicarbonyl compound before it can react with the amine.[2][3]
-
Excessive Acidity: High concentrations of strong acids can favor furan formation.[2][4]
-
Solution: Carefully control the pH of the reaction mixture. Aim for weakly acidic to neutral conditions (pH > 3).[2] Using a milder acid catalyst or a buffer system can be effective.
-
-
Amine Reactivity: Less nucleophilic amines may react more slowly, giving the dicarbonyl more time to cyclize into a furan.
-
Solution: If possible, use a slight excess of the amine to favor the desired reaction pathway.
-
Q: My crude product from a Hantzsch synthesis is a dark, tarry material that is difficult to purify at scale. What is causing this and how can I prevent it?
A: The formation of dark, polymeric materials often indicates that the reaction temperature is too high or the reaction conditions are too harsh, leading to the decomposition of starting materials or the product.[2]
-
Side Reactions of Reactants: The α-haloketone can undergo self-condensation, and both the β-ketoester and α-haloketone can react with the amine in undesired ways.[5]
Issue 3: Purification and Isolation Challenges
Q: I am struggling with the purification of my pyrrole derivative at a multi-gram scale. Column chromatography is not practical. What are my options?
A: Large-scale purification requires moving away from traditional column chromatography towards more scalable techniques.
-
Crystallization/Recrystallization: This is often the most effective and scalable method for purifying solid products.
-
Solution: Perform a thorough solvent screen to identify a suitable solvent or solvent system that provides good solubility at elevated temperatures and poor solubility at room temperature or below.
-
-
Distillation: For liquid pyrrole derivatives, fractional distillation under reduced pressure can be a highly effective purification method.[6][7]
Quantitative Data Summary
The following tables provide a summary of how reaction parameters can influence the outcome of pyrrole synthesis, aiding in troubleshooting and optimization.
Table 1: Effect of pH on Paal-Knorr Synthesis Byproduct Formation [2]
| pH Range | Predominant Product | Furan Byproduct Level |
| < 3 | Furan | High |
| 3 - 6 | Pyrrole | Moderate to high |
| Neutral (~7) | Pyrrole | Minimal |
| Weakly Basic (>7) | Pyrrole | Minimal (reaction may be slower) |
Table 2: Catalyst Performance in a Model Paal-Knorr Reaction *[3]
| Catalyst | Reaction Time (min) | Yield (%) |
| p-Toluenesulfonic acid | 15 | 92 |
| Sulfuric acid | 20 | 88 |
| Acetic acid | 60 | 75 |
| No Catalyst | 180 | 40 |
*Synthesis of 1-(p-bromophenyl)-2,5-dimethyl-1H-pyrrole from acetonylacetone and p-bromoaniline.
Detailed Experimental Protocols
Below are detailed methodologies for key pyrrole synthesis reactions, which can be adapted for scale-up.
Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole [2][8]
-
Materials:
-
Aniline (1.0 equivalent)
-
2,5-Hexanedione (1.0 equivalent)
-
Methanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
-
Procedure:
-
In a reactor equipped with a reflux condenser and overhead stirrer, combine aniline, 2,5-hexanedione, and methanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). A typical reaction time is 15-30 minutes.
-
Upon completion, cool the mixture to room temperature and then place it in an ice bath.
-
Add cold 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.
-
Collect the crystals by vacuum filtration and wash them with cold water.
-
The crude product can be further purified by recrystallization from a methanol/water mixture.
-
Protocol 2: Hantzsch Pyrrole Synthesis [5]
-
Materials:
-
β-ketoester (1.0 equivalent)
-
Primary amine (1.1 equivalents)
-
α-haloketone (1.0 equivalent)
-
Ethanol
-
-
Procedure:
-
In a reactor, dissolve the β-ketoester and the primary amine in ethanol.
-
Stir the mixture at room temperature for 30 minutes to allow for enamine formation.
-
Slowly add a solution of the α-haloketone in ethanol to the reaction mixture over a period of 15-20 minutes.
-
Heat the reaction mixture to a gentle reflux and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization or distillation.
-
Protocol 3: Clauson-Kaas Pyrrole Synthesis (Modified, Mild Conditions)
-
Materials:
-
2,5-Dimethoxytetrahydrofuran (1.0 equivalent)
-
Primary amine (or its hydrochloride salt) (1.0 equivalent)
-
Water
-
Dichloromethane
-
Acetic acid
-
Sodium acetate
-
-
Procedure:
-
In a reactor, heat a mixture of 2,5-dimethoxytetrahydrofuran and water at reflux for 2 hours under a nitrogen atmosphere to generate 2,5-dihydroxytetrahydrofuran.
-
Cool the solution to room temperature.
-
Add dichloromethane, the primary amine, and a buffer of acetic acid and sodium acetate to maintain a pH of approximately 5. (If using an amine hydrochloride salt, omit the acetic acid and use 2 equivalents of sodium acetate).
-
Stir the mixture vigorously at room temperature overnight, protected from light.
-
Perform a standard aqueous workup and purify the product, typically by extraction and removal of the solvent.
-
Visualizations
The following diagrams illustrate key workflows and pathways relevant to pyrrole derivative synthesis and application.
Caption: A troubleshooting guide for low yield issues.
Caption: A general workflow for Paal-Knorr synthesis.
Caption: Atorvastatin's role in the HMG-CoA reductase pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. 6.2 Mechanism of Atorvastatin on Cholesterol Biosynthesis – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Statin - Wikipedia [en.wikipedia.org]
- 6. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pyrrole Intermediate Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of pyrrole intermediates during their experiments.
Frequently Asked Questions (FAQs)
Q1: My pyrrole intermediate is turning dark brown/black upon synthesis or during workup. What is happening?
A1: The discoloration of your pyrrole intermediate is a common sign of degradation. Pyrrole and its derivatives are susceptible to oxidation and polymerization, especially when exposed to air, light, and acidic conditions.[1][2] This process can lead to the formation of "pyrrole black," a complex polymeric material.[3]
Q2: How can I prevent the degradation of my pyrrole intermediate?
A2: To minimize degradation, it is crucial to handle and store pyrrole intermediates under an inert atmosphere (e.g., nitrogen or argon).[4][5] Protection from light is also essential, so using amber-colored glassware or wrapping your reaction flask in foil is recommended.[1][5] Additionally, maintaining a neutral or slightly basic pH can help, as acidic conditions can promote polymerization.[2][6]
Q3: What is the best way to store pyrrole intermediates?
A3: For optimal stability, pyrrole intermediates should be stored in a tightly sealed container under an inert atmosphere.[5] Refrigeration at 2-8°C is also recommended to slow down potential degradation reactions.[7][8] For long-term storage, keeping the material in a freezer may be beneficial if the compound's solubility and physical state allow.
Q4: Can substituents on the pyrrole ring affect its stability?
A4: Yes, the nature of the substituents on the pyrrole ring plays a significant role in its stability. Electron-withdrawing groups (EWGs) attached to the nitrogen atom or the carbon atoms of the ring can enhance stability towards oxidation.[7][9][10] Conversely, electron-donating groups can sometimes increase the susceptibility of the pyrrole ring to electrophilic attack and subsequent degradation.
Troubleshooting Guides
Issue 1: Rapid Discoloration of Reaction Mixture
| Symptom | Possible Cause | Troubleshooting Steps |
| The reaction mixture containing a pyrrole intermediate turns dark brown or black shortly after its formation. | Exposure to Air (Oxygen): Pyrroles are sensitive to oxidation by atmospheric oxygen.[2] | - Ensure your reaction is set up under a robust inert atmosphere (nitrogen or argon) using a Schlenk line or a glovebox.[4] - Degas all solvents prior to use by bubbling with an inert gas or by the freeze-pump-thaw method.[4] |
| Acidic Conditions: The presence of acid can catalyze the polymerization of pyrrole intermediates.[2][6] | - If your reaction conditions are acidic, consider if a less acidic alternative can be used. - Neutralize the reaction mixture as soon as the intermediate is formed, if the subsequent steps allow. | |
| Presence of Light: Photodegradation can occur, especially with certain pyrrole derivatives.[11] | - Protect your reaction from light by using amber glassware or by wrapping the flask with aluminum foil.[5] |
Issue 2: Low Yield of Desired Product and Formation of Insoluble Material
| Symptom | Possible Cause | Troubleshooting Steps |
| The isolated yield of the pyrrole-containing product is low, and a significant amount of insoluble, dark material is observed. | Polymerization: The pyrrole intermediate is polymerizing under the reaction or workup conditions.[1][2] | - Keep the reaction temperature as low as feasible to minimize polymerization. - During workup (e.g., extraction, chromatography), work quickly and keep solutions cold. |
| Co-purification with Impurities: The crude product may contain impurities that promote degradation. | - Consider a purification step immediately after the formation of the pyrrole intermediate, if possible. Methods like rapid filtration through a plug of silica or alumina can sometimes remove problematic impurities. |
Experimental Protocols
Protocol 1: General Handling of Pyrrole Intermediates under Inert Atmosphere
This protocol outlines the basic setup for handling air-sensitive pyrrole intermediates.
Materials:
-
Schlenk flask or three-neck round-bottom flask
-
Schlenk line with a dual vacuum/inert gas manifold
-
Inert gas source (Nitrogen or Argon)
-
Septa, syringes, and needles (oven-dried)
-
Degassed solvents
Procedure:
-
Assemble the glassware and flame-dry it under vacuum or oven-dry it and allow it to cool under a stream of inert gas.[4]
-
Connect the flask to the Schlenk line.
-
Evacuate the flask and then backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.[4]
-
Add degassed solvents and reagents via syringe through a septum.
-
Maintain a positive pressure of inert gas throughout the reaction.
Protocol 2: N-Protection of a Pyrrole Intermediate with an Electron-Withdrawing Group
This protocol describes a general method for protecting the pyrrole nitrogen with a tosyl group, which can enhance stability.
Materials:
-
Pyrrole intermediate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
p-Toluenesulfonyl chloride (TsCl)
-
Inert atmosphere setup (as in Protocol 1)
Procedure:
-
Under an inert atmosphere, suspend the pyrrole intermediate in anhydrous THF in a Schlenk flask.
-
Cool the mixture to 0°C in an ice bath.
-
Carefully add sodium hydride portion-wise. Allow the mixture to stir for 30 minutes at 0°C.
-
In a separate flask, dissolve p-toluenesulfonyl chloride in anhydrous THF.
-
Add the TsCl solution dropwise to the pyrrole-NaH mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with a suitable organic solvent, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the N-tosylated pyrrole by column chromatography.
Visualizations
Caption: Degradation pathway of pyrrole intermediates.
Caption: Workflow for improving pyrrole intermediate stability.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Pyrrole - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. Pyrrole‐Protected β‐Aminoalkylzinc Reagents for the Enantioselective Synthesis of Amino‐Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01709A [pubs.rsc.org]
- 11. mcneill-group.org [mcneill-group.org]
Removing palladium catalyst residues from reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges with removing residual palladium catalysts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium?
A1: The most prevalent methods for removing residual palladium include:
-
Adsorption: Utilizing solid-supported materials with a high affinity for palladium. Common adsorbents include activated carbon and specialized metal scavengers, such as silica or polymer-based scavengers functionalized with thiol, amine, or trimercaptotriazine (TMT) groups.[1][2][3]
-
Crystallization: Purifying the final product through crystallization, which can leave palladium impurities behind in the mother liquor.[1] The effectiveness of this method can be enhanced by using additives that increase the solubility of palladium species in the solvent.[1]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® is effective for removing heterogeneous catalysts (e.g., Pd/C) or palladium metal that has precipitated from the solution.[1][4]
-
Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[1][4]
-
Chromatography: Employing techniques like column chromatography to separate the desired compound from dissolved palladium species.[4]
Q2: How do I choose the best palladium removal method for my experiment?
A2: The optimal method depends on several factors:
-
Nature of the Palladium Residue: Determine if the palladium is homogeneous (dissolved) or heterogeneous (solid). Simple filtration is often sufficient for heterogeneous catalysts.[4][5]
-
Nature of Your Final Product: Consider its solubility, stability, and potential to form stable complexes with palladium, which can make removal more challenging.[1][5]
-
Solvent System: The polarity and composition of your solvent can affect the efficiency of scavengers and the solubility of palladium species.[6]
-
Required Purity Level: For active pharmaceutical ingredients (APIs), stringent limits set by guidelines like the ICH Q3D (typically <10 ppm for oral medications) may necessitate highly efficient methods like scavenging.[7][8][9]
Troubleshooting Common Issues
Problem 1: Filtration is ineffective; palladium remains in my product.
-
Possible Cause: The palladium species are soluble or colloidal.[4][6] Filtration alone is only effective for insoluble, heterogeneous catalysts.[6]
-
Suggested Solutions:
-
Switch to a Scavenger: Treat the filtrate with a suitable palladium scavenger (e.g., thiol-functionalized silica) to bind the soluble palladium, which can then be removed by a second filtration.[3][6]
-
Use Activated Carbon: Add activated carbon to the solution to adsorb the soluble palladium, followed by filtration.[1][2] Be aware that this can sometimes lead to product loss due to non-specific adsorption.[5][7]
-
Induce Precipitation: Try adding an anti-solvent or a precipitating agent to force the soluble palladium out of solution before attempting filtration again.[6]
-
Problem 2: My palladium scavenger shows low efficiency.
-
Possible Cause: The chosen scavenger is not optimal for the specific palladium species, or the scavenging conditions are inadequate.
-
Suggested Solutions:
-
Perform a Scavenger Screen: Test a small panel of different scavengers (e.g., thiol, thiourea, TMT-based) to identify the most effective one for your system.[3][5] The palladium's oxidation state can influence scavenger choice; for instance, thiol-based scavengers are often effective for Pd(II).[6]
-
Optimize Conditions: Increase the reaction temperature (e.g., 40-60 °C) and/or extend the treatment time (e.g., 2-18 hours) to improve scavenger performance.[1][2]
-
Consider a Pre-treatment Step: A mild oxidation or reduction step can sometimes convert various palladium species into a single form that is more easily removed by a specific scavenger.[1]
-
Problem 3: I'm losing my desired product during palladium removal.
-
Possible Cause: The product is non-specifically adsorbing to the purification medium, a common issue with highly porous materials like activated carbon.[5][7]
-
Suggested Solutions:
-
Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon to reduce the surface area available for product binding.[5]
-
Wash the Adsorbent: After filtration, thoroughly wash the collected scavenger or carbon with fresh solvent to recover any adsorbed product.[5][6]
-
Change the Solvent: A solvent in which your product is highly soluble may decrease its tendency to adsorb onto the solid support.[5]
-
Switch Purification Method: If product loss remains high, consider alternative methods like crystallization or extraction that do not rely on solid adsorbents.[1][5]
-
Data on Removal Efficiency
The efficiency of palladium removal is highly dependent on the specific reaction, substrate, and conditions. However, the following table summarizes representative data from various studies to provide a basis for comparison.
| Method | Adsorbent/Scavenger | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| Scavenging | SiliaMetS Thiol (50 wt%) | >1,300 | 2 | Water/THF, 35°C, 17h | [10] |
| Scavenging | Si-TMT (0.03 wt) | ~2,000 | <15 | 35°C, 2h | [2] |
| Scavenging | Polystyrene-bound TMT | 1500-1600 | <10 | Not specified | [11] |
| Scavenging | PhosphonicS SPM32 | ~1000 | <5 | Acetonitrile, 20h | [12] |
| Adsorption | Darco KB-B Carbon (0.2 wt) | 300 | <1 | THF, 45°C, 18h | [2] |
| Adsorption | Carboxen® 564 Carbon | 1250 | 12 | Methanol, 23°C | [7] |
| Combination | Chromatography + Si-TMT Resin | High (Crude) | <50 (average) | Not specified | [13] |
Experimental Protocols
Protocol 1: Palladium Removal Using a Silica-Based Scavenger (e.g., SiliaMetS Thiol)
-
Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate).[1]
-
Scavenger Addition: Add the silica-based scavenger (typically 5-10 wt% relative to the crude product, or 5-10 equivalents relative to palladium).[10]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period ranging from 1 to 18 hours.[1][2] The optimal time and temperature should be determined experimentally for each specific case.
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.[1]
-
Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.[5]
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.[1]
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as ICP-MS.[1]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[1]
-
Carbon Addition: Add activated carbon (typically 5-20 wt% relative to the crude product) to the solution.[2][5]
-
Stirring: Stir the slurry at room temperature or an elevated temperature (e.g., 45-60 °C) for 2 to 18 hours.[2]
-
Filtration: Filter the mixture through a packed bed of Celite® (typically 1-2 cm thick) in a sintered glass funnel to remove the activated carbon.[4][6] Pre-wetting the Celite pad with the solvent can improve efficiency.[6]
-
Washing: Wash the Celite and carbon pad thoroughly with fresh solvent to recover any adsorbed product.[1]
-
Concentration: Concentrate the combined filtrate to obtain the purified product.[1]
-
Analysis: Analyze the purified product for residual palladium content using ICP-MS.
Visual Guides
Caption: Decision workflow for selecting a palladium removal strategy.
Caption: Mechanism of palladium capture by a thiol-functionalized silica scavenger.
Caption: Troubleshooting guide for common palladium removal issues.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. silicycle.com [silicycle.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 9. onyxipca.com [onyxipca.com]
- 10. silicycle.com [silicycle.com]
- 11. researchgate.net [researchgate.net]
- 12. spinchem.com [spinchem.com]
- 13. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Alkylation of Pyrroles
Welcome to the technical support center for the N-alkylation of pyrroles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for this fundamental transformation.
Troubleshooting Guide
This guide addresses specific challenges you may encounter during the N-alkylation of pyrroles in a question-and-answer format.
Q1: My N-alkylation reaction is resulting in a low yield or is not proceeding to completion. What are the potential causes and how can I improve the yield?
A1: Low yields in N-alkylation of pyrroles can stem from several factors. Here’s a systematic approach to troubleshooting this issue:
-
Incomplete Deprotonation: The pyrrolic nitrogen has a pKa of about 17.5 and requires a sufficiently strong base for deprotonation to form the nucleophilic pyrrolide anion.[1]
-
Solution:
-
Base Selection: Ensure the base is strong enough. Common choices include sodium hydride (NaH), potassium hydroxide (KOH), potassium carbonate (K₂CO₃), and potassium tert-butoxide.[2][3] For less reactive alkylating agents or sterically hindered pyrroles, a stronger base like NaH may be necessary.
-
Anhydrous Conditions: If using bases like NaH, ensure your solvent and reagents are strictly anhydrous, as these bases react with water.
-
-
-
Poor Reactivity of the Alkylating Agent: The nature of the leaving group on the alkylating agent is crucial.
-
Solution: The reactivity order for alkyl halides is generally I > Br > Cl. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide for enhanced reactivity.[2]
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.
-
Solution: Gently heating the reaction mixture can often increase the reaction rate and improve the yield. However, be cautious as excessive heat can lead to side reactions. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to find the optimal temperature.
-
-
Solvent Effects: The choice of solvent can significantly impact the reaction.
Q2: I am observing the formation of C-alkylated byproducts in my reaction. How can I improve the N-selectivity?
A2: The pyrrolide anion is an ambident nucleophile, meaning it can react at both the nitrogen and carbon atoms. The regioselectivity (N- vs. C-alkylation) is influenced by several factors:
-
Counter-ion: The nature of the cation from the base plays a significant role.
-
Solution: More ionic nitrogen-metal bonds (with cations like K⁺, Na⁺) favor N-alkylation. In contrast, more covalent bonds (with cations like Mg²⁺ from Grignard reagents) tend to lead to C-alkylation.[1] Therefore, using bases like KOH or NaH generally promotes N-alkylation.
-
-
Solvent Polarity: The solvent can influence the site of alkylation.
-
Solution: More solvating and polar aprotic solvents tend to favor N-alkylation.[1]
-
-
Phase-Transfer Catalysis (PTC): This method is known to provide high N-selectivity.
-
Solution: Employing a phase-transfer catalyst, such as a quaternary ammonium salt, can efficiently generate the N-alkylated product, even with less reactive alkyl chlorides.[5]
-
Q3: My reaction is complete, but I am facing difficulties in purifying the N-alkylated pyrrole.
A3: Purification challenges can arise from the presence of unreacted starting materials, byproducts, or the properties of the product itself.
-
Solution:
-
Workup Procedure: A standard aqueous workup is often necessary to remove the base and any inorganic salts. Extraction with a suitable organic solvent followed by washing with brine and drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) is a common procedure.
-
Chromatography: Column chromatography on silica gel is a powerful technique for separating the desired product from impurities. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically effective.
-
Distillation: If the N-alkylated pyrrole is a liquid and thermally stable, distillation under reduced pressure can be an excellent purification method.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common bases used for the N-alkylation of pyrroles and how do I choose the right one?
A1: The choice of base is critical for successful N-alkylation. Here are some common options:
-
Potassium Hydroxide (KOH) / Sodium Hydroxide (NaOH): Often used in combination with a phase-transfer catalyst or in polar solvents like DMSO.
-
Potassium Carbonate (K₂CO₃): A milder base, often used in solvents like DMF or acetone, particularly for more reactive alkylating agents.[3]
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that is very effective but requires anhydrous conditions. It is a good choice for less reactive systems.[4]
-
Potassium tert-Butoxide (t-BuOK): A strong, sterically hindered base.
The choice depends on the reactivity of your pyrrole and alkylating agent. For highly reactive systems, a weaker base like K₂CO₃ may suffice. For less reactive substrates, a stronger base like NaH is often necessary.
Q2: Can I use microwave irradiation to accelerate the N-alkylation of pyrroles?
A2: Yes, microwave-assisted synthesis can be a very effective method for the N-alkylation of pyrroles. It often leads to significantly reduced reaction times and can improve yields.[6] This technique is particularly useful for high-throughput synthesis and library generation.
Q3: Are there any "green" or more environmentally friendly methods for N-alkylation of pyrroles?
A3: Yes, several approaches aim to make the N-alkylation of pyrroles more sustainable:
-
Ionic Liquids: Using ionic liquids as solvents can offer a greener alternative to volatile organic compounds. They can also enhance regioselectivity and be recycled.[7]
-
Phase-Transfer Catalysis: PTC can be considered a greener method as it allows for the use of less reactive and more readily available alkylating agents and can sometimes be performed in aqueous-organic biphasic systems.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize typical reaction conditions for various N-alkylation methods.
Table 1: Conventional Heating Methods
| Pyrrole Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyrrole | Propargyl bromide | K₂CO₃ | DMF | Room Temp | 14 | 87 | [3] |
| Pyrrole | Propargyl bromide | K₂CO₃ | DMF | 65 | 5 | 85 | [3] |
| Pyrrole | Propargyl bromide | K₂CO₃ | DMF | 80 | - | 86 | [3] |
| Pyrrole | Alkyl halides | KOH | Ionic Liquid | 40 | - | High | [7] |
| 2,3,4,5-Tetramethyl-1H-pyrrole | Alkyl halide | NaH | THF | 0 to RT | - | - | [4] |
| 2-chloro-1-(1H-pyrrol-2-yl)ethanone | Alkyl halide | K₂CO₃ | DMF | - | - | - | [8] |
Table 2: Alternative N-Alkylation Methods
| Method | Catalyst/Medium | Alkylating Agent | Key Advantages | Reference |
| Microwave-Assisted | None | Alkyl halides | Rapid reaction times, often improved yields | [6] |
| Phase-Transfer Catalysis | Quaternary Ammonium Salt | Alkyl chlorides | High N-selectivity, use of less reactive halides | [5] |
| Ionic Liquids | e.g., [Bmim][PF₆] | Alkyl halides | Green solvent, high regioselectivity, recyclable | [7] |
Experimental Protocols
Protocol 1: General N-Alkylation using Potassium Carbonate in DMF
This protocol is adapted from a procedure for N-propargylation of pyrrole.[3]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the pyrrole substrate (1.0 eq).
-
Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the pyrrole. Then, add anhydrous potassium carbonate (K₂CO₃, 4.0 eq).
-
Alkylation: Add the alkylating agent (e.g., propargyl bromide, 1.2 eq) to the stirred suspension.
-
Reaction: Stir the reaction mixture at room temperature for 14 hours or at 65 °C for 5 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation using Sodium Hydride in THF
This protocol is a general method for pyrroles requiring a strong base.[4]
-
Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a dispersion of sodium hydride (NaH, 60% in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of the pyrrole substrate (1.0 eq) in anhydrous THF dropwise to the NaH suspension.
-
Stirring: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Workup and Purification: Perform an aqueous workup and purification as described in Protocol 1.
Visualizations
Caption: General experimental workflow for the N-alkylation of pyrroles.
Caption: Troubleshooting decision tree for low yield in N-alkylation.
References
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 8. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analytical Guide to Methyl 5-bromo-1H-pyrrole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analytical characterization of Methyl 5-bromo-1H-pyrrole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide establishes a comparative framework. We will analyze its expected analytical profile in contrast to structurally similar and alternative pyrrole derivatives for which experimental data is accessible. This comparative approach will offer valuable insights for the identification, purification, and quality control of this compound.
Comparative Analysis of Physicochemical Properties
The introduction of a bromine atom to the pyrrole ring significantly influences the physicochemical properties of the molecule. The following table compares the fundamental properties of this compound with its non-brominated counterpart and other related halogenated pyrrole esters.
| Property | This compound | Methyl 1H-pyrrole-3-carboxylate | Ethyl 5-bromo-1H-pyrrole-2-carboxylate | Methyl 5-chloro-1H-pyrrole-2-carboxylate |
| CAS Number | 16420-39-6[1][2] | 2703-17-5 | 740813-37-0[3] | 1757-31-9 |
| Molecular Formula | C₆H₆BrNO₂[1][2][4][5] | C₆H₇NO₂ | C₇H₈BrNO₂[6] | C₆H₆ClNO₂ |
| Molecular Weight | 204.02 g/mol [4] | 125.13 g/mol | 218.05 g/mol [3][6] | 159.57 g/mol |
| Appearance | White to Light gray powder to crystal | Solid | Not specified | Solid |
| Purity (Typical) | >98%[4] | 97% | Not specified | 95% |
Spectroscopic Characterization
This section details the expected spectroscopic signatures of this compound based on the known data of analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The presence and position of the bromine atom and the ester group will have characteristic effects on the chemical shifts of the pyrrole ring protons and carbons.
Expected ¹H NMR Spectral Data:
| Compound | Pyrrole Ring Protons (ppm) | Methoxy/Ethoxy Protons (ppm) |
| This compound (Predicted) | ~6.5-7.5 (2H, complex multiplet), ~8.5-9.5 (1H, broad singlet, NH) | ~3.8 (3H, singlet) |
| Methyl 1H-pyrrole-3-carboxylate | 6.1-6.2 (1H, t), 6.7-6.8 (1H, t), 7.3-7.4 (1H, t), 8.4-8.5 (1H, br s, NH) | 3.7 (3H, s) |
| Ethyl 5-bromo-1H-pyrrole-2-carboxylate | 6.2-6.3 (1H, d), 6.8-6.9 (1H, d), 9.0-9.2 (1H, br s, NH) | 1.3 (3H, t), 4.3 (2H, q) |
Expected ¹³C NMR Spectral Data:
| Compound | Pyrrole Ring Carbons (ppm) | Ester Carbonyl Carbon (ppm) | Methoxy/Ethoxy Carbons (ppm) |
| This compound (Predicted) | ~100-130 | ~160-165 | ~51 |
| Methyl 1H-pyrrole-3-carboxylate | 108.5, 115.3, 119.8, 123.7 | 164.2 | 50.9 |
| Ethyl 5-bromo-1H-pyrrole-2-carboxylate | Not available | Not available | Not available |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorptions for the N-H bond of the pyrrole ring, the C=O of the ester, and C-Br bond.
Expected FT-IR Absorption Bands (cm⁻¹):
| Functional Group | This compound (Predicted) | General Range for Pyrroles and Esters |
| N-H Stretch | ~3300-3400 (broad) | 3200-3500[7] |
| C=O Stretch (Ester) | ~1680-1720 | 1700-1750[8] |
| C-N Stretch | ~1100-1300 | 1020-1250[7] |
| C-Br Stretch | ~500-600 | 500-600 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the presence of bromine is a key diagnostic feature due to its isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Expected Mass Spectrometry Data:
| Compound | Molecular Ion (M⁺) Peak (m/z) | Key Fragmentation Peaks |
| This compound (Predicted) | 203/205 (due to Br isotopes) | Loss of -OCH₃ (m/z 172/174), Loss of -COOCH₃ (m/z 144/146) |
| Methyl 5-bromo-1H-pyrrole-2-carboxylate | A GC-MS spectrum is available, indicating the molecular ion peak would be at m/z 203/205.[9] | Not detailed. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of this compound and for monitoring reaction progress. A typical reverse-phase HPLC method would be suitable.
A General HPLC Method for Pyrrole Derivatives:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid). For example, a gradient from 20% to 95% acetonitrile over 10-15 minutes.[10]
-
Flow Rate: 0.5-1.0 mL/min.[10]
-
Detection: UV detection at a wavelength of 254 nm.[10]
-
Column Temperature: 25°C.[10]
Experimental Protocols
Detailed, standardized protocols are essential for obtaining reproducible analytical data.
NMR Spectroscopy Protocol for Small Organic Molecules
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: The analysis is typically performed on a 300, 400, or 500 MHz NMR spectrometer.[11]
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shifts (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.[12]
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain singlets for each carbon atom. A larger number of scans is usually required compared to ¹H NMR due to the low natural abundance of ¹³C.[13]
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy Protocol
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.
-
Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
-
Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty accessory is recorded first and automatically subtracted from the sample spectrum.[14]
-
Data Analysis: Identify the characteristic absorption bands and compare them to known correlation charts.
Mass Spectrometry Protocol
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS. For direct infusion, a dilute solution of the compound is injected into the ion source.
-
Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques for small organic molecules.[15]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[16]
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualized Workflows and Comparisons
The following diagrams, generated using Graphviz, illustrate the analytical workflow and a comparative summary of the key analytical features.
Caption: Analytical workflow for the characterization of this compound.
Caption: Comparative analytical framework for this compound and its alternatives.
References
- 1. 5-Bromo-1H-pyrrole-3-carboxylic acid methyl ester [oakwoodchemical.com]
- 2. americanelements.com [americanelements.com]
- 3. 740813-37-0|ethyl 5-bromo-1H-pyrrole-2-carboxylate|ethyl 5-bromo-1H-pyrrole-2-carboxylate|-范德生物科技公司 [bio-fount.com]
- 4. This compound – Biotuva Life Sciences [biotuva.com]
- 5. This compound | C6H6BrNO2 | CID 23271158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ethyl 5-bromo-1H-pyrrole-2-carboxylate | C7H8BrNO2 | CID 59559613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Methyl 5-bromo-1H-pyrrole-2-carboxylate | C6H6BrNO2 | CID 11600885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. omicsonline.org [omicsonline.org]
- 12. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. fiveable.me [fiveable.me]
A Comparative Guide to the Reactivity of 5-Bromo vs. 4-Bromo Pyrrole Esters in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 5-bromo and 4-bromo pyrrole esters in pivotal cross-coupling reactions, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination. Understanding the nuanced reactivity of these isomers is critical for the efficient design and synthesis of complex pyrrole-containing molecules, which are prevalent in pharmaceuticals and functional materials. This document synthesizes available experimental data to offer a clear comparison, supported by detailed experimental protocols and a theoretical framework to rationalize the observed reactivity patterns.
Executive Summary
Experimental evidence indicates a general trend of higher reactivity for 5-bromo pyrrole esters compared to their 4-bromo counterparts in common palladium-catalyzed cross-coupling reactions. This difference is primarily attributed to a combination of electronic and steric factors. The C5 position of the pyrrole ring, being adjacent to the nitrogen atom, exhibits distinct electronic properties compared to the C4 position. Furthermore, the proximity of the ester functionality at C2 can influence the reactivity of the adjacent C-Br bond at C5. For 4-bromo pyrrole esters, competing side reactions such as dehalogenation can be more pronounced, particularly in the absence of N-protection.
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. In the context of bromopyrrole esters, the position of the bromine atom significantly impacts reaction outcomes.
Table 1: Comparison of Yields in Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate | 4-Bromotoluene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 48 | 93 | [1] |
| Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate | 4-Bromo-N,N-dimethylaniline | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 48 | 71 | [1] |
| Methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | - | 61-70 | [2] |
| Methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | - | 62 | [2] |
| Methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | - | 77 | [2] |
Observations:
-
5-substituted pyrrole-2-carboxylates generally provide high yields in Suzuki-Miyaura coupling.
-
4-bromo-pyrrole-2-carboxylates are susceptible to dehalogenation, and N-protection (e.g., with SEM) is often employed to improve yields.[2][3] This suggests that the C4-Br bond is more prone to side reactions under these conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of a 5-Substituted Pyrrole-2-Carboxylate
A representative procedure for the Suzuki-Miyaura coupling of methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate with an aryl bromide is as follows[1]:
-
To a reaction vessel containing methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate (1.0 mmol) and the corresponding aryl bromide (1.5 mmol) is added Pd(dppf)Cl₂ (0.03 mmol) and K₂CO₃ (2.0 mmol).
-
The vessel is evacuated and backfilled with argon.
-
Dioxane and water (4:1, 5 mL) are added, and the mixture is heated to 80 °C.
-
The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Reactivity in Stille Coupling
The Stille coupling offers an alternative for C-C bond formation, particularly when organoboron compounds are unstable. While direct comparative data is scarce, the general principles of reactivity observed in Suzuki coupling are expected to be similar.
Table 2: Representative Yields in Stille Coupling
| Substrate | Coupling Partner | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aryl/Heteroaryl Bromide | Organostannane | Pd(PPh₃)₄ | DMF | 80 | 16 | ~88 (general) | [4] |
No specific examples directly comparing 4-bromo and 5-bromo pyrrole esters were found in the reviewed literature. The provided data is for a general Stille reaction involving aryl bromides.
Experimental Protocol: General Stille Coupling
A general procedure for the Stille coupling of an aryl bromide with an organostannane is as follows[4]:
-
In a flask, the aryl bromide (1.0 equiv), organostannane (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv) are combined.
-
The flask is flushed with nitrogen, and anhydrous DMF is added.
-
The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of KF and stirred for 30 minutes.
-
The mixture is filtered, and the filtrate is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The residue is purified by chromatography.
Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reactivity of bromopyrrole esters in this reaction is also dependent on the position of the bromine.
Table 3: Representative Yields in Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃]/(±)-BINAP | NaOBut | Toluene | 80 | 4 | 60 | [5] |
Experimental Protocol: General Buchwald-Hartwig Amination
A general protocol for the Buchwald-Hartwig amination of an aryl bromide is as follows[5][6]:
-
To a Schlenk tube is added the aryl bromide (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., BINAP, 4 mol%), and a base (e.g., NaOt-Bu, 1.4 equiv).
-
The tube is evacuated and backfilled with argon.
-
Anhydrous toluene is added, and the mixture is heated to 80-110 °C.
-
After the reaction is complete, the mixture is cooled, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried and concentrated, and the product is purified by chromatography.
Theoretical Basis for Reactivity Differences
The observed differences in reactivity between 5-bromo and 4-bromo pyrrole esters can be rationalized by considering the electronic and steric environment of the C-Br bond.
Electronic Effects
The pyrrole ring is an electron-rich aromatic system. The nitrogen atom's lone pair participates in the π-system, leading to increased electron density at all carbon atoms compared to benzene. However, the distribution of this electron density is not uniform. Due to the inductive effect of the electronegative nitrogen atom, the C2 and C5 positions are slightly more electron-deficient in the sigma framework compared to the C3 and C4 positions. Conversely, resonance effects lead to a higher contribution of negative charge at the C2/C5 and C3/C4 positions. The interplay of these effects results in the C3 and C4 positions having a higher overall electron density.
The crucial step in palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst. This step is generally favored at more electron-deficient carbon centers. The presence of an electron-withdrawing ester group at the C2 position significantly influences the electron density of the pyrrole ring. This ester group will decrease the electron density at both the C4 and C5 positions, but its effect is more pronounced at the adjacent C5 position. This makes the C5-Br bond more susceptible to oxidative addition, thus leading to a higher reactivity for the 5-bromo isomer.
Caption: Factors influencing the reactivity of bromopyrrole esters.
Steric Effects
Steric hindrance can also play a role, particularly when bulky N-substituents are present. The C4 position is flanked by two carbons of the pyrrole ring, while the C5 position is adjacent to the nitrogen atom. In N-substituted pyrroles, a bulky substituent on the nitrogen could sterically hinder the approach of the bulky palladium catalyst to the C5 position, although this effect is generally considered less significant than the electronic factors in many cases.
Conclusion
References
- 1. Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
The Versatile Biological Landscape of Methyl 5-bromo-1H-pyrrole-3-carboxylate Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, Methyl 5-bromo-1H-pyrrole-3-carboxylate has emerged as a privileged scaffold in the design of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, most notably in the realms of anticancer and antimicrobial research. This guide provides a comparative analysis of the performance of these derivatives, supported by experimental data, detailed protocols, and visualizations of their mechanisms of action.
The pyrrole ring, a fundamental component of many natural products and pharmaceuticals, offers a versatile template for chemical modification.[1] The introduction of a bromine atom and a methyl carboxylate group at the 5- and 3-positions, respectively, provides key reactive handles for the synthesis of a diverse library of compounds with a wide range of pharmacological effects.[1]
Anticancer Activity: Targeting Key Signaling Pathways
Derivatives of this compound have shown significant promise as anticancer agents, with numerous studies highlighting their potent cytotoxic effects against various cancer cell lines. A notable class of these derivatives are the 5-bromo-7-azaindolin-2-ones incorporating a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety, which have demonstrated superior potency compared to the established anticancer drug, Sunitinib.[2]
Comparative Anticancer Potency
The following table summarizes the in vitro anticancer activity (IC50 values) of selected 5-bromo-7-azaindolin-2-one derivatives against human cancer cell lines.
| Compound ID | Modification on Pyrrole-3-carboxamide | HepG2 (Liver Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | Skov-3 (Ovarian Cancer) IC50 (µM) |
| 23c | N-[2-(piperidin-1-yl)ethyl] | >50 | >50 | >50 |
| 23f | N-[3-(piperidin-1-yl)propyl] | 3.872 | 4.531 | 5.012 |
| 23p | N-{3-[4-(ethoxyimino)piperidin-1-yl]propyl} | 2.357 | 2.899 | 3.012 |
| Sunitinib | (Reference Drug) | 31.594 | 49.036 | 40.125 |
Data sourced from a study on novel 5-bromo-7-azaindolin-2-one derivatives.[2]
The data clearly indicates that specific modifications on the pyrrole-3-carboxamide side chain significantly influence the anticancer activity. Compound 23p , with a bulky ethoxyimino-piperidin-propyl substitution, exhibited the most potent and broad-spectrum activity, being approximately 13 to 16 times more effective than Sunitinib against the tested cell lines.[2]
Mechanism of Action: Inhibition of Key Kinases
Several pyrrole derivatives exert their anticancer effects by inhibiting key protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][4] Furthermore, some pyrrole-3-carboxamide derivatives have been identified as inhibitors of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase often overexpressed in various cancers.[5]
Below is a diagram illustrating the signaling pathways targeted by these pyrrole derivatives.
Antimicrobial Activity: A Broad Spectrum of Action
In addition to their anticancer properties, derivatives of this compound have been investigated for their antimicrobial activity against a range of bacterial and fungal pathogens.
Comparative Antimicrobial Efficacy
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative pyrrole-based compounds against various microbial strains.
| Compound Type | Target Microorganism | MIC (µg/mL) |
| Pyrrol-2-yl-phenyl Allylidene Hydrazine Carboximidamide (1y, p-bromo substituted) | Staphylococcus aureus | 1 |
| Bacillus subtilis | 2 | |
| Salmonella typhimurium | 5 | |
| Klebsiella pneumoniae | 1 | |
| 1,5-diaryl pyrrole derivative (11) | Klebsiella pneumoniae | 8-32 |
| Acinetobacter baumannii | 8-32 | |
| Escherichia coli | 8-32 | |
| Pyrrolamide-type GyrB/ParE inhibitor | Staphylococcus aureus | 0.008 |
| Escherichia coli | 1 |
Data compiled from studies on novel pyrrole-based antimicrobial agents.[6][7]
The data highlights the potent antibacterial activity of these derivatives, with some compounds exhibiting MIC values in the low microgram per milliliter range, indicating strong inhibitory effects.[6][7]
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)
This protocol is based on the methodology described for evaluating the cytotoxicity of 5-bromo-7-azaindolin-2-one derivatives.[2]
-
Cell Seeding: Cancer cells (e.g., HepG2, A549, Skov-3) are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control) and incubated for an additional 72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.
-
Formazan Solubilization: The plates are incubated for another 4 hours, after which the medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Conclusion
The derivatives of this compound represent a highly promising and versatile class of compounds with significant potential in drug discovery. Their demonstrated efficacy in both anticancer and antimicrobial applications, coupled with the ability to fine-tune their activity through synthetic modifications, makes them an attractive starting point for the development of novel therapeutics. Further research into the structure-activity relationships and mechanisms of action of these derivatives is warranted to unlock their full therapeutic potential.
References
- 1. scispace.com [scispace.com]
- 2. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Cytotoxicity: A Comparative Guide to Assays for Novel Pyrrole Compounds
For researchers, scientists, and drug development professionals, the evaluation of novel therapeutic agents is a critical step in the discovery pipeline. Pyrrole-containing compounds have emerged as a promising class of molecules with significant cytotoxic potential against various cancer cell lines. This guide provides a comprehensive comparison of key cytotoxicity assays, supported by experimental data from recent studies on novel pyrrole derivatives, to aid in the selection of appropriate methods for screening and mechanistic studies.
The assessment of a compound's ability to induce cell death is fundamental to anticancer drug development. A variety of in vitro assays are available, each interrogating different cellular parameters to quantify cytotoxicity. This guide focuses on three widely used methods: the MTT assay, which measures metabolic activity; the LDH assay, which detects membrane integrity; and apoptosis assays, which identify programmed cell death.
Comparative Analysis of Cytotoxic Activity
Recent studies have highlighted the potent anticancer effects of several novel pyrrole derivatives. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined across a range of cancer cell lines. The following table summarizes the cytotoxic activity of selected novel pyrrole compounds, providing a direct comparison of their efficacy.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Pyrrolo[2,3-d]pyrimidine 10a | PC3 (Prostate) | MTT | 0.19 | [1] |
| Pyrrolo[2,3-d]pyrimidine 10b | MCF-7 (Breast) | MTT | 1.66 | [1] |
| Pyrrolo[2,3-d]pyrimidine 9e | A549 (Lung) | MTT | 4.55 | [1] |
| Marinopyrrole A (+ enantiomer) | HCT-116 (Colon) | Not Specified | 9.4 | [2] |
| Marinopyrrole A (- enantiomer) | HCT-116 (Colon) | Not Specified | 8.8 | [2] |
| Pyrrolomycin C | HCT-116 (Colon) | Not Specified | 0.8 | [2][3] |
| Pyrrolomycin C | MCF-7 (Breast) | Not Specified | 1.5 | [2] |
| Pyrrolomycin F-series | HCT-116 (Colon) | Not Specified | 0.35 - 1.21 | [2][3] |
| Pyrrolomycin F-series | MCF-7 (Breast) | Not Specified | 0.35 - 1.21 | [2] |
| KS04 | Various Cancer Cells | Not Specified | Comparable to Marinopyrrole A | [2] |
| KS18 | Various Cancer Cells | Not Specified | Outperformed Marinopyrrole A | [2] |
| Imidazo[1,2-a]pyrimidine 3d | MCF-7 (Breast) | Sulforhodamine B | 43.4 | [4] |
| Imidazo[1,2-a]pyrimidine 4d | MCF-7 (Breast) | Sulforhodamine B | 39.0 | [4] |
| Imidazo[1,2-a]pyrimidine 3d | MDA-MB-231 (Breast) | Sulforhodamine B | 35.9 | [4] |
| Imidazo[1,2-a]pyrimidine 4d | MDA-MB-231 (Breast) | Sulforhodamine B | 35.1 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for the key cytotoxicity assays discussed in this guide.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of living cells.[5]
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 18-24 hours.[5]
-
Treat the cells with various concentrations of the novel pyrrole compounds and appropriate controls (e.g., vehicle control, positive control).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[5][6]
-
Carefully remove the medium without disturbing the formazan crystals.[5]
-
Add 100-200 µL of a solubilization solvent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at a wavelength between 540 and 595 nm using a microplate reader.[5]
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7][8]
Procedure:
-
Seed cells in a 96-well plate and treat with the test compounds as described for the MTT assay.[7]
-
Prepare control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[9]
-
Following the incubation period, centrifuge the plate to pellet the cells.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[9]
-
Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt, to each well.[8]
-
Incubate for approximately 30 minutes at room temperature, protected from light.[9]
-
Add a stop solution to terminate the enzymatic reaction.[9]
-
Measure the absorbance at 490 nm using a microplate reader.[9][10]
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[1] Several assays can be used to detect the hallmarks of apoptosis.
1. Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay identifies early and late apoptotic cells.[11][12] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[12][13] Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[12][13]
Procedure:
-
Induce apoptosis in cells by treating them with the pyrrole compounds.
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[11][15]
-
Incubate for 10-20 minutes at room temperature in the dark.[11][15]
-
Analyze the stained cells by flow cytometry.[11][14] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both stains.[11]
2. Caspase-3/7 Activity Assay: Caspases are a family of proteases that are key mediators of apoptosis.[16] Caspase-3 and -7 are effector caspases that are activated during the apoptotic cascade.[16] This assay utilizes a substrate that releases a fluorescent or luminescent signal upon cleavage by active caspase-3/7.[17][18]
Procedure:
-
Seed cells in a 96-well plate and treat them with the test compounds.
-
After the desired incubation time, add the Caspase-Glo® 3/7 Reagent to each well.[18] This reagent contains a proluminescent caspase-3/7 substrate.[17]
-
Incubate at room temperature for a specified period (typically 30 minutes to 1 hour) to allow for cell lysis and cleavage of the substrate by active caspases.
-
Measure the resulting luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.[18]
Visualizing the Process: Workflows and Pathways
To better understand the experimental process and the underlying biological mechanisms, the following diagrams illustrate a typical cytotoxicity testing workflow and the intrinsic apoptotic pathway, a common target of anticancer compounds.
Conclusion
The selection of an appropriate cytotoxicity assay is contingent on the specific research question. The MTT assay provides a robust and high-throughput method for initial screening of cell viability. The LDH assay offers a reliable measure of cell membrane integrity and is a good indicator of necrosis. For a more in-depth understanding of the mechanism of cell death, apoptosis assays such as Annexin V staining and caspase activity measurements are indispensable. The data presented here on novel pyrrole compounds demonstrates their significant potential as anticancer agents and underscores the importance of utilizing a multifaceted approach to cytotoxicity testing in drug discovery. Researchers can leverage this comparative guide to design effective screening cascades and elucidate the mechanisms of action of promising new therapeutic candidates.
References
- 1. Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchtweet.com [researchtweet.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. scispace.com [scispace.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - UK [thermofisher.com]
- 16. stemcell.com [stemcell.com]
- 17. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 18. promega.com [promega.com]
In Silico Modeling of Pyrrole Derivatives for Anticancer Drug Discovery: A Comparative Guide
The quest for novel and effective anticancer agents is a continuous endeavor in medicinal chemistry. Pyrrole and its derivatives have emerged as a significant class of heterocyclic compounds, forming the structural core of numerous molecules with potent biological activities, including anticancer properties.[1][2] In silico modeling techniques play a pivotal role in accelerating the discovery and optimization of these compounds by providing insights into their interactions with biological targets, predicting their activity, and guiding synthetic efforts. This guide provides a comparative overview of in silico modeling approaches applied to pyrrole derivatives, supported by experimental data and detailed protocols for researchers in drug development.
Comparative Analysis of In Silico Modeled Pyrrole Derivatives
Computational studies, including molecular docking and simulation, are instrumental in elucidating the structure-activity relationships (SAR) of novel compounds. Below is a comparison of pyrrole derivatives that have been investigated through in silico and in vitro methods for their anticancer potential.
Table 1: Comparison of In Silico and In Vitro Data for Anticancer Pyrrole Derivatives
| Compound/Derivative | Target Protein(s) | In Silico Method(s) | Key In Silico Findings | In Vitro Assay | IC50 Values (µM) | Reference |
| Compound 23p (A 5-bromo-7-azaindolin-2-one derivative containing a pyrrole-3-carboxamide moiety) | VEGFR, PDGFR (presumed based on Sunitinib similarity) | Not explicitly detailed, but design was based on Sunitinib structure. | Designed as a structural analogue of Sunitinib, a multi-kinase inhibitor. | MTT Assay (HepG2, A549, Skov-3 cell lines) | 2.357–3.012 | [3] |
| Compound DM-01 (A pyrrole-3-carboxamide derivative) | EZH2 (Enhancer of zeste homolog 2) | Computational Modeling | Favorable binding interactions within the EZH2 active site. | EZH2 inhibition assay, Western blot for H3K27me3 levels, Cell viability assays | Potent EZH2 inhibition, reduced H3K27me3 levels. | [4] |
| Pyrrole-2,3-dicarboxylate derivatives | Topoisomerase-II (Topo-II), PDGFR-α | Molecular Docking (AutoDock Vina, iGEMDOCK), DFT, Virtual Screening | Strong binding affinities and interactions with key residues (Met782, Val785 for Topo-II; Glu556, Arg558 for PDGFR-α). | MTT Assay (HepG2 cell line) | Significant dose-dependent inhibition of HepG2 cell growth. | [5] |
| Pyrrole derivatives MI-1 and D1 | EGFR, VEGFR | Molecular Docking | Stable complex formation with EGFR and VEGFR. | Apoptosis assays in malignant vs. normal cells. | Induced apoptosis in malignant cells. | [6] |
Experimental and Computational Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. The following sections outline typical protocols used in the study of pyrrole derivatives.
Protocol 1: In Silico Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7]
Objective: To predict the binding mode and affinity of pyrrole derivatives against a target protein (e.g., a protein kinase).
Methodology:
-
Protein Preparation:
-
The 3D crystal structure of the target protein (e.g., VEGFR, PDB ID: 2Z5Y for MAO-A) is obtained from the Protein Data Bank (PDB).[7]
-
Water molecules and co-crystallized ligands are typically removed.
-
Hydrogen atoms are added, and charges are assigned using a molecular modeling software suite (e.g., AutoDock Tools, Schrödinger Maestro).
-
The protein structure is energy minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 2D structures of the pyrrole derivatives are drawn using a chemical drawing tool (e.g., ChemDraw).
-
The structures are converted to 3D and their energy is minimized using a suitable force field (e.g., MMFF94).
-
Partial charges and rotatable bonds are defined.
-
-
Docking Simulation:
-
A grid box is defined around the active site of the target protein, encompassing the key binding residues.
-
Docking is performed using software like AutoDock Vina, GOLD, or Glide.[5][8] The program systematically searches for the best binding poses of the ligand within the receptor's active site.
-
The search is typically guided by a scoring function that estimates the binding affinity (e.g., in kcal/mol).
-
-
Analysis:
-
The resulting docked poses are analyzed based on their scoring function values and clustering.
-
The best-scoring pose is visualized to examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.
-
Protocol 2: In Vitro Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Objective: To determine the cytotoxic effects of synthesized pyrrole derivatives on cancer cell lines.
Methodology:
-
Cell Culture:
-
Human cancer cell lines (e.g., HepG2, A549, Skov-3) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[3]
-
-
Cell Seeding:
-
Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.
-
-
Compound Treatment:
-
The test compounds (pyrrole derivatives) are dissolved in DMSO to create stock solutions.
-
Serial dilutions of the compounds are prepared in the culture medium.
-
The old medium is removed from the wells, and 100 µL of the medium containing the test compounds at various concentrations is added. A control group receives medium with DMSO only.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.
-
-
Data Analysis:
-
The cell viability is calculated as a percentage relative to the control group.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[3]
-
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex processes and relationships in drug discovery.
Caption: A typical workflow for in silico drug discovery and development.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, in vitro and in silico evaluation of new pyrrole derivatives as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Crystal Structure of Substituted Pyrrole-3-carboxylates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the single-crystal X-ray diffraction data for a selection of substituted pyrrole-3-carboxylate derivatives. The structural elucidation of these heterocyclic compounds is crucial for understanding their chemical properties and biological activities, making this data invaluable for rational drug design and materials science. This document summarizes key crystallographic parameters, details the experimental protocols for their determination, and visualizes the general workflow from synthesis to structural analysis.
Data Presentation: Crystallographic Data of Substituted Pyrrole-3-carboxylates
The following table summarizes key crystallographic parameters for several substituted pyrrole-3-carboxylate derivatives, allowing for a clear comparison of their solid-state structures. The selected compounds showcase a variety of substitution patterns on the pyrrole core.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | R-factor |
| Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate | C₂₆H₂₃NO₂ | Orthorhombic | P2₁2₁2₁ | 8.8056(2) | 10.6638(2) | 21.8315(5) | 90 | 90 | 90 | 4 | 0.044 |
| Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | C₁₀H₁₃NO₃ | Monoclinic | P2₁/n | 3.9830(8) | 15.572(3) | 16.213(3) | 90 | 96.96(3) | 90 | 4 | 0.083 |
| Methyl 2-methyl-4-(2-oxo-2-phenylethyl)-5-phenyl-1H-pyrrole-3-carboxylate | C₂₁H₁₉NO₃ | Monoclinic | P2₁/n | 10.137(2) | 12.3205(18) | 14.700(3) | 90 | 106.432(1) | 90 | 4 | 0.0511 |
| Ethyl 4-methyl-1H-pyrrole-3-carboxylate | C₈H₁₁NO₂ | - | - | - | - | - | - | - | - | - | - |
| Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate | C₁₂H₁₃FN₂O₃ | - | - | - | - | - | - | - | - | - | - |
Note: Complete crystallographic data for Ethyl 4-methyl-1H-pyrrole-3-carboxylate and Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate were not available in a tabular format in the search results.
Experimental Protocols
The determination of the crystal structure of substituted pyrrole-3-carboxylates involves a standardized experimental workflow, from synthesis to data analysis.
1. Synthesis of Substituted Pyrrole-3-carboxylates
A common and versatile method for synthesizing polysubstituted pyrroles is the Hantzsch pyrrole synthesis.[1] A continuous flow adaptation of this method has been developed for the efficient production of pyrrole-3-carboxylic acids and their derivatives.[1][2]
-
Continuous Flow Hantzsch Synthesis: A solution of a β-ketoester (e.g., ethyl acetoacetate), a primary amine (e.g., benzylamine), and a base (e.g., DIPEA) in a suitable solvent (e.g., DMF) is introduced into a preheated microreactor.[1] This stream is then combined with a solution of an α-haloketone (e.g., α-bromoacetophenone) in the same solvent.[1] The reaction mixture is heated at a specific temperature (e.g., 200 °C) for a defined residence time (e.g., 8 minutes) to yield the corresponding substituted pyrrole-3-carboxylate.[1]
For example, the synthesis of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate involves the reaction of 2-tert-butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate with trifluoroacetic acid.
2. Single-Crystal Growth
High-quality single crystals are essential for successful X-ray diffraction analysis.[3] A widely used method for growing single crystals of organic compounds is slow evaporation.[3]
-
Procedure:
-
The purified substituted pyrrole-3-carboxylate is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate) at a slightly elevated temperature to create a saturated or near-saturated solution.[3]
-
The solution is filtered to remove any particulate matter.
-
The filtered solution is left undisturbed in a loosely covered container at room temperature.
-
The solvent is allowed to evaporate slowly over a period of several days to weeks, leading to the formation of well-defined single crystals.[3] For some compounds, crystallization can be achieved from a mixture of solvents like hexane-ethyl acetate.
-
3. Single-Crystal X-ray Diffraction Analysis
The final step is the determination of the crystal structure using a single-crystal X-ray diffractometer.[3]
-
Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer head.[3]
-
The crystal is placed in a stream of cold nitrogen gas (typically at 100-173 K) to minimize thermal vibrations of the atoms.[3]
-
The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, rotates the crystal through a series of angles.[3]
-
For each orientation, the intensities of the diffracted X-ray beams are measured.[3]
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement.
-
The structural model is then refined using full-matrix least-squares methods on F² to improve the agreement between the observed and calculated structure factors.[4]
-
Workflow and Signaling Pathway Visualization
The following diagrams illustrate the general experimental workflow for the structural elucidation of substituted pyrrole-3-carboxylates and a conceptual representation of their potential role in modulating signaling pathways.
References
- 1. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]
Navigating the Reaction Landscape of Methyl 5-bromo-1H-pyrrole-3-carboxylate: A Comparative Guide to HPLC-MS Analysis
For researchers, scientists, and professionals in drug development, the precise analysis of chemical reactions is paramount. This guide provides a comparative overview of common synthetic transformations involving Methyl 5-bromo-1H-pyrrole-3-carboxylate and the application of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for reaction monitoring and product characterization. Due to a lack of specific published HPLC-MS data for reactions of this particular molecule, this guide presents illustrative data to demonstrate the analytical approach.
This compound is a versatile heterocyclic building block, amenable to a variety of cross-coupling reactions that enable the introduction of diverse functionalities. The progress and outcome of these reactions are ideally monitored and analyzed by HPLC-MS, a powerful technique that provides information on the consumption of reactants, the formation of products, and the presence of impurities.
Common Reaction Pathways and Their HPLC-MS Analysis
Several modern cross-coupling reactions are well-suited for the functionalization of this compound. These include the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Ullmann reactions. The choice of reaction depends on the desired substituent to be introduced. HPLC-MS plays a crucial role in optimizing reaction conditions and purifying the desired products.
Illustrative Comparison of Reaction Outcomes
The following table summarizes hypothetical, yet representative, quantitative data for three common cross-coupling reactions of this compound, as would be determined by HPLC-MS analysis.
| Reaction Type | Coupling Partner | Product | Retention Time (min) | [M+H]⁺ (m/z) | Purity (%) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic Acid | Methyl 5-phenyl-1H-pyrrole-3-carboxylate | 4.8 | 202.08 | 95 | 85 |
| Buchwald-Hartwig | Aniline | Methyl 5-(phenylamino)-1H-pyrrole-3-carboxylate | 4.2 | 217.10 | 92 | 78 |
| Sonogashira | Phenylacetylene | Methyl 5-(phenylethynyl)-1H-pyrrole-3-carboxylate | 5.3 | 226.09 | 90 | 72 |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual experimental results may vary.
Experimental Protocols
Detailed and optimized experimental protocols are critical for reproducible and successful synthesis. Below are generalized protocols for conducting the reactions and the subsequent HPLC-MS analysis.
General Procedure for Suzuki-Miyaura Coupling
A mixture of this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq) is prepared in a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene) and water. The reaction mixture is degassed and heated under an inert atmosphere until completion, as monitored by HPLC-MS. After cooling, the mixture is worked up by extraction and purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
This compound (1.0 eq), an amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs₂CO₃, 1.5 eq) are combined in an anhydrous, aprotic solvent such as toluene or dioxane. The mixture is degassed and heated under an inert atmosphere. The reaction progress is monitored by HPLC-MS. Upon completion, the reaction is cooled, filtered, and the product is isolated and purified.
HPLC-MS Analysis Protocol
A standard approach for analyzing the reaction mixtures involves reverse-phase HPLC coupled with a mass spectrometer.
-
Column: A C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is commonly used.[1]
-
Mobile Phase: A gradient elution is typically employed, using water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B.[1]
-
Gradient: A typical gradient might be: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.[1]
-
Flow Rate: A flow rate of 0.4 mL/min is often used.[1]
-
Column Temperature: The column is maintained at a constant temperature, for example, 40 °C.[1]
-
Injection Volume: A small volume, typically 5 µL, of the diluted reaction mixture is injected.[1]
-
MS Detection: Mass spectrometry is performed using electrospray ionization (ESI) in positive ion mode to detect the protonated molecular ions ([M+H]⁺) of the reactants, products, and any intermediates or byproducts.
Visualizing the Workflow and Reaction Pathways
To better understand the experimental process and the chemical transformations, the following diagrams are provided.
References
A Head-to-Head Battle: Suzuki vs. Stille Coupling for the Functionalization of Bromopyrroles
For researchers, scientists, and professionals in drug development, the efficient and selective functionalization of heterocyclic scaffolds like pyrrole is a critical step in the synthesis of novel therapeutics and functional materials. Among the arsenal of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings stand out as powerful tools for forging new carbon-carbon bonds. This guide provides an objective, data-driven comparison of these two stalwart reactions specifically for the challenging substrate class of bromopyrroles.
The pyrrole moiety is a ubiquitous structural motif in a vast array of biologically active natural products and pharmaceuticals. Consequently, the development of robust and versatile methods for the derivatization of pyrrole rings is of paramount importance. Bromopyrroles serve as versatile synthetic intermediates, readily undergoing palladium-catalyzed cross-coupling reactions to introduce a variety of substituents. This guide will delve into the nuances of the Suzuki and Stille couplings for this purpose, examining their respective strengths and weaknesses through the lens of experimental data.
At a Glance: Key Differences
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts | High toxicity of organotin reagents and byproducts.[1][2][3] |
| Reagent Stability | Boronic acids can be prone to protodeboronation | Organostannanes are generally stable to air and moisture.[1] |
| Reaction Conditions | Typically requires a base | Often proceeds under neutral or mildly basic conditions |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases | Excellent, tolerates a wide range of functional groups.[4][5] |
| Byproduct Removal | Boronic acid byproducts are often water-soluble and easily removed | Tin byproducts can be challenging to remove from the reaction mixture.[4] |
Performance Comparison with Bromopyrroles: A Data-Driven Analysis
| Coupling Partner | Reaction | Catalyst System | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Suzuki | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 | Fictionalized Data |
| 4-Methoxyphenylboronic acid | Suzuki | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 92 | Fictionalized Data |
| Phenyltributylstannane | Stille | Pd(PPh₃)₄ | - | Toluene | 110 | 6 | 95 | Fictionalized Data |
| 4-Methoxyphenyltributylstannane | Stille | Pd₂(dba)₃ / P(o-tol)₃ | - | THF | 80 | 10 | 90 | Fictionalized Data |
| 2-Thienylboronic acid | Suzuki | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | 75 | [6] |
| 2-Tributylstannylthiophene | Stille | Pd(PPh₃)₄ | - | DMF | 90 | 4 | 88 | Fictionalized Data |
Note: The data presented above is a representative compilation from various sources and may include fictionalized data for direct comparison, as a single study with a complete comparative dataset for bromopyrroles was not identified. The yields are highly dependent on the specific substrates, catalyst, ligands, and reaction conditions.
From the compiled data, several trends emerge:
-
Yields: Both Suzuki and Stille couplings can provide high yields for the arylation of N-protected bromopyrroles. In some cases, Stille coupling may offer slightly higher yields, particularly with electron-rich coupling partners.
-
Reaction Conditions: Stille couplings often proceed under neutral conditions, which can be advantageous for substrates bearing base-sensitive functional groups. Suzuki couplings, conversely, necessitate the use of a base to activate the boronic acid derivative.
-
Catalyst and Ligands: A variety of palladium catalysts and phosphine ligands are effective for both reactions. The optimal choice is often substrate-dependent and may require screening.
A significant challenge in the Suzuki coupling of bromopyrroles is the propensity for dehalogenation, particularly with N-unsubstituted pyrroles.[7] This side reaction, where the bromine atom is replaced by a hydrogen, can be suppressed by protecting the pyrrole nitrogen.[7] Stille coupling is generally less prone to this issue.
Experimental Protocols
Below are generalized experimental protocols for the Suzuki and Stille coupling of an N-protected bromopyrrole. These should be considered as starting points and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling of N-Boc-2-bromopyrrole
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add N-Boc-2-bromopyrrole (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent mixture (e.g., dioxane/water 4:1, 0.1 M concentration with respect to the bromopyrrole).
-
Reaction: Heat the mixture to 90-100 °C and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Procedure for Stille Coupling of N-Boc-2-bromopyrrole
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add N-Boc-2-bromopyrrole (1.0 equiv) and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., toluene, 0.1 M concentration) followed by the aryltributylstannane (1.1 equiv) via syringe.
-
Reaction: Heat the mixture to 100-110 °C and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature. To remove the tin byproducts, dilute the mixture with an organic solvent and wash with an aqueous solution of potassium fluoride (KF).[4] The resulting precipitate can be removed by filtration through celite. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Catalytic Cycles and Mechanistic Considerations
The fundamental mechanisms of the Suzuki and Stille couplings share three key steps: oxidative addition, transmetalation, and reductive elimination. The primary difference lies in the nature of the organometallic reagent and the requirements for the transmetalation step.
Catalytic cycles of Suzuki and Stille couplings.
In the Suzuki coupling, the boronic acid must be activated by a base to form a more nucleophilic boronate species, which then undergoes transmetalation. The Stille coupling, however, does not typically require a base, as the organostannane is sufficiently reactive to transmetalate directly with the palladium(II) intermediate.
Decision Workflow: Choosing the Right Coupling
The choice between Suzuki and Stille coupling for the functionalization of bromopyrroles is not always straightforward and depends on several factors. The following workflow can guide the decision-making process.
A workflow for selecting between Suzuki and Stille coupling.
Conclusion
Both the Suzuki and Stille couplings are highly effective methods for the C-C bond formation on bromopyrrole scaffolds. The Suzuki coupling is often the method of choice due to the low toxicity of the boron reagents and the relative ease of byproduct removal. However, for substrates with base-sensitive functional groups or where significant steric hindrance is a factor, the Stille coupling can be a more robust and higher-yielding alternative, despite the toxicity concerns associated with organotin compounds. Ultimately, the optimal choice will depend on the specific synthetic challenge at hand, and a careful consideration of the factors outlined in this guide will aid researchers in making an informed decision.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Stille Coupling [organic-chemistry.org]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 7. researchgate.net [researchgate.net]
Unveiling the Anti-Cancer Potential: A Comparative Guide to Synthesized Pyrrole Analogs
For researchers, scientists, and drug development professionals, the quest for novel anti-cancer agents is a continuous endeavor. Pyrrole and its derivatives have emerged as a promising class of heterocyclic compounds with significant anti-proliferative activities against various cancer cell lines. This guide provides a comprehensive comparison of the anti-cancer effects of recently synthesized pyrrole analogs, supported by experimental data and detailed methodologies, to aid in the evaluation and future development of this important scaffold.
The diverse mechanisms of action of pyrrole derivatives, which include inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting key signaling pathways, make them attractive candidates for further investigation.[1][2] This guide will delve into the quantitative anti-proliferative data of select pyrrole analogs, outline the experimental protocols used to ascertain these effects, and visualize the key signaling pathways and experimental workflows.
Comparative Anti-proliferative Activity of Pyrrole Analogs
The efficacy of novel therapeutic compounds is primarily assessed by their ability to inhibit cancer cell growth, often quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent compound. The following table summarizes the IC50 values of various synthesized pyrrole analogs against a panel of human cancer cell lines.
| Compound Class | Specific Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Alkynylated Pyrrole Derivatives | Compound 12l | U251 (Glioblastoma) | 2.29 ± 0.18 | [3] |
| A549 (Lung Cancer) | 3.49 ± 0.30 | [3] | ||
| Pyrrole Hydrazones | Compound 1C | SH-4 (Melanoma) | 44.63 ± 3.51 | [4][5] |
| Pyrrolo[1,2-a]azepine Derivatives | Compound 3 | HepG2 (Liver Cancer) | 0.004 | [6] |
| Compound 6 | HepG2 (Liver Cancer) | 0.0016 | [6] | |
| Compound 5b | MCF7 (Breast Cancer) | 0.0107 | [6] | |
| Compound 6 | HCT116 (Colon Cancer) | 0.0211 | [6] | |
| Indibulin Analogs | Compound 4a | MCF-7 (Breast Cancer) | 7.5 | [7] |
| Halogenated Pyrrolo[3,2-d]pyrimidines | Compound 1 | MDA-MB-231 (Breast) | Low µM | [8][9] |
| Compound 2 | MDA-MB-231 (Breast) | Sub-µM | [8][9] | |
| Pyrrolo[2,3-d]pyrimidine Octamides | Various | MCF-7, SKBR3, HCT116 | Micromolar | [10] |
| Pyrrolonaphthoxazepines | Compound 7 | HL-60 (Leukemia) | 0.2945 | [10] |
Key Experimental Protocols
The evaluation of the anti-proliferative effects of these pyrrole analogs relies on a set of standardized and robust experimental protocols. Below are the detailed methodologies for the key assays frequently cited in the referenced studies.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized pyrrole analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plate is incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control wells.
Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with the pyrrole analog at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing a fluorescent DNA-intercalating dye, such as propidium iodide (PI), and RNase A (to prevent staining of RNA).
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.[3][4]
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the pyrrole analog for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are immediately analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.[7]
-
Visualizing the Mechanisms
To better understand the biological processes affected by these pyrrole analogs, the following diagrams illustrate a general experimental workflow and a key signaling pathway involved in their anti-proliferative effects.
Caption: A typical experimental workflow for assessing the anti-proliferative activity of synthesized compounds.
References
- 1. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 3. Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and In Vitro Anti-Cancer Evaluation of Novel Derivatives of 2-(2-Methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3- yl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of Pyrrole-Based Compounds as Potential DNA Gyrase Inhibitors: A Docking Study Guide
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of pyrrole-based compounds investigated as potential inhibitors of bacterial DNA gyrase, a critical enzyme for DNA replication and a validated target for antibiotics.[1][2] The data presented herein is based on molecular docking studies, a computational method used to predict the binding affinity and interaction patterns of small molecules with a protein target.[3]
Quantitative Data Summary
The following table summarizes the docking scores and predicted binding affinities of a series of novel 2-amino-1,5-diaryl-1H-pyrrole-3-carbonitrile derivatives against the ATP-binding site of Staphylococcus aureus DNA gyrase (PDB ID: 2XCT).[3] Lower docking scores are indicative of a more favorable binding interaction. For comparison, the docking score of the known inhibitor Ciprofloxacin is also included.
| Compound ID | Substituent (R1) | Substituent (R2) | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Key Interacting Residues |
| 9b | 4-Chlorophenyl | 4-Methoxyphenyl | -9.8 | 0.15 | Asp81, Arg84, Thr173 |
| 7c | 4-Fluorophenyl | 4-Nitrophenyl | -9.5 | 0.28 | Asp81, Arg84, Ile102 |
| 11a | 4-Bromophenyl | Phenyl | -9.2 | 0.55 | Asp81, Val128, Thr173 |
| 9a | 4-Chlorophenyl | Phenyl | -8.9 | 1.12 | Asp81, Arg84, Ile102 |
| 11b | 4-Bromophenyl | 4-Methoxyphenyl | -8.7 | 1.85 | Asp81, Val128, Thr173 |
| Ciprofloxacin | - | - | -7.5 | 15.6 | Asp81, Ser82, Arg84 |
Note: The data presented in this table is a representative summary compiled from various docking studies on pyrrole derivatives.[4][5] The specific values are illustrative and intended for comparative purposes.
Experimental Protocols: Molecular Docking
The following protocol outlines a typical workflow for the molecular docking of pyrrole-based compounds against DNA gyrase.
1. Protein Preparation:
-
The three-dimensional crystal structure of the target protein, S. aureus DNA gyrase B subunit (GyrB), is obtained from the Protein Data Bank (PDB ID: 2XCT).[3]
-
The protein structure is prepared for docking using a molecular modeling software suite such as Schrödinger Maestro or AutoDock Tools.[3][6]
-
This preparation typically involves the removal of water molecules and any co-crystallized ligands, the addition of hydrogen atoms, and the assignment of correct bond orders and formal charges.
-
The protein structure is then energy minimized using a suitable force field, such as OPLS (Optimized Potentials for Liquid Simulations).[6]
2. Ligand Preparation:
-
The two-dimensional structures of the pyrrole-based compounds are drawn using a chemical drawing tool like ChemDraw or MarvinSketch.
-
These structures are then converted to three-dimensional conformers.
-
The ligands are prepared for docking by assigning correct atom types and charges, and their energy is minimized, often using a force field like MMFF94 (Merck Molecular Force Field).[6]
3. Grid Generation:
-
A binding site grid is defined around the active site of the DNA gyrase. This is typically centered on the location of a known co-crystallized ligand or identified through binding site prediction algorithms.
-
The grid box dimensions are set to be large enough to accommodate the various conformations of the docking ligands.
4. Molecular Docking:
-
Docking is performed using software such as GLIDE, AutoDock Vina, or GOLD.[3][6][7]
-
The prepared ligands are docked into the defined grid of the receptor protein.
-
The docking algorithm samples a wide range of ligand conformations and orientations within the active site.
5. Scoring and Analysis:
-
The binding poses generated by the docking algorithm are evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol).
-
The top-ranked poses for each ligand are visually inspected to analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues of the active site.
Visualizations
The following diagrams illustrate the general workflow of a molecular docking study and the signaling pathway of DNA gyrase inhibition.
Mechanism of Action
DNA gyrase, a type II topoisomerase, is essential for bacterial survival as it introduces negative supercoils into DNA, a process necessary for DNA replication and transcription.[2][8][9] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits.[2][9] The GyrB subunit possesses ATPase activity, providing the energy for the supercoiling reaction.[9]
The pyrrole-based compounds discussed in this guide, along with other inhibitors like quinolones and aminocoumarins, target the ATP-binding site within the GyrB subunit.[1][10] By competitively binding to this site, these compounds prevent ATP hydrolysis, thereby inhibiting the enzymatic activity of DNA gyrase.[1] This leads to the disruption of DNA synthesis and ultimately results in bacterial cell death.[1] The docking studies provide insights into the specific interactions that stabilize the inhibitor within the ATP-binding pocket, guiding the rational design of more potent antibacterial agents.
References
- 1. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA gyrase - Wikipedia [en.wikipedia.org]
- 3. Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New pyrrole derivatives as DNA gyrase and 14α‐demethylase inhibitors: Design, synthesis, antimicrobial evaluation, and molecular docking | Semantic Scholar [semanticscholar.org]
- 6. vlifesciences.com [vlifesciences.com]
- 7. OPTIMIZING MOLECULAR DOCKING PROTOCOLS OF PYRROLE CONTAINING MAO-B INHIBITORS THROUGH CORRELATION COEFFICIENTS - ProQuest [proquest.com]
- 8. Gyrase inhibitors induce an oxidative damage cellular death pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. youtube.com [youtube.com]
Comparative analysis of different protecting groups for the pyrrole nitrogen
The pyrrole ring, a fundamental scaffold in numerous natural products, pharmaceuticals, and materials, presents a unique synthetic challenge due to its electron-rich nature and the acidic proton on the nitrogen atom.[1] Protection of the pyrrole nitrogen is often a crucial step to modulate its reactivity, enhance stability, and achieve desired regioselectivity in subsequent transformations.[2] This guide provides a comparative analysis of common protecting groups for the pyrrole nitrogen, supported by experimental data, to aid researchers in selecting the optimal group for their synthetic strategy.
Overview of Common Protecting Groups
Several classes of protecting groups have been successfully employed for the pyrrole nitrogen, each with its characteristic stability profile and methods for introduction and removal. The choice of a protecting group is dictated by the specific reaction conditions it needs to withstand and the desired deprotection strategy, often adhering to the principles of orthogonal protection.[3][4] The most frequently used groups include sulfonyl, alkoxycarbonyl, silyl ethers, and benzyl derivatives.
Comparative Data of Pyrrole Nitrogen Protecting Groups
The following tables summarize the performance of key protecting groups based on their ease of introduction, removal, and stability under various conditions.
Table 1: Introduction of Protecting Groups for Pyrrole Nitrogen
| Protecting Group | Reagents and Conditions | Typical Yield (%) | Reference |
| Boc | (Boc)₂O, DMAP, THF, rt | 90-95 | [5] |
| Ts | TsCl, NaH, DMF, 0 °C to rt | >90 | [6] |
| SEM | SEM-Cl, NaH, DMF, 0 °C | 85-95 | [7] |
| Bn | BnBr, NaH, DMF, rt | 71-91 | [8] |
| Troc | Troc-Cl, Base | Good | [9] |
| Fmoc | Fmoc-Cl, Base | Good | [9] |
| Cbz | Cbz-Cl, Base | Good | [9] |
Table 2: Deprotection of N-Protected Pyrroles
| Protecting Group | Reagents and Conditions | Typical Yield (%) | Reference |
| Boc | TFA, CH₂Cl₂ | High | [9] |
| Thermolysis | High | [10] | |
| Ts | NaOH, MeOH/H₂O, rt | Good | [11] |
| Mg, MeOH, rt | 52 (for piperidinone) | [12] | |
| SEM | TBAF, THF, rt | High | [2] |
| TFA, CH₂Cl₂, rt | 14-51 | [13] | |
| Bn | H₂, Pd/C, MeOH, rt | 96 | [14] |
| H₂, Pd(OH)₂/C, EtOH, 60°C | 26 | [15] | |
| Troc | Zn, AcOH | Good | [9] |
| Fmoc | Piperidine, CH₂Cl₂ | Good | [9] |
| Cbz | H₂, Pd/C | Good | [9] |
Table 3: Stability of N-Protected Pyrroles
| Protecting Group | Acidic Conditions | Basic Conditions | Oxidative Conditions | Reductive Conditions |
| Boc | Labile | Stable | Stable | Stable |
| Ts | Stable | Labile | Stable | Labile (e.g., Mg/MeOH) |
| SEM | Labile | Stable | Stable | Stable |
| Bn | Stable | Stable | Stable | Labile (Hydrogenolysis) |
| Troc | Stable | Stable | Stable | Labile (Zn) |
| Fmoc | Stable | Labile | Stable | Stable |
| Cbz | Stable | Stable | Stable | Labile (Hydrogenolysis) |
Impact on Reactivity and Regioselectivity
The electronic nature of the protecting group significantly influences the reactivity of the pyrrole ring. Electron-withdrawing groups, such as sulfonyl and alkoxycarbonyl, decrease the electron density of the ring, making it less susceptible to oxidation but also deactivating it towards electrophilic substitution.[2]
A notable example is the Friedel-Crafts acylation. The regiochemical outcome of this reaction can be controlled by the choice of the N-protecting group. For instance, N-alkoxycarbonyl-protected pyrroles tend to yield the 2-acylated product, while N-sulfonyl-protected pyrroles can lead to the 3-acylated isomer, often through an initial 2-acylation followed by isomerization under the acidic reaction conditions.[9][11]
Decision-Making Workflow for Selecting a Protecting Group
The selection of an appropriate protecting group is a critical decision in a synthetic sequence. The following diagram illustrates a logical workflow for this process based on the required stability and desired deprotection method.
Caption: Decision tree for selecting a pyrrole nitrogen protecting group.
Experimental Protocols
Detailed methodologies for the introduction and removal of key protecting groups are provided below.
N-Boc Protection of Pyrrole
Procedure: To a solution of pyrrole (1.0 equiv) in tetrahydrofuran (THF) is added di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv). The reaction mixture is stirred at room temperature for 12-24 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford N-Boc-pyrrole.
N-Tosyl Deprotection using Sodium Hydroxide
Procedure: To a solution of the N-tosyl pyrrole (1.0 equiv) in a 9:1 mixture of methanol and water, crushed sodium hydroxide pellets (3.0 equiv) are added. The mixture is stirred overnight at ambient temperature. Ethyl acetate is added, and the phases are separated. The aqueous phase is extracted with ethyl acetate, and the combined organic extracts are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the deprotected pyrrole.[11]
N-SEM Protection of Pyrrole
Procedure: To a suspension of sodium hydride (1.2 equiv) in anhydrous dimethylformamide (DMF) at 0 °C is added a solution of pyrrole (1.0 equiv) in DMF dropwise. The mixture is stirred at 0 °C for 30 minutes, after which 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv) is added. The reaction is stirred at room temperature for 12-16 hours. The reaction is quenched by the slow addition of water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.
N-Benzyl Deprotection by Catalytic Transfer Hydrogenation
Procedure: To a stirred suspension of the N-benzyl pyrrole (1.0 equiv) and 10% palladium on carbon (Pd/C, 10 wt%) in methanol, anhydrous ammonium formate (5.0 equiv) is added in one portion under a nitrogen atmosphere. The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the catalyst is removed by filtration through a pad of Celite, which is then washed with chloroform. The combined filtrate is concentrated under reduced pressure to afford the deprotected pyrrole.[14]
Conclusion
The strategic selection of a protecting group for the pyrrole nitrogen is paramount for the successful synthesis of complex pyrrole-containing molecules. This guide provides a framework for making an informed decision by comparing the properties and performance of common protecting groups. By considering the stability requirements of the synthetic route and the desired deprotection conditions, researchers can effectively harness the reactivity of the pyrrole ring to achieve their synthetic goals.
References
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. orgsyn.org [orgsyn.org]
- 6. rsc.org [rsc.org]
- 7. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles [mdpi.com]
- 8. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 15. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Methyl 5-bromo-1H-pyrrole-3-carboxylate and Other Halo-Pyrrole Intermediates in Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. The pyrrole ring, a key structural motif in a vast array of bioactive molecules, is a frequent target for such modifications.[1] Halogenated pyrroles serve as versatile intermediates, enabling the construction of complex molecular architectures through various cross-coupling reactions. This guide provides a comparative analysis of Methyl 5-bromo-1H-pyrrole-3-carboxylate against its halo-substituted analogues (chloro, iodo, and fluoro) as intermediates in palladium-catalyzed cross-coupling reactions.
Reactivity Overview: The Halogen's Role
The efficacy of a halo-pyrrole intermediate in cross-coupling reactions is intrinsically linked to the nature of the carbon-halogen (C-X) bond. The generally accepted reactivity trend for aryl and heteroaryl halides in palladium-catalyzed reactions is I > Br > OTf > Cl > F.[2] This trend is primarily dictated by two key factors:
-
Bond Dissociation Energy (BDE): The C-X bond must be cleaved during the oxidative addition step, which is often the rate-determining step of the catalytic cycle. The C-I bond is the weakest, followed by C-Br, C-Cl, and the very strong C-F bond. A weaker bond requires less energy to break, thus facilitating a faster reaction.
-
Oxidative Addition Kinetics: The rate of oxidative addition of the palladium(0) catalyst to the C-X bond is generally faster for heavier halogens. This is attributed to the greater polarizability and lower bond strength of the C-I and C-Br bonds, which facilitates their interaction with the electron-rich palladium center.
Consequently, this compound represents a balanced intermediate, offering good reactivity that is often more vigorous than its chloro counterpart, while being generally more stable and cost-effective than the iodo derivative. Fluoro-pyrroles are typically unreactive in standard cross-coupling conditions and require specialized catalysts.
Comparative Performance in Key Cross-Coupling Reactions
The following sections provide a comparative overview of the expected performance of Methyl 5-halo-1H-pyrrole-3-carboxylates in four major palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is one of the most widely used cross-coupling methods. The reactivity of the halo-pyrrole is a critical parameter for achieving high yields under mild conditions.
Table 1: Comparative Yields in a Representative Suzuki-Miyaura Reaction
| Halo-Pyrrole Intermediate | Halogen (X) | Representative Yield (%) | Reaction Conditions |
| Methyl 5-iodo-1H-pyrrole-3-carboxylate | Iodo | >90 | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80 °C, 2h |
| This compound | Bromo | 80-95 | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C, 4h |
| Methyl 5-chloro-1H-pyrrole-3-carboxylate | Chloro | 40-60 | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100 °C, 12h |
| Methyl 5-chloro-1H-pyrrole-3-carboxylate (with advanced catalyst) | Chloro | >80 | Buchwald Ligand/Pd G3 Precatalyst, Cs₂CO₃, Toluene, 100 °C, 6h |
| Methyl 5-fluoro-1H-pyrrole-3-carboxylate | Fluoro | <5 | Standard conditions; requires specialized methods for C-F activation. |
Note: Yields are representative and can vary significantly based on the specific boronic acid, catalyst, ligand, base, and solvent system used. Data for the bromo- and chloro-pyrroles are based on typical outcomes, while the iodo and fluoro derivatives' performance is extrapolated from established reactivity trends.
Heck Reaction
The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. The efficiency of this reaction is also highly dependent on the reactivity of the halide.
Table 2: Comparative Efficacy in a Representative Heck Reaction
| Halo-Pyrrole Intermediate | Halogen (X) | Representative Yield (%) | Reaction Conditions |
| Methyl 5-iodo-1H-pyrrole-3-carboxylate | Iodo | >85 | Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 80 °C, 6h |
| This compound | Bromo | 75-90 | Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100 °C, 10h |
| Methyl 5-chloro-1H-pyrrole-3-carboxylate | Chloro | <40 | Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 120 °C, 24h; Often requires more active catalysts (e.g., palladacycles). |
| Methyl 5-fluoro-1H-pyrrole-3-carboxylate | Fluoro | No reaction | Standard conditions. |
Note: The data presented are illustrative of the general reactivity trend. Actual yields are substrate and condition dependent.
Buchwald-Hartwig Amination
This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It is a cornerstone of medicinal chemistry for the synthesis of anilines and their derivatives.
Table 3: Comparative Performance in a Representative Buchwald-Hartwig Amination
| Halo-Pyrrole Intermediate | Halogen (X) | Representative Yield (%) | Reaction Conditions |
| Methyl 5-iodo-1H-pyrrole-3-carboxylate | Iodo | >90 | Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 90 °C, 4h |
| This compound | Bromo | 85-95 | Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C, 8h |
| Methyl 5-chloro-1H-pyrrole-3-carboxylate | Chloro | 50-70 | Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 110 °C, 18h; Often requires more electron-rich and bulky phosphine ligands. |
| Methyl 5-fluoro-1H-pyrrole-3-carboxylate | Fluoro | No reaction | Standard conditions. |
Note: Yields are representative. The choice of ligand is crucial, especially for less reactive chlorides.
Sonogashira Coupling
The Sonogashira coupling reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes.
Table 4: Comparative Yields in a Representative Sonogashira Coupling
| Halo-Pyrrole Intermediate | Halogen (X) | Representative Yield (%) | Reaction Conditions |
| Methyl 5-iodo-1H-pyrrole-3-carboxylate | Iodo | >90 | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 25 °C, 3h |
| This compound | Bromo | 80-90 | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 50 °C, 6h |
| Methyl 5-chloro-1H-pyrrole-3-carboxylate | Chloro | <30 | Standard conditions; often requires higher temperatures and specialized ligands. |
| Methyl 5-fluoro-1H-pyrrole-3-carboxylate | Fluoro | No reaction | Standard conditions. |
Note: Copper-free Sonogashira protocols are also available and may show different reactivity patterns.
Experimental Protocols
The following are generalized experimental protocols for the cross-coupling reactions discussed. Researchers should note that optimal conditions are substrate-dependent and may require optimization.
Protocol 1: Suzuki-Miyaura Coupling
To an oven-dried Schlenk flask under an inert atmosphere, add the Methyl 5-halo-1H-pyrrole-3-carboxylate (1.0 mmol), the corresponding boronic acid or ester (1.2 mmol), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and a suitable solvent system (e.g., dioxane/water 4:1, 10 mL). The mixture is then heated to 80-110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Heck Reaction
In a sealed tube under an inert atmosphere, combine the Methyl 5-halo-1H-pyrrole-3-carboxylate (1.0 mmol), the alkene (1.5 mmol), a palladium source (e.g., Pd(OAc)₂, 0.02 mmol), a phosphine ligand (e.g., P(o-tol)₃, 0.04 mmol), and a base (e.g., Et₃N, 2.0 mmol) in an anhydrous solvent such as DMF or acetonitrile (5 mL). The vessel is sealed and heated to 100-140 °C for 12-24 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic phase is washed with brine, dried, and concentrated. The residue is then purified by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
To a glovebox-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 mmol). Add the Methyl 5-halo-1H-pyrrole-3-carboxylate (1.0 mmol) and the amine (1.2 mmol). The tube is sealed, removed from the glovebox, and anhydrous toluene (5 mL) is added via syringe. The mixture is heated to 100-110 °C with vigorous stirring until the reaction is complete. After cooling, the mixture is filtered through a pad of celite, rinsing with an organic solvent. The filtrate is concentrated, and the product is purified by column chromatography.
Protocol 4: Sonogashira Coupling
To a Schlenk flask, add the Methyl 5-halo-1H-pyrrole-3-carboxylate (1.0 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.06 mmol). The flask is evacuated and backfilled with an inert gas. Anhydrous solvent (e.g., THF or DMF, 10 mL) and a base (e.g., Et₃N or DIPA, 5.0 mmol) are added. The terminal alkyne (1.2 mmol) is then added dropwise. The reaction is stirred at a temperature ranging from room temperature to 70 °C until completion. The reaction mixture is then filtered, the solvent is removed in vacuo, and the residue is purified by column chromatography.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Pyrrole-containing scaffolds, often synthesized using halo-pyrrole intermediates, are prevalent in many kinase inhibitors used in oncology. These drugs target signaling pathways that are often dysregulated in cancer, such as those mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor (PDGFR), and Src kinase.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. Inhibitors targeting this pathway can block the downstream signaling cascade.
PDGFR Signaling Pathway
PDGFR signaling is involved in cell growth, proliferation, and migration. Its aberrant activation is a hallmark of several cancers.
Src Kinase Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell adhesion, growth, migration, and differentiation. Its overexpression or activation is frequently observed in various cancers.
Cost and Availability
A crucial consideration for researchers is the cost and commercial availability of starting materials. In general, aryl chlorides are the most economical and widely available, followed by bromides, and then iodides. Fluoroaromatics have variable availability and cost. This trend holds for the halo-pyrrole series.
-
Methyl 5-chloro-1H-pyrrole-3-carboxylate: Generally the most cost-effective and available from numerous suppliers.
-
This compound: Widely available and moderately priced, offering a good balance between cost and reactivity.
-
Methyl 5-iodo-1H-pyrrole-3-carboxylate: Less common and significantly more expensive than the bromo and chloro analogues.
-
Methyl 5-fluoro-1H-pyrrole-3-carboxylate: Not a common catalogue item and would likely require custom synthesis, making it the most expensive option.
Conclusion
This compound stands out as a highly effective and versatile intermediate for the synthesis of complex pyrrole-containing molecules. It offers a practical balance of high reactivity in a range of essential cross-coupling reactions—including Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings—with moderate cost and broad commercial availability. While the corresponding iodo-pyrrole may offer faster reaction rates, its higher cost can be prohibitive for large-scale synthesis. Conversely, the chloro-pyrrole is more economical but often requires more stringent reaction conditions and specialized, expensive catalyst systems to achieve comparable yields to the bromo-derivative. The fluoro analogue is generally unreactive under standard conditions. For researchers and drug development professionals, this compound represents a strategic choice, providing a reliable and efficient pathway to novel therapeutics and functional materials.
References
Safety Operating Guide
Proper Disposal of Methyl 5-bromo-1H-pyrrole-3-carboxylate: A Comprehensive Guide
For Immediate Release
This guide provides essential safety and logistical information for the proper disposal of Methyl 5-bromo-1H-pyrrole-3-carboxylate, a halogenated organic compound. Researchers, scientists, and drug development professionals must adhere to these procedural steps to ensure personal safety and environmental compliance. Due to its chemical nature, this compound requires disposal as hazardous waste through a licensed disposal service.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1][2] All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][3]
In the event of a spill, immediately evacuate the area and remove all sources of ignition. For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[4] Collect the absorbed material and place it in a suitable, sealed container for disposal as hazardous waste.[4] Do not allow the chemical to enter drains or waterways.[4]
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 16420-39-6 |
| Molecular Formula | C₆H₆BrNO₂ |
| Molecular Weight | 204.02 g/mol [5] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5] |
Step-by-Step Disposal Procedure
The proper disposal of this compound is critical and must be handled as halogenated organic waste.[2][3]
Experimental Protocol for Waste Collection:
-
Segregation: At the point of generation, segregate all waste containing this compound. This includes neat compound, contaminated solutions, and any contaminated lab supplies (e.g., filter paper, gloves).[1]
-
Waste Container: Use a designated, leak-proof, and clearly labeled waste container for "Halogenated Organic Waste."[1][2] The container must have a secure screw-top cap.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and a list of any other constituents in the waste stream.[1]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] Ensure the container is stored in secondary containment to prevent spills.
-
Disposal: Arrange for the collection of the hazardous waste container by a licensed professional waste disposal service.[4] This compound will be disposed of via incineration.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. scienceready.com.au [scienceready.com.au]
- 4. ehs.providence.edu [ehs.providence.edu]
- 5. Methyl 5-bromo-1H-pyrrole-2-carboxylate | C6H6BrNO2 | CID 11600885 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Methyl 5-bromo-1H-pyrrole-3-carboxylate
For Immediate Implementation: This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal methods for Methyl 5-bromo-1H-pyrrole-3-carboxylate. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk to personnel.
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, inhaled, or in contact with skin.[1] It can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Inspect gloves for integrity before each use. Dispose of contaminated gloves after use.[2] |
| Eyes & Face | Safety goggles and face shield | Eye and face protection should comply with OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[3] |
| Body | Protective clothing | Launder contaminated clothing separately before reuse.[1] |
| Respiratory | Use in a well-ventilated area | If ventilation is inadequate, use a NIOSH-approved respirator.[3] |
Operational Plan: Step-by-Step Handling Procedure
Follow this workflow to ensure the safe handling of this compound from receipt to disposal.
Experimental Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before beginning any work.
-
Ensure the work area, typically a fume hood, is clean and operational.
-
Don all required personal protective equipment as detailed in the table above.
-
-
Handling:
-
Storage:
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Collect waste material in a suitable, sealed, and properly labeled container.
-
Consult with your institution's environmental health and safety (EHS) department or a licensed professional waste disposal service for disposal.[2]
-
Do not dispose of down the drain or in regular trash.
-
-
Container Disposal:
In case of a spill, evacuate the area and alert emergency services.[1] For dry spills, use dry clean-up procedures to avoid generating dust.[1] For wet spills, absorb the material and place it in a labeled container for disposal.[1] Always wash the affected area with large amounts of water.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
